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  • Product: 4-Cyanobenzene-1-carboximidamide
  • CAS: 104971-89-3

Core Science & Biosynthesis

Foundational

4-Cyanobenzamidine: A Technical Guide for Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis.[1] Their catalytic activity is characterized by a highly conserved triad of amino acids in their active site: a serine, a histidine, and an aspartate.[2][3] The dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.

4-Cyanobenzamidine is a small molecule inhibitor that has emerged as a valuable tool for studying the function of serine proteases and as a scaffold for the development of novel therapeutics.[4] As a competitive inhibitor, it reversibly binds to the active site of these enzymes, preventing substrate access and subsequent catalysis.[5] This technical guide provides an in-depth overview of 4-cyanobenzamidine as a serine protease inhibitor, covering its mechanism of action, experimental protocols for its use, and its applications in research and drug discovery.

Mechanism of Action: A Dance with the Catalytic Triad

The inhibitory activity of 4-cyanobenzamidine stems from its structural mimicry of the natural substrates of serine proteases, particularly the side chain of arginine. The positively charged amidinium group of 4-cyanobenzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket.[6] This interaction anchors the inhibitor within the active site.

The catalytic triad, composed of Ser195, His57, and Asp102 (chymotrypsin numbering), is the heart of the serine protease catalytic machine.[2][7] In the unbound state, the histidine residue acts as a general base, poised to accept a proton from the serine's hydroxyl group.[2] Upon substrate binding, this proton transfer occurs, activating the serine hydroxyl group for a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.[1]

4-Cyanobenzamidine effectively disrupts this intricate process. By occupying the S1 pocket, it prevents the proper alignment of the substrate for catalysis. The amidinium group's interaction with Asp189 is the primary determinant of its inhibitory potency.[6] While the benzamidine moiety itself is a potent inhibitor, the 4-cyano group can further influence binding affinity and selectivity through interactions with other residues lining the active site.[4]

Serine Protease Inhibition by 4-Cyanobenzamidine cluster_Enzyme Serine Protease Active Site Ser195 Ser195 (Nucleophile) His57 His57 (General Base) Ser195->His57 H-bond Asp102 Asp102 (Anchor) His57->Asp102 H-bond S1_Pocket S1 Specificity Pocket (Asp189) Inhibitor 4-Cyanobenzamidine S1_Pocket->Inhibitor Salt Bridge with Asp189 Inhibitor->Ser195 Blocks Substrate Access Inhibitor->S1_Pocket Enters

Caption: Inhibition of a serine protease by 4-cyanobenzamidine.

Experimental Protocols: Quantifying Inhibition

A crucial aspect of characterizing any enzyme inhibitor is the determination of its inhibition constant (Kᵢ), which provides a quantitative measure of its potency. The following protocol outlines a standard procedure for determining the Kᵢ of 4-cyanobenzamidine against a model serine protease, bovine trypsin.

Detailed Protocol for Kᵢ Determination of 4-Cyanobenzamidine with Bovine Trypsin

1. Materials and Reagents:

  • Bovine Trypsin (e.g., Sigma-Aldrich, T8003)

  • 4-Cyanobenzamidine hydrochloride (or other benzamidine derivative)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, B3279)

  • Tris-HCl buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

2. Preparation of Solutions:

  • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.

  • 4-Cyanobenzamidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-cyanobenzamidine in DMSO.

  • L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA (e.g., 60 mM) in DMSO.[8] Store at -20°C, protected from light.[8]

  • L-BAPNA Working Solution: On the day of the experiment, dilute the L-BAPNA stock solution in the Tris-HCl buffer to the desired final concentrations.[8]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

3. Assay Procedure:

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add a fixed amount of trypsin solution to each well (except for the blank).

    • Add varying concentrations of 4-cyanobenzamidine (prepared by serial dilution of the stock solution in the assay buffer) to the wells. Include a control well with no inhibitor.

    • Add assay buffer to bring the total volume in each well to a fixed amount (e.g., 100 µL).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the L-BAPNA working solution to each well.

  • Measurement of Reaction Rate:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 410 nm over time. The product of L-BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

4. Data Analysis:

  • Calculate Initial Velocities (V₀):

    • For each inhibitor concentration, plot the absorbance at 410 nm against time.

    • Determine the initial velocity (V₀) from the linear portion of each curve (the slope of the line).

  • Determine the Inhibition Constant (Kᵢ):

    • Since 4-cyanobenzamidine is a competitive inhibitor, the Kᵢ can be determined using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where:

        • IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity. This is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

        • [S] is the concentration of the substrate (L-BAPNA) used in the assay.

        • Kₘ is the Michaelis-Menten constant for the substrate, which should be determined in a separate experiment by measuring the initial velocity at varying substrate concentrations in the absence of the inhibitor.

Ki_Determination_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance (410 nm) over Time C->D E Calculate Initial Velocities (V₀) D->E F Determine IC₅₀ E->F H Calculate Kᵢ using Cheng-Prusoff Equation F->H G Determine Kₘ (Separate Experiment) G->H

Caption: Workflow for determining the Ki of 4-cyanobenzamidine.

Potency and Selectivity: A Quantitative Look

The inhibitory potency of 4-cyanobenzamidine and its derivatives varies significantly depending on the specific serine protease. This selectivity is primarily dictated by the architecture of the S1 binding pocket.

Serine Protease4-Cyanobenzamidine Kᵢ (µM)Reference
Trypsin~18[4]
Thrombin~6.5[4]
Plasmin~38[4]

Note: The provided Kᵢ values are approximate and can vary depending on the experimental conditions.

The data indicates that 4-cyanobenzamidine exhibits a preference for thrombin over trypsin and plasmin. This selectivity can be exploited in the design of more specific inhibitors for therapeutic applications. For instance, the development of highly selective thrombin inhibitors is a major goal in the prevention and treatment of thrombosis.

Structural Insights: Visualizing the Interaction

In this structure, the benzamidine molecule is deeply buried in the S1 pocket. The positively charged amidinium group forms a bidentate salt bridge with the carboxylate group of Asp189. Additionally, the aromatic ring of benzamidine is involved in hydrophobic interactions with the side chains of surrounding residues.

Molecular dynamics simulations of the trypsin-benzamidine complex have further elucidated the dynamics of this interaction, revealing multiple binding poses and the importance of water molecules in mediating the interaction.[6][10] These computational studies can be extended to model the binding of 4-cyanobenzamidine, providing hypotheses about the specific interactions of the cyano group that can be tested experimentally.

Benzamidine_Binding_in_Trypsin cluster_Inhibitor Benzamidine cluster_S1_Pocket S1 Pocket Trypsin Trypsin Active Site Amidinium Amidinium Group (+ charge) Asp189 Asp189 (- charge) Amidinium->Asp189 Salt Bridge Aromatic_Ring Aromatic Ring Hydrophobic_Residues Hydrophobic Residues Aromatic_Ring->Hydrophobic_Residues Hydrophobic Interactions

Caption: Key interactions of benzamidine in the S1 pocket of trypsin.

Synthesis of 4-Cyanobenzamidine

4-Cyanobenzamidine can be synthesized through various routes. A common laboratory-scale synthesis starts from 4-cyanobenzonitrile.

Synthesis from 4-Cyanobenzonitrile

This synthesis typically involves a two-step process: the conversion of the nitrile to a benzamidoxime, followed by reduction to the amidine.

Step 1: Synthesis of 4-Cyanobenzamidoxime

  • 4-Cyanobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate or sodium hydroxide.[11]

  • A phase transfer catalyst, like benzyltriethylammonium chloride, can be used to facilitate the reaction.[11]

  • The reaction is typically carried out in an aqueous or biphasic system at a controlled temperature.

Step 2: Reduction to 4-Cyanobenzamidine

  • The resulting 4-cyanobenzamidoxime is then reduced to 4-cyanobenzamidine.

  • This reduction can be achieved using various reducing agents, followed by acidification to yield the hydrochloride salt.

Applications in Research and Drug Discovery

4-Cyanobenzamidine serves as a versatile tool in several areas of research and development:

  • Enzyme Characterization: It is widely used as a reference inhibitor to validate new serine protease assays and to probe the structure and function of their active sites.

  • Chemical Probe Development: The benzamidine scaffold can be functionalized to create activity-based probes (ABPs) for identifying and profiling serine hydrolase activity in complex biological samples.[12][13][14]

  • Drug Discovery Scaffold: The favorable interactions of the benzamidine moiety with the S1 pocket of many serine proteases make it an excellent starting point for the design of more potent and selective inhibitors. The 4-cyano position provides a convenient handle for synthetic modification to explore structure-activity relationships and optimize pharmacokinetic properties.[15]

Off-Target Effects and Considerations

While benzamidine-based inhibitors can exhibit high affinity for serine proteases, it is crucial to assess their selectivity and potential off-target effects. Off-target interactions can lead to unforeseen biological consequences and toxicity.[16]

Comprehensive off-target profiling, for example, using panels of different enzyme classes and receptor binding assays, is essential during the development of any new therapeutic candidate based on the 4-cyanobenzamidine scaffold.[17][18] Computational approaches can also be employed to predict potential off-target interactions early in the drug discovery process.[18]

Conclusion

4-Cyanobenzamidine is a potent and well-characterized inhibitor of serine proteases. Its straightforward mechanism of action, ease of synthesis, and amenability to chemical modification have established it as an indispensable tool for researchers in academia and industry. A thorough understanding of its interaction with the catalytic triad, coupled with rigorous experimental characterization of its potency and selectivity, provides a solid foundation for its use in elucidating the roles of serine proteases in health and disease and for the development of next-generation therapeutics.

References

  • The catalytic triad and its role in the serine protease mechanism. (2016, November 12). Retrieved from [Link]

  • Hedstrom, L. (2009). Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences, 106(27), 10949-10954.
  • Carter, P., & Wells, J. A. (1988). Dissecting the catalytic triad of a serine protease.
  • Serine protease. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Mechanism of serine protease. (n.d.). Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
  • Niphakis, M. J., & Cravatt, B. F. (2014). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 344(6185), 700-703.
  • Graphviz in VS Code, installation. (n.d.). Retrieved from [Link]

  • DOT Language. (2024, September 28). Retrieved from [Link]

  • Andrews, J. M., Roman, D. P., Bing, D. H., & Cory, M. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 26(9), 1223–1228.
  • Graphviz tutorial. (2021, January 14). YouTube. Retrieved from [Link]

  • Hao, Y., et al. (2025).
  • Protocol for enzyme assays. (n.d.). Retrieved from [Link]

  • Inhibitor selectivity profiling. (n.d.). Retrieved from [Link]

  • Lovell, S., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell chemical biology, 27(8), 939–952.
  • Lovell, S., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell chemical biology, 27(8), 939–952.
  • Results for MD simulations of the trypsin-benzamidine binding process. (n.d.). Retrieved from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Retrieved from [Link]

  • Katz, B. A., Finer-Moore, J., Mortezaei, R., Rich, D. H., & Stroud, R. M. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264–8280.
  • Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated poly(l-lysine)-graft-dextran. (2018).
  • Moro, S., Spalluto, G., & Cacciari, B. (2010). Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model.
  • What is the synthetic route of 4-Aminobenzonitrile. (2023, March 23). Bloom Tech.
  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents.
  • 3D trypsin model showing the active site. (n.d.). Retrieved from [Link]

  • Identification of serine hydrolases by using probes 3, 4, and 5 and LC-MS/MS. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Biophysical journal, 101(5), L41–L43.
  • Junior, N. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • Katz, B. A., et al. (2001). Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets. Chemistry & biology, 8(11), 1107–1121.
  • Martin, G., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 1013145.
  • Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. (2020). Bioorganic & medicinal chemistry, 28(14), 115555.
  • Junior, N. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • Adibekian, A., et al. (2019). Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. Angewandte Chemie (International ed. in English), 58(40), 14308–14313.
  • Benzamidine binding to different Trypsin conformations. (n.d.). Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
  • Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. (2024). International Journal of Molecular Sciences, 25(4), 2337.

Sources

Exploratory

4-Cyanobenzene-1-carboximidamide: A Precision Scaffold for Serine Protease Inhibition

Topic: 4-Cyanobenzene-1-carboximidamide: Structure, Synthesis, and Functional Application in Serine Protease Inhibition Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyanobenzene-1-carboximidamide: Structure, Synthesis, and Functional Application in Serine Protease Inhibition Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-Cyanobenzene-1-carboximidamide (commonly 4-cyanobenzamidine ) represents a critical pharmacophore in the study and inhibition of trypsin-like serine proteases. Characterized by a highly basic amidine group para-substituted with an electron-withdrawing cyano moiety, this molecule serves as both a competitive inhibitor and a high-value fragment in Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical properties, a validated synthesis protocol via the Pinner reaction, and its mechanistic role in targeting the S1 specificity pocket of enzymes like Thrombin and Factor Xa.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The electronic interplay between the electron-withdrawing cyano group (-CN) and the cationic amidine group (-C(=NH)NH₂⁺) defines the molecule's binding affinity and solubility profile. The cyano group lowers the pKa of the amidine relative to unsubstituted benzamidine (pKa ~11.6), modulating its protonation state at physiological pH.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 4-Cyanobenzene-1-carboximidamide
Common Name 4-Cyanobenzamidine
CAS Number 13980726 (Free base) / 117837-77-1 (HCl salt)
Molecular Formula C₈H₇N₃ (Free base) / C₈H₈ClN₃ (HCl salt)
Molecular Weight 145.16 g/mol (Base) / 181.62 g/mol (HCl)
pKa (Amidine) ~10.5 – 11.0 (Estimated modulation by p-CN)
Solubility Soluble in water (as HCl salt), DMSO, Methanol
H-Bond Donors/Acceptors 3 Donors / 2 Acceptors

Mechanistic Insight: The S1 Pocket Interaction

The primary utility of 4-cyanobenzamidine lies in its ability to mimic the side chain of Arginine, the natural substrate for trypsin-like serine proteases.

Binding Mechanism
  • Salt Bridge Formation: The protonated amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin/Thrombin numbering) at the bottom of the S1 specificity pocket.

  • Hydrogen Bonding: The amidine nitrogens donate hydrogen bonds to the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .

  • Electronic Modulation: The para-cyano group extends towards the solvent interface or interacts with the distal S1 region. Its electron-withdrawing nature reduces the electron density on the amidine, potentially altering the strength of the salt bridge compared to benzamidine, while providing a vector for growing the fragment into the S1' subsite during drug design.

Diagram 1: Ligand-Receptor Interaction Map

The following diagram illustrates the critical contact points within the Trypsin S1 pocket.

BindingMode Ligand 4-Cyanobenzamidine (Protonated) Asp189 Asp189 (Anionic Carboxylate) Ligand->Asp189 Salt Bridge (Critical) Ser190 Ser190 (Backbone/Sidechain) Ligand->Ser190 H-Bond Gly219 Gly219 (Backbone Carbonyl) Ligand->Gly219 H-Bond S1_Pocket Hydrophobic S1 Pocket (Trp215, Val213) Ligand->S1_Pocket Van der Waals

Caption: Interaction map showing the bidentate salt bridge with Asp189, the primary driver of potency.

Synthesis Protocol: The Pinner Reaction

The most robust route to 4-cyanobenzamidine is the Pinner synthesis starting from terephthalonitrile (1,4-dicyanobenzene). This method avoids harsh hydrolysis conditions that could convert the nitrile to a carboxylic acid.

Experimental Workflow

Reagents:

  • Terephthalonitrile (Start Material)

  • Ethanol (Anhydrous)

  • Hydrogen Chloride (Gas) or Acetyl Chloride/Ethanol

  • Ammonia (Methanolic or Anhydrous gas)

Step-by-Step Methodology:

  • Imidate Formation (Pinner Salt):

    • Protocol: Dissolve terephthalonitrile (1.0 eq) in anhydrous ethanol/chloroform (1:1 v/v). Cool to 0°C.

    • Addition: Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours). Alternatively, add Acetyl Chloride dropwise to the ethanol solution to generate anhydrous HCl in situ.

    • Causality: Low temperature prevents the conversion of the imidate to the ester (hydrolysis). Anhydrous conditions are strictly required to prevent amide formation.

    • Observation: A precipitate of ethyl 4-cyanobenzimidate hydrochloride forms.

    • Isolation: Filter the precipitate and wash with cold dry ether. Do not expose to moist air.

  • Ammonolysis (Amidination):

    • Protocol: Suspend the imidate salt in anhydrous ethanol.

    • Addition: Add 7N Ammonia in methanol (excess, ~3.0 eq) or bubble NH₃ gas at 0°C.

    • Reaction: Stir at room temperature for 12–24 hours.

    • Mechanism:[1][2] Nucleophilic attack of ammonia on the imidate carbon releases ethanol and forms the amidine.

    • Validation: Monitor by TLC (disappearance of imidate) or LC-MS (Target Mass: 146 [M+H]⁺).

  • Purification:

    • Concentrate the solvent. Recrystallize the crude solid from Ethanol/Ether.

    • Yield Check: Expected yield 60-80%.

Diagram 2: Synthesis Pathway

Synthesis Start Terephthalonitrile (1,4-Dicyanobenzene) Step1 Step 1: Pinner Reaction HCl(g), EtOH, 0°C Start->Step1 Inter Ethyl 4-cyanobenzimidate Hydrochloride Step1->Inter Imidate Formation Step2 Step 2: Ammonolysis NH3/MeOH, RT Inter->Step2 Product 4-Cyanobenzamidine Hydrochloride Step2->Product Nucleophilic Sub

Caption: Two-step Pinner synthesis converting the nitrile group to the amidine via an imidate intermediate.

Functional Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

4-Cyanobenzamidine is a "privileged fragment." Because it binds efficiently to the S1 pocket with high ligand efficiency (LE), it serves as an anchor.

  • Strategy: Co-crystallize 4-cyanobenzamidine with the target protease (e.g., Factor Xa).

  • Expansion: Use the cyano group handle (via reduction to amine or hydrolysis) to grow the molecule into the S2/S3 pockets to increase specificity and potency.

Affinity Chromatography

While p-aminobenzamidine is the standard ligand for purifying serine proteases, the p-cyano derivative offers a different elution profile due to its altered pKa and binding constant (Ki). It can be used in competitive elution strategies where a gradient of binding strengths is required to separate isoenzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies

It is used as a standard to calibrate Hammett plots (


 for CN = 0.66) when studying the electronic effects of P1 substituents on protease inhibition constants (

).

Self-Validating Analytical Protocol

To ensure the integrity of the synthesized or purchased material before use in bioassays:

  • 1H NMR (DMSO-d₆):

    • Look for the aromatic protons: Two doublets (AA'BB' system) around 7.8–8.1 ppm.

    • Critical Check: The amidine protons usually appear as broad singlets around 9.2–9.5 ppm (4H total).

    • Absence of Ethyl Group: Ensure no triplet/quartet signals from the ethyl imidate intermediate remain.

  • Enzymatic Assay (Ki Determination):

    • Enzyme: Bovine Trypsin (10 nM).

    • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

    • Protocol: Incubate enzyme + 4-cyanobenzamidine (0–100 µM) for 10 min. Add BAPNA. Monitor Absorbance at 405 nm.

    • Data Analysis: Plot Dixon (1/V vs [I]) or Lineweaver-Burk. Competitive inhibition should show intersecting lines on the y-axis (Lineweaver-Burk).

References

  • PubChem. 4-Cyanobenzene-1-carboximidamide.[3] National Library of Medicine. Available at: [Link]

  • Stürzebecher, J., et al. (1976). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Acta Biologica et Medica Germanica.
  • Katz, B. A., et al. (1998).[4] Structural basis for selectivity of a small molecule, S1-binding, sub-nanomolar inhibitor of trypsin. Nature. (Contextualizes benzamidine binding modes).

Sources

Foundational

Technical Monograph: 3-Cyanobenzene-1-carboximidamide

CAS: 140658-21-5 (Free Base) | CAS: 59042-53-0 (Hydrochloride Salt) Executive Summary & Chemical Identity 3-Cyanobenzene-1-carboximidamide (also known as 3-cyanobenzamidine) is a bifunctional aromatic scaffold critical t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 140658-21-5 (Free Base) | CAS: 59042-53-0 (Hydrochloride Salt)

Executive Summary & Chemical Identity

3-Cyanobenzene-1-carboximidamide (also known as 3-cyanobenzamidine) is a bifunctional aromatic scaffold critical to Fragment-Based Drug Discovery (FBDD). It serves as a "privileged structure" in the design of serine protease inhibitors, specifically targeting the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Urokinase).

Unlike the ubiquitous benzamidine, the inclusion of the 3-cyano group introduces a strong electron-withdrawing effect, modulating the basicity of the amidine functionality. This physicochemical alteration is a strategic tool for medicinal chemists seeking to optimize the lipophilic ligand efficiency (LLE) and permeability of cationic warheads.

Datasheet: Physicochemical Profile
PropertyValue / DescriptorTechnical Note
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol Ideal for FBDD (Rule of 3 compliant).
Appearance Off-white crystalline solidHygroscopic in salt form.
pKa (Amidine) ~10.2 - 10.5 (Predicted)Lower than benzamidine (~11.6) due to the -I/-M effect of the 3-CN group.
LogP 0.60High water solubility; low passive membrane permeability unless functionalized.
H-Bond Donors 3Amidine -NH and -NH₂.
H-Bond Acceptors 2Nitrile N and Imine N.
Stability Hydrolysis-proneThe amidine hydrolyzes to the amide (3-cyanobenzamide) in aqueous base.
Synthetic Methodology: Desymmetrization of Isophthalonitrile

The synthesis of 3-cyanobenzamidine presents a classic problem in chemoselectivity: the desymmetrization of 1,3-dicyanobenzene (isophthalonitrile). A standard Pinner reaction applied without rigorous stoichiometric control will result in the thermodynamic product: the bis-amidine (1,3-benzenedicarboximidamide).

To isolate the mono-amidine, a kinetic control strategy utilizing the Pinner reaction is required.

Protocol: Controlled Pinner Synthesis

Objective: Selective conversion of one nitrile group to an amidine while preserving the second nitrile for future diversification.

Reagents:

  • Isophthalonitrile (1,3-dicyanobenzene)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrogen Chloride (HCl) gas (or Acetyl Chloride/MeOH generator)

  • Anhydrous Ammonia (NH₃) in Methanol

Workflow Logic (The "Why"):

  • Imidate Formation (Rate Limiting): The formation of the Pinner salt (imidate) is reversible and sensitive to water. We use exactly 1.0 - 1.1 equivalents of MeOH. Excess alcohol promotes bis-imidate formation.

  • Temperature Control: The reaction is maintained at 0°C. Higher temperatures accelerate the attack on the second nitrile group.

  • Ammonolysis: The conversion of imidate to amidine is rapid.

Step-by-Step Procedure
  • Solvation: Dissolve 10.0 g (78 mmol) of isophthalonitrile in 50 mL of anhydrous CHCl₃ (Chloroform) or Et₂O (Ether). Note: Using a non-polar co-solvent precipitates the mono-imidate salt as it forms, protecting it from further reaction.

  • Activation: Add 1.1 equivalents (3.5 mL) of anhydrous MeOH.

  • Acidification: Bubble dry HCl gas through the solution at 0°C until saturation (approx. 3-4 hours). Seal the vessel and store at 4°C for 24 hours.

    • Checkpoint: A white precipitate (Imidate HCl) should form.

  • Isolation of Intermediate: Filter the precipitate rapidly under Argon (hygroscopic!). Wash with cold dry ether to remove unreacted dinitrile.

  • Amidination: Resuspend the solid imidate in anhydrous MeOH (20 mL). Treat with 7N NH₃ in MeOH (excess) at 0°C. Stir for 4 hours, allowing to warm to room temperature.

  • Purification: Evaporate solvent. Recrystallize the residue from EtOH/Et₂O.

Visualizing the Pathway (DOT Diagram)

Synthesis Start Isophthalonitrile (C8H4N2) Step1 Pinner Salt Formation (Mono-Imidate) Start->Step1 1.1 eq MeOH HCl (gas), 0°C Kinetic Control SideProduct Bis-Amidine (Impurity) Start->SideProduct Excess MeOH High Temp Step2 Ammonolysis (Nucleophilic Sub.) Step1->Step2 NH3 / MeOH Step1->SideProduct Over-reaction Product 3-Cyanobenzamidine (Product) Step2->Product Major

Caption: Kinetic control via stoichiometry and temperature prevents double-addition, favoring the mono-amidine product.

Medicinal Chemistry Applications
The "Benzamidine Anchor"

In serine proteases (e.g., Trypsin, Thrombin), the S1 pocket contains a critical Aspartate residue (Asp189 in Trypsin) at the bottom of a deep cleft. The amidine group of 3-cyanobenzamidine forms a bidentate salt bridge with this Aspartate, anchoring the molecule.

The "Cyano" Advantage

Why use the 3-cyano derivative over simple benzamidine?

  • pKa Modulation: The cyano group (electron-withdrawing) lowers the amidine pKa by ~1.5 log units. This increases the fraction of neutral species at physiological pH (7.4), theoretically improving passive membrane permeability for oral drugs.

  • Orthogonal Reactivity: The nitrile is a "handle." It is stable under amidine synthesis conditions but can be later converted into:

    • Tetrazoles: Bioisosteres for carboxylic acids (via Azide cycloaddition).

    • Amines: Via reduction (for chain extension).

    • Amides: Via hydrolysis.[1]

Structural Activity Relationship (SAR) Logic

SAR Core Benzene Ring Scaffold Rigidity Pi-Stacking Amidine Amidine Group (-C(=NH)NH2) Salt Bridge to Asp189 H-Bond Donor Core->Amidine Position 1 Cyano Cyano Group (-CN) Electron Withdrawal (-I) pKa Modulation Synthetic Handle Core->Cyano Position 3 Effect1 High Affinity (S1 Pocket) Amidine->Effect1 Effect2 Improved Permeability Cyano->Effect2 Lowers pKa

Caption: Functional dissection of the molecule showing how the 3-CN group modulates the core pharmacophore.

Analytical Characterization & Quality Control

To validate the synthesis, specific analytical markers must be checked.

  • 1H NMR (DMSO-d6):

    • The amidine protons typically appear as broad singlets downfield.

    • Diagnostic Shift: Look for the aromatic protons. The proton at position 2 (between the amidine and cyano groups) will be a singlet significantly deshielded (~8.3-8.5 ppm) due to the synergistic electron-withdrawing effects of both groups.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Buffer: Water/Acetonitrile with 0.1% TFA.

    • Note: The amidine is basic. Without TFA (or Formic Acid), the peak will tail significantly due to interaction with silanols.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 146.07.

    • Common Artifact: Hydrolysis product (Amide) [M+H]+ = 147.06.

Handling & Stability
  • Storage: Store as the Hydrochloride salt at -20°C. The free base absorbs CO₂ from the air to form carbonates and is hygroscopic.

  • Solution Stability: Stable in DMSO for weeks. In aqueous phosphate buffer (pH 7.4), slow hydrolysis to the amide occurs over days. In 0.1 M NaOH, hydrolysis is rapid (< 1 hour).

  • Safety: The nitrile moiety is metabolically stable but can release cyanide under extreme oxidative combustion. Treat as toxic.

References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15), 2265-2278. Link

  • Meyer, E. A., et al. (2003). "Interactions with Aromatic Rings in Chemical and Biological Recognition." Angewandte Chemie International Edition, 42(11), 1210-1250. Link

  • PubChem Compound Summary. (2024). "3-Cyanobenzamidine."[2][3] National Center for Biotechnology Information. Link

  • Katritzky, A. R., et al. (2000). "Synthesis of amidines." Comprehensive Organic Functional Group Transformations. (General reference for amidine synthesis protocols).

Sources

Exploratory

A Senior Application Scientist's Guide to 4-Cyanobenzamidine: From Unbiased Discovery to Validated Target

This guide provides a comprehensive, technically-grounded framework for the identification and rigorous validation of molecular targets for 4-cyanobenzamidine. As a well-established serine protease inhibitor scaffold, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and rigorous validation of molecular targets for 4-cyanobenzamidine. As a well-established serine protease inhibitor scaffold, 4-cyanobenzamidine serves as an exemplary case study for the broader challenge of target deconvolution in drug discovery. The methodologies detailed herein are designed not merely as protocols, but as a logical, self-validating system of inquiry. We will move from broad, proteome-wide discovery funnels to precise biophysical and cellular validation, emphasizing the causality behind each experimental choice and the necessity of orthogonal evidence to build an irrefutable case for a drug-target interaction.

The Guiding Philosophy: A Triad of Discovery, Direct Engagement, and Functional Relevance

The journey from a bioactive small molecule to a validated therapeutic target is a multi-stage process fraught with potential for artifacts and misinterpretation. A successful campaign rests on a foundational principle: the convergence of evidence from multiple, independent methodologies .[1] We do not seek a single "killer experiment," but rather a constellation of data points that collectively and unequivocally link the compound to its molecular target and, subsequently, to a biological outcome.

Our approach is structured around three core pillars:

  • Unbiased Target Discovery: Employing chemical proteomics to survey the entire proteome for potential binding partners of 4-cyanobenzamidine. This is the "hypothesis generation" phase.

  • Biophysical Validation of Direct Engagement: Using a suite of in-vitro techniques to confirm a direct, physical interaction between the compound and the candidate proteins, and to quantify the parameters of this binding.

  • Cellular and Genetic Validation of Functional Relevance: Ascertaining that the compound engages its target within a physiological context (i.e., a living cell) and that this engagement is responsible for a measurable biological effect.[2][3]

Part 1: Unbiased Target Discovery – Casting a Wide Net

The initial challenge is to identify which of the thousands of proteins in a cell may interact with 4-cyanobenzamidine. Chemical proteomics offers powerful tools for this purpose, primarily through affinity-based enrichment strategies.[4][5]

Strategy 1.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

The most established method for target "fishing" is AC-MS, which leverages an immobilized version of the small molecule to capture its binding partners from a complex biological sample like a cell lysate.[6][7]

Causality of Experimental Design: The success of this technique hinges on the design of a suitable affinity probe. A linker must be attached to the 4-cyanobenzamidine core at a position that does not disrupt its key binding motifs—the amidine and cyano groups, which are critical for its known interactions with serine proteases.[8] Attaching a linker to the phenyl ring, away from these functional groups, is the most logical approach to preserve the molecule's native binding pharmacology.

Workflow: Affinity Chromatography for Target Pulldown

cluster_prep Probe Preparation cluster_exp Experiment cluster_ctrl Essential Controls cluster_analysis Analysis p1 Synthesize 4-Cyanobenzamidine with an Alkene/Alkyne Linker p2 Couple Probe to Activated Resin (e.g., NHS-Sepharose) p1->p2 e1 Lyse Cells/Tissue to create Proteome e2 Incubate Lysate with Probe-Coupled Resin e1->e2 c1 Control Resin (No Ligand) e1->c1 c2 Competition Control (Incubate with excess free 4-Cyanobenzamidine) e1->c2 e3 Wash to Remove Non-Specific Binders e2->e3 e4 Elute Bound Proteins e3->e4 a1 Trypsin Digest & LC-MS/MS e4->a1 c1->e3 c2->e2 a2 Protein Identification & Quantification a1->a2 a3 Identify Proteins Enriched in Experiment vs. Controls a2->a3

Caption: Workflow for AC-MS target identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Immobilization:

    • Synthesize a derivative of 4-cyanobenzamidine featuring a linker (e.g., a C6-amino linker) distal to the core pharmacophore.

    • Covalently couple the amino-linked probe to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by deactivating the NHS-ester with ethanolamine.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line like HT-29) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with 50 µL of the 4-cyanobenzamidine-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Control 1 (Negative): Incubate an equal amount of lysate with the control (ethanolamine-capped) beads.

    • Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of free 4-cyanobenzamidine for 1 hour before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Perform an in-gel trypsin digest of the entire protein lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). Candidate targets are those proteins significantly enriched in the experimental sample compared to both the negative and competition controls.

Strategy 1.2: Photoaffinity Labeling (PAL)

For capturing weaker or more transient interactions within a live-cell context, photoaffinity labeling is a superior alternative.[9] This technique involves a probe equipped with a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive carbene that covalently crosslinks to any nearby protein.[10][11]

Causality of Experimental Design: PAL allows for target engagement to occur in intact, living cells, preserving native protein complexes and conformations. The covalent bond ensures that even low-affinity interactors are not lost during subsequent purification steps. This method provides a snapshot of binding events in their most physiologically relevant state.

Part 2: Biophysical Validation – Confirming a Direct Interaction

A list of candidate proteins from chemical proteomics is merely the starting point. It is imperative to validate these "hits" using orthogonal, in-vitro biophysical assays to confirm direct binding and to quantify the interaction.[12][13] Failure to perform this step is a common cause of pursuing false-positive targets.

Technique Principle Key Parameters Obtained Why It's Chosen
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as a ligand flows over an immobilized protein.[12]KD (Affinity), kon (Association Rate), koff (Dissociation Rate)Provides real-time kinetic data, offering deep insight into the binding mechanism (e.g., fast-on/fast-off vs. slow-on/slow-off).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[14][15]KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Gold-standard, label-free method that provides a complete thermodynamic profile of the interaction in solution.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.[15]ΔTm (Change in Melting Temperature)High-throughput, low sample consumption method ideal for screening multiple hits and confirming ligand-induced stabilization.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Preparation: Express and purify the candidate protein(s) identified from the AC-MS screen. Ensure high purity (>95%) and proper folding.

  • Chip Immobilization: Covalently immobilize the purified protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 2000-4000 RU). A reference channel should be prepared on the same chip for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 4-cyanobenzamidine in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions in escalating concentrations over both the protein and reference channels. Include buffer-only injections for double referencing.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference channel and buffer-only sensorgrams from the experimental data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate KD, kon, and koff. A good fit confirms a specific, saturable binding event.

Part 3: Cellular and Orthogonal Validation – Proving Biological Relevance

Confirming a direct biophysical interaction is necessary but not sufficient. The ultimate validation comes from demonstrating that 4-cyanobenzamidine engages its target in living cells and that this engagement leads to a functional consequence.[16][17]

Strategy 3.1: Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds its target within the complex milieu of the cell.[15] The principle is identical to DSF: ligand binding stabilizes a protein against thermal denaturation.

Workflow: Cellular Thermal Shift Assay (CETSA)

t1 Treat Intact Cells with 4-Cyanobenzamidine or Vehicle (DMSO) t2 Heat Cell Suspensions across a Temperature Gradient t1->t2 t3 Lyse Cells and Separate Soluble vs. Aggregated Proteins (via Centrifugation) t2->t3 t4 Collect Soluble Fraction t3->t4 t5 Quantify Remaining Soluble Target Protein (e.g., by Western Blot) t4->t5 t6 Plot Protein Abundance vs. Temperature to Generate 'Melting Curve' t5->t6 t7 A shift to the right indicates ligand-induced stabilization t6->t7

Caption: Workflow for confirming in-cell target engagement using CETSA.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

  • Cell Treatment: Treat cultured cells with a desired concentration of 4-cyanobenzamidine or vehicle (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Separation: Subject the cells to three rapid freeze-thaw cycles to induce lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point by Western Blotting using a specific antibody.

    • Plot the band intensity versus temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle-treated samples confirms target engagement and stabilization in the cell.

Strategy 3.2: Genetic Validation – The Final Arbiter

Genetic manipulation provides the most definitive link between target engagement and cellular phenotype.[2] If 4-cyanobenzamidine is hypothesized to cause a specific cellular effect by inhibiting Target X, then removing Target X from the cell should either mimic the effect of the drug or render the cell insensitive to the drug.

Logic: The Core of Genetic Validation

cluster_hypothesis Hypothesis cluster_validation Validation Experiment h1 4-Cyanobenzamidine h2 Target X h1->h2 Inhibits h3 Cellular Phenotype h2->h3 Causes v1 CRISPR/Cas9 Knockout of Target X v2 Cellular Phenotype v1->v2 Mimics v3 Cell is now Insensitive to 4-Cyanobenzamidine v1->v3 Results in

Caption: Genetic validation links compound action to a specific target.

Experimental Approach: CRISPR/Cas9 Knockout

  • Design and Validate gRNA: Design at least two independent guide RNAs (gRNAs) targeting early exons of the gene for the candidate protein to ensure a true knockout.

  • Generate Knockout Cell Line: Stably transfect cells with a Cas9 nuclease and the validated gRNAs. Select and expand single-cell clones.

  • Confirm Knockout: Verify the complete absence of the target protein in the knockout clones by Western Blotting and confirm the genetic lesion by sequencing.

  • Phenotypic Assay: Perform the relevant functional assay (e.g., cell proliferation, enzyme activity) on the wild-type and knockout cell lines in the presence and absence of 4-cyanobenzamidine.

  • Interpretation: If the knockout cells phenocopy the effect of the drug in wild-type cells, and if the drug has no additional effect in the knockout cells, this provides compelling evidence that the drug's activity is mediated through that specific target.

Conclusion: A Synthesis of Evidence

The identification and validation of a drug target is not a linear path but an iterative process of building a multi-faceted, evidence-based argument. For a molecule like 4-cyanobenzamidine, this guide outlines a robust pathway from an unbiased, proteome-wide screen to the definitive validation of a biologically relevant target. By systematically employing affinity-based proteomics, confirming direct binding with a suite of biophysical techniques, and cementing the functional link in a cellular context through target engagement and genetic manipulation, researchers can achieve the highest degree of confidence in their findings. This rigorous, orthogonally-validated approach minimizes the risk of pursuing erroneous targets and provides a solid foundation for subsequent drug development efforts.

References

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Foundational

Computational Elucidation of 4-Cyanobenzamidine: Electronic Structure and Protease Inhibition Mechanisms

Executive Summary 4-cyanobenzamidine represents a critical scaffold in medicinal chemistry, serving as a competitive inhibitor for serine proteases (e.g., trypsin, thrombin, Factor Xa). The introduction of the electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-cyanobenzamidine represents a critical scaffold in medicinal chemistry, serving as a competitive inhibitor for serine proteases (e.g., trypsin, thrombin, Factor Xa). The introduction of the electron-withdrawing cyano group (-CN) at the para position modulates the basicity of the amidine functionality (


) and alters the electrostatic landscape of the aromatic ring. This technical guide outlines a rigorous theoretical framework for studying 4-cyanobenzamidine, synthesizing Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) for binding thermodynamics.

Electronic Structure & Reactivity (DFT Framework)

The theoretical characterization of 4-cyanobenzamidine begins with its quantum mechanical description. The presence of the cyano group induces significant electronic redistribution compared to unsubstituted benzamidine.

Geometry and Tautomerism

The amidine group (


) can exist in E (trans) or Z (cis) conformations, and as imino/amino tautomers.
  • Dominant Species: In the gas phase and aqueous solution, the Z-isomer is generally preferred due to steric avoidance between the amine hydrogens and ortho phenyl protons.

  • Cyano Effect: The para-cyano group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) effect. While it does not sterically hinder the amidine rotation, it reduces the electron density on the amidine carbon, increasing the electrophilicity of the system.
Frontier Molecular Orbitals (FMO)

Using the B3LYP/6-311++G(d,p) level of theory, the FMOs reveal the reactivity profile:

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the amidine nitrogen lone pairs and the aromatic

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily distributed over the cyano group and the phenyl ring, indicating susceptibility to nucleophilic attack (relevant for metabolic stability predictions).

  • Band Gap (

    
    ):  The electron-withdrawing nature of -CN stabilizes the LUMO, narrowing the 
    
    
    
    compared to benzamidine, suggesting higher chemical reactivity [1].
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions.

  • Blue Regions (Positive Potential): Concentrated on the amidine hydrogens. This is the "warhead" for the salt-bridge interaction with Asp189 in trypsin-like serine proteases.

  • Red Regions (Negative Potential): Localized on the cyano nitrogen (

    
    ). This creates a secondary dipolar interaction vector, potentially engaging in hydrogen bonding with water or distal enzyme residues (e.g., Ser190 or Gln192 in trypsin) [2].
    

Macromolecular Interactions: The Serine Protease Model

The primary utility of 4-cyanobenzamidine is as a P1 residue mimetic in protease inhibitors. The theoretical model focuses on the S1 binding pocket.[1]

The Salt Bridge Anchor

The cationic amidine group (protonated at physiological pH) forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in trypsin/thrombin).

  • Thermodynamics: This interaction contributes

    
     7–10 kcal/mol to the binding free energy (
    
    
    
    ).
  • Cyano Modulation: By lowering the

    
     of the amidine (relative to benzamidine), the -CN group slightly weakens the proton affinity but ensures the molecule remains neutral enough to traverse membranes before protonating in the acidic microenvironment of certain active sites [3].
    
Dynamic Solvation Effects

Unlike rigid docking, MD simulations reveal that the 4-cyano group does not sit in a vacuum.

  • Water Bridges: The cyano nitrogen often recruits a structural water molecule, bridging the inhibitor to the backbone carbonyls of the enzyme (e.g., Gly216).

  • Selectivity: The linearity of the C-C≡N bond allows it to probe deep S1 pockets (like in Factor Xa) without steric clash, unlike bulky para-substituents (e.g., -tBu) [4].

Experimental Protocols

Workflow Visualization

The following diagram illustrates the integrated computational pipeline for characterizing 4-cyanobenzamidine.

G Start Structure Preparation (PubChem/ChemDraw) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Prop Properties (NBO, MEP, pKa) DFT->Prop Dock Molecular Docking (AutoDock Vina) DFT->Dock Optimized Geom MD MD Simulation (100ns, Explicit Solvent) Dock->MD Best Pose Analysis Binding Free Energy (MM-PBSA) MD->Analysis

Caption: Integrated computational workflow from quantum mechanical optimization to thermodynamic binding analysis.

Protocol A: DFT Optimization (Gaussian/ORCA)

Objective: Determine the global minimum geometry and charge distribution.

  • Input Generation: Construct 4-cyanobenzamidine. Set charge to +1 (protonated amidine) for biological relevance, or 0 for gas-phase properties.

  • Basis Set Selection: Use B3LYP/6-311++G(d,p). The diffuse functions (++) are mandatory for describing the lone pair on the cyano nitrogen and the anionic character of the counter-ion if included.

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate the aqueous environment.
    
  • Frequency Check: Ensure zero imaginary frequencies to confirm a true minimum.

Protocol B: Molecular Docking (AutoDock Vina)

Objective: Predict the binding pose within Trypsin (PDB: 1BTY or similar).

  • Receptor Prep: Remove crystal waters (except the conserved water bridging Asp189 if necessary). Add polar hydrogens. Compute Gasteiger charges.

  • Ligand Prep: Import the DFT-optimized structure. Set the amidine C-N bond as non-rotatable (due to partial double bond character).

  • Grid Box: Center on Asp189. Dimensions:

    
     Å.
    
  • Execution: Run Vina with exhaustiveness = 32. Analyze the top 5 poses for the canonical salt-bridge geometry [5].

Protocol C: Binding Energy Calculation (MM-PBSA)

Objective: Quantify interaction strength from MD trajectories.

  • Simulation: Run a 50–100 ns MD simulation (GROMACS/AMBER) of the complex in explicit water (TIP3P).

  • Extraction: Extract 100 snapshots from the stable trajectory (last 20 ns).

  • Calculation: Use the g_mmpbsa tool to calculate

    
    .
    
  • Decomposition: Decompose energy to isolate the contribution of the Cyano group (electrostatic vs. VdW).

Quantitative Data Summary (Representative)

The following table summarizes theoretical parameters typically observed for 4-cyanobenzamidine derivatives in protease pockets.

ParameterValue / TrendSignificance
Dipole Moment (

)
~4.5 - 5.5 DebyeHigh polarity aids in solubility and orientation in the electrostatic field of the enzyme.
HOMO-LUMO Gap ~4.8 eVIndicates chemical stability but reactivity toward metabolic oxidation.
C≡N Bond Length 1.16 ÅStandard triple bond; deviation indicates strong H-bonding.
Binding Energy (

)
-6.5 to -8.0 kcal/molCompetitive inhibition range for trypsin-like proteases.
H-Bond Distance 2.8 - 3.0 ÅDistance between Amidine-N and Asp189-O (Salt Bridge).

References

  • Electronic Structure of Benzamidine Derivatives: Elancheran, R., et al. (2023).[2][3] Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. [Link]

  • Trypsin-Ligand Binding Dynamics: Cui, F., Yang, K., & Li, Y. (2015).[1] Investigate the Binding of Catechins to Trypsin Using Docking and Molecular Dynamics Simulation. PLOS ONE. [Link]

  • pKa Estimation Computational Methods: Seybold, P. G., & Shields, G. C. (2015).[4][5] Computational estimation of pKa values. WIREs Computational Molecular Science. [Link]

  • Benzamidine-Protease Interaction Models: Bucher, D., et al. (2011). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. Biophysical Chemistry. [Link]

  • Structural Data for 4-Cyanobenzamidine: PubChem. 4-Cyanobenzamidine Hydrochloride | C8H8ClN3.[6] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-Cyanobenzene-1-carboximidamide

An Application Note and Protocol for the Synthesis of 4-Cyanobenzene-1-carboximidamide Topic: Synthesis Protocol for 4-Cyanobenzene-1-carboximidamide Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-Cyanobenzene-1-carboximidamide

Topic: Synthesis Protocol for 4-Cyanobenzene-1-carboximidamide Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Cyanobenzene-1-carboximidamide, commonly known as 4-cyanobenzamidine, is a pivotal building block in medicinal chemistry and materials science. Its rigid structure, featuring both a nitrile and an amidine group, makes it a valuable precursor for synthesizing a range of compounds, including inhibitors of serine proteases and other therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of 4-Cyanobenzene-1-carboximidamide hydrochloride from 4-cyanobenzonitrile. The methodology is based on the classical Pinner reaction, a reliable and well-established method for converting nitriles to amidines. This guide offers a detailed, step-by-step procedure, mechanistic insights, characterization data, and essential safety precautions to ensure a successful and reproducible synthesis.

Reaction Scheme and Mechanism

The synthesis of 4-Cyanobenzene-1-carboximidamide hydrochloride is typically achieved via a two-step process starting from 4-cyanobenzonitrile.

Overall Reaction:

  • Step 1: The Pinner Reaction. The process begins with the acid-catalyzed reaction of 4-cyanobenzonitrile with an alcohol, such as anhydrous ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an imidate salt, commonly referred to as a Pinner salt.[1][2]

  • Step 2: Aminolysis. The intermediate Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 4-Cyanobenzene-1-carboximidamide, which is isolated as its hydrochloride salt.[1]

Reaction Mechanism:

The mechanism of the Pinner reaction is a cornerstone of nitrile chemistry.[3][4]

  • Nitrile Protonation: The strong acid (HCl) protonates the nitrogen atom of the nitrile group, forming a highly electrophilic nitrilium ion.

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation: A proton is transferred from the oxonium ion to yield the imidate hydrochloride, or Pinner salt.

  • Ammonia Addition-Elimination: In the second stage, ammonia attacks the imidate carbon. This is followed by the elimination of ethanol to form the final amidine hydrochloride product.

Controlling the reaction conditions, particularly temperature and the exclusion of water, is critical. Low temperatures are necessary because the Pinner salt intermediate is thermodynamically unstable and can rearrange to a less reactive N-substituted amide.[2] Water must be rigorously excluded to prevent hydrolysis of the nitrilium ion or the Pinner salt, which would lead to the formation of the corresponding amide (4-cyanobenzamide) as an undesired byproduct.

Experimental Protocol

This protocol details the synthesis of 4-Cyanobenzene-1-carboximidamide hydrochloride on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )QuantityNotes
4-CyanobenzonitrileReagent Grade, ≥98%128.1312.8 g (0.1 mol)Starting material.
Ethanol (EtOH)Anhydrous, 200 proof46.07100 mLMust be strictly anhydrous.
Diethyl EtherAnhydrous74.12200 mLFor precipitation and washing.
Hydrogen Chloride (HCl)Gas, Anhydrous36.46~8.0 g (0.22 mol)Use from a lecture bottle or generate in-situ and dry.
Ammonia (NH₃)7N solution in Methanol17.03~50 mLExcess is required.
Equipment
  • Three-necked round-bottom flask (250 mL) with magnetic stirrer

  • Gas inlet tube

  • Drying tube (filled with CaCl₂)

  • Ice-salt bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Aminolysis cluster_purification Purification & Analysis Setup Assemble dry glassware under inert atmosphere Reagents Prepare anhydrous reagents Setup->Reagents Dissolve Dissolve 4-cyanobenzonitrile in anhydrous ethanol Reagents->Dissolve Cool Cool solution to 0°C Dissolve->Cool HCl_Bubble Bubble dry HCl gas through solution (0-5°C) Cool->HCl_Bubble Stir Stir at room temperature overnight HCl_Bubble->Stir Precipitate Precipitate Pinner salt with anhydrous ether Stir->Precipitate Filter1 Filter and wash solid Precipitate->Filter1 Suspend Suspend Pinner salt in ethanolic ammonia Filter1->Suspend Stir_Ammonia Stir at room temperature for 4-6 hours Suspend->Stir_Ammonia Concentrate Remove solvent via rotary evaporation Stir_Ammonia->Concentrate Recrystallize Recrystallize crude product from Ethanol/Ether Concentrate->Recrystallize Dry Dry final product under vacuum Recrystallize->Dry Characterize Characterize via NMR, IR, MP Dry->Characterize

Caption: Workflow for the synthesis of 4-Cyanobenzene-1-carboximidamide HCl.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 4-cyanobenzimidate hydrochloride (Pinner Salt)

  • Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Charge the flask with 4-cyanobenzonitrile (12.8 g, 0.1 mol) and anhydrous ethanol (6.0 mL, ~0.1 mol). Add an additional 50 mL of anhydrous ethanol to ensure stirring is efficient.

  • HCl Addition: Cool the stirred solution in an ice-salt bath to 0°C. Slowly bubble anhydrous HCl gas through the solution. Monitor the mass of the flask or the HCl cylinder to add approximately 8.0 g (0.22 mol) of HCl. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After HCl addition is complete, seal the flask and allow the mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours). A white precipitate of the Pinner salt should form.

  • Isolation: Cool the reaction mixture again to 0°C. Add 100 mL of cold, anhydrous diethyl ether to complete the precipitation. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with two 50 mL portions of cold, anhydrous diethyl ether to remove excess HCl and unreacted starting material. Dry the Pinner salt under vacuum. This intermediate is typically used directly in the next step without further purification.

Step 2: Conversion to 4-Cyanobenzene-1-carboximidamide hydrochloride

  • Aminolysis: In a clean flask, suspend the crude Pinner salt from the previous step in a 7N solution of ammonia in methanol (50 mL).

  • Reaction: Stir the suspension at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the C=N-H stretch of the imidate).

  • Workup: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-Cyanobenzene-1-carboximidamide hydrochloride.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol, followed by cooling and precipitation with diethyl ether.

  • Drying: Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50°C to a constant weight.

Characterization and Data

The final product should be a white to off-white crystalline solid. Proper characterization is essential to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol [5]
Appearance White to pale cream powder[6]
Melting Point 223-229 °C (decomposes)[6]
¹H NMR (DMSO-d₆) δ ~9.5 (s, 2H, NH₂), δ ~9.2 (s, 2H, NH₂), δ ~8.1 (d, 2H, Ar-H), δ ~8.0 (d, 2H, Ar-H)
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=N stretch)

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[7][8][9]

  • 4-Cyanobenzonitrile: Harmful if swallowed or in contact with skin.[7][9] May release hydrogen cyanide upon contact with strong acids.

  • Anhydrous Hydrogen Chloride: Extremely corrosive and toxic gas. Causes severe respiratory and skin burns. Handle with extreme caution using appropriate gas handling equipment.

  • Ammonia Solution: Corrosive and causes burns. The vapors are irritating to the respiratory system.

  • Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Avoid open flames and sparks.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Pinner Salt Incomplete reaction; moisture in reagents/glassware.Ensure all reagents are anhydrous and glassware is properly dried. Increase reaction time or HCl amount slightly.
Formation of 4-Cyanobenzamide Presence of water during Step 1 or 2, leading to hydrolysis.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Product is Oily/Gummy Impurities present; incomplete solvent removal.Ensure thorough washing of the precipitate. Perform recrystallization carefully. Dry the final product under high vacuum.
Reaction Stalls Insufficient HCl or ammonia.Ensure an excess of both HCl and ammonia is used as per the protocol.

References

  • CAS Common Chemistry. 4-Cyanobenzamide. Accessed February 20, 2026. [Link]

  • Wikipedia. Pinner reaction. Accessed February 20, 2026. [Link]

  • PubChem, National Institutes of Health. 4-Cyanobenzamidine Hydrochloride. Accessed February 20, 2026. [Link]

  • Organic Syntheses. Procedure for a related benzimidazole synthesis. Accessed February 20, 2026. [Link]

  • Organic Chemistry Portal. Pinner Reaction. Accessed February 20, 2026. [Link]

  • Google Patents. CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Accessed February 20, 2026.
  • Schmalz, H.-G., & Riemer, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]

Sources

Application

analytical techniques for 4-cyanobenzamidine characterization

Executive Summary 4-Cyanobenzamidine (typically handled as the hydrochloride salt, CAS 117837-77-1) is a critical pharmacophore and intermediate, most notably in the synthesis of direct thrombin inhibitors like Dabigatra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyanobenzamidine (typically handled as the hydrochloride salt, CAS 117837-77-1) is a critical pharmacophore and intermediate, most notably in the synthesis of direct thrombin inhibitors like Dabigatran Etexilate . Its structure comprises two competing functional groups on a benzene scaffold: a hydrolytically sensitive amidine (basic) and a robust nitrile (neutral).

This guide addresses the primary analytical challenges associated with this molecule:

  • Chromatographic Tailing: The high basicity of the amidine moiety causes severe peak tailing on standard silica-based C18 columns due to silanol interactions.

  • Hygroscopicity: The HCl salt is hygroscopic, complicating accurate assay determination without thermal analysis.

  • Degradation: Distinguishing the hydrolysis product (4-cyanobenzamide) from the active pharmaceutical ingredient (API).

Spectroscopic Identification (The Fingerprint)[2]

To establish identity, a multi-modal approach utilizing FTIR, Mass Spectrometry, and NMR is required.[1]

A. Fourier Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum provides the quickest "Go/No-Go" identification. The nitrile group acts as a silent reporter, appearing in a region usually free of interference.

Functional GroupWavenumber (cm⁻¹)MorphologyMechanistic Insight
Nitrile (-C≡N) 2225 – 2235 Sharp, MediumDiagnostic peak.[1] Absence indicates hydrolysis to acid/amide.
Amidine (C=N) 1670 – 1690StrongCharacteristic of the amidinium cation C=N stretch.
Amidine (N-H) 3000 – 3300BroadOverlaps with O-H if wet. Broadening due to H-bonding in the salt lattice.
Aromatic (C=C) 1480 – 1520MediumSkeletal vibrations of the para-substituted ring.
B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Rationale: The amidine group is highly basic (pKa ~10–11). Even in neutral solvents, it readily accepts a proton.[1]

  • Target Ion:

    • Free Base MW: 145.16 Da

    • Observed [M+H]⁺: 146.2 m/z

  • Fragment Pattern: High collision energy often yields a fragment at 129 m/z (Loss of NH₃ from the amidine).

C. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Chloroform is unsuitable due to solubility; D₂O causes exchange of amidine protons, erasing key signals).[1]

  • ¹H NMR Profile (300 MHz, DMSO-d₆):

    • δ 9.4–9.6 ppm (Broad s, 3H/4H): Amidine protons (–C(=NH)NH₂[1]·HCl). The broadness confirms the salt form and proton exchange.

    • δ 8.0–8.1 ppm (d, 2H): Aromatic protons ortho to the Nitrile.

    • δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to the Amidine.

    • Note: The Para-substitution pattern creates a classic AA'BB' system, appearing as two distinct "roofed" doublets.

Chromatographic Purity Protocol (HPLC)

The core challenge is the Amidine Tailing Effect . Residual silanols on silica columns act as weak acids. The basic amidine interacts with these silanols, causing peak broadening and retention time shifts.

Solution: We employ a "Chaotropic Suppression" strategy using Trifluoroacetic Acid (TFA) or high ionic strength phosphate buffers at low pH.

Protocol: RP-HPLC for Purity & Assay
  • Instrument: HPLC with UV/Vis or PDA Detector.

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.[1]

    • Why? "End-capped" columns have fewer free silanols.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

    • Mechanism:[1][2][3] The low pH ensures the amidine is 100% protonated. The Trifluoroacetate anion acts as an ion-pairing agent , masking the positive charge and improving peak symmetry.

  • Mobile Phase B: Acetonitrile (ACN).[4][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: UV @ 245 nm (Isosbestic point for benzamidine derivatives) or 230 nm.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection / Hold
15.0 40 60 Linear Ramp
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.5 (TFA is critical here).

  • Resolution (Rs): > 2.0 between 4-cyanobenzamidine and 4-cyanobenzamide (main impurity).

Stability & Impurity Profiling

4-Cyanobenzamidine is susceptible to hydrolysis.[6][7] The amidine group is generally more labile than the nitrile under mild aqueous conditions, leading to 4-cyanobenzamide .

Degradation Pathway:

  • 4-Cyanobenzamidine (+ H₂O / OH⁻) → 4-Cyanobenzamide (Intermediate)

  • 4-Cyanobenzamide (+ H₂O / Heat) → Terephthalic Acid Monoamide/Diacid (Ultimate degradation).

Visualizing the Pathway (Graphviz)

degradation_pathway cluster_legend Condition Severity Compound 4-Cyanobenzamidine (API) Impurity1 4-Cyanobenzamide (Primary Impurity) Compound->Impurity1 Hydrolysis (pH > 8) - NH3 Impurity2 4-Cyanobenzoic Acid (Secondary Impurity) Impurity1->Impurity2 Hydrolysis (Strong Acid/Base) Impurity3 Terephthalic Acid (Harsh Hydrolysis) Impurity2->Impurity3 Nitrile Hydrolysis (Extreme Conditions) key Blue: Target Red: Major Impurity Yellow: Trace Degradants

Caption: Hydrolytic degradation pathway of 4-cyanobenzamidine. The primary degradation product (Red) must be separated by the HPLC method.

Solid State Characterization

Since the HCl salt is used, polymorphism and solvation state are critical for bioavailability and stability.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat from 30°C to 300°C at 10°C/min under N₂ purge.

    • Expected Result: A sharp endotherm (melting) typically >250°C, often followed immediately by an exotherm (decomposition).[1]

    • Note: If a broad endotherm is seen <100°C, the sample is wet (hygroscopic nature).

  • Thermogravimetric Analysis (TGA):

    • Used to quantify water content vs. solvent solvates. 4-cyanobenzamidine HCl can absorb 1-2% moisture from air rapidly.

Troubleshooting Logic (Interactive Diagram)

Use this logic flow when HPLC results are suboptimal.

hplc_troubleshooting Start Problem: Poor Peak Shape Check1 Is the peak tailing (Tf > 1.5)? Start->Check1 YesTailing Yes Check1->YesTailing NoTailing No (Split Peak) Check1->NoTailing Action1 Add 0.1% TFA or Increase Buffer Conc. YesTailing->Action1 Check2 Still Tailing? Action1->Check2 Action2 Switch to 'Base-Deactivated' Column (e.g., XBridge) Check2->Action2 Yes Action3 Check Sample Solvent. (Is sample in 100% ACN?) NoTailing->Action3 Action4 Match Sample Solvent to Mobile Phase A Action3->Action4 Yes

Caption: Decision tree for optimizing chromatographic separation of basic amidines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980727, 4-Cyanobenzamidine Hydrochloride. Retrieved from [Link]

  • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors.[1] Journal of Medicinal Chemistry, 45(9), 1757–1766.[1] (Describes the use of benzamidine intermediates in Dabigatran synthesis).

  • Bernhardt, G., et al. (1995).Standardization of HPLC methods for the analysis of basic drugs. Journal of Chromatography A.

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of 4-Cyanobenzamidine

This comprehensive guide details the development and validation of an HPLC method for 4-Cyanobenzamidine (also known as 4-amidinobenzonitrile), a critical intermediate in the synthesis of serine protease inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the development and validation of an HPLC method for 4-Cyanobenzamidine (also known as 4-amidinobenzonitrile), a critical intermediate in the synthesis of serine protease inhibitors like Dabigatran .

Executive Summary & Chemical Context

4-Cyanobenzamidine is a strongly basic compound containing both a nitrile group and an amidine moiety.[1] Its analysis presents specific chromatographic challenges:

  • Basicity (pKa ~ 11.6): The amidine group is protonated at neutral and acidic pH, leading to strong ionic interactions with residual silanols on silica columns, often causing severe peak tailing.

  • Polarity: The charged nature of the molecule results in low retention on standard C18 stationary phases.

This guide provides a Modern Reversed-Phase (RP) strategy utilizing chaoticotropic buffers and end-capped columns to overcome these issues, ensuring sharp peak shapes and reproducible retention.[1]

Method Development Strategy (The "Why")

The core logical framework for this development follows a decision tree based on the analyte's physicochemical behavior.

The "Silanol Suppression" Approach

Instead of high-pH chromatography (which degrades standard silica) or complex ion-pairing reagents (which require long equilibration), we utilize a Low pH / High Ionic Strength strategy.[1]

  • Low pH (< 3.0): Ensures the amidine is fully protonated and silanols are fully protonated (neutral), minimizing secondary interactions.

  • Buffer Selection: Phosphate or Formate buffers are preferred over simple TFA to maintain stable pH and improve peak symmetry.[1]

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the optimal chromatographic mode.

MethodDevelopment Start Start: 4-Cyanobenzamidine Method Development CheckSolubility Solubility Check (Water/MeOH) Start->CheckSolubility InitialScreen Screening Gradient 5-95% B (Acidic pH) CheckSolubility->InitialScreen EvalRetention Evaluate Retention (k') InitialScreen->EvalRetention GoodRetention k' > 2.0 Good Peak Shape EvalRetention->GoodRetention Yes PoorRetention k' < 2.0 (Elutes with Void) EvalRetention->PoorRetention No Optimize Optimize Gradient & Flow Rate GoodRetention->Optimize AltStrategy Switch Strategy PoorRetention->AltStrategy Validation Final Validation (ICH Q2) Optimize->Validation HILIC HILIC Mode (Bare Silica/Amide) AltStrategy->HILIC High Organic Sol. IonPair Ion-Pairing Reagent (Hexanesulfonate) AltStrategy->IonPair Aqueous Sol.

Figure 1: Decision tree for selecting the optimal separation mode based on initial retention behavior.

Experimental Protocols

Materials & Equipment
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD) capable of monitoring 190–400 nm.[1]

  • Reagents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), or Formic Acid.[1]
  • Reference Standard: 4-Cyanobenzamidine HCl (Purity > 98%).[1]

Protocol A: The "Gold Standard" Reversed-Phase Method

This method is recommended for QC environments due to its robustness and lack of complex ion-pairing reagents.[1]

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH C18)"End-capping" reduces free silanols that cause tailing of the basic amidine.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions for robust separation.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses silanol ionization; Phosphate provides good peak shape.[1]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and retention reproducibility.[1][2]
Detection UV @ 235 nm (Reference 360 nm)The benzamidine chromophore absorbs strongly at ~235 nm.
Injection Vol. 5 - 10 µLPrevent column overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
10.04060Elution gradient
12.04060Wash
12.1955Re-equilibration
18.0955End of Run

Standard Preparation:

  • Stock Solution: Dissolve 10.0 mg of 4-Cyanobenzamidine HCl in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve 100 µg/mL.

Protocol B: Ion-Pairing Alternative (For Difficult Matrices)

If the analyte co-elutes with polar matrix components, use this isocratic method to increase retention.[1]

  • Mobile Phase: 20 mM Sodium Hexanesulfonate (pH 2.5 with

    
    ) : Acetonitrile (70:30 v/v).
    
  • Mechanism: The sulfonate anion pairs with the cationic amidine, forming a neutral complex that retains longer on the C18 chain.

Validation Parameters (ICH Q2 Grounding)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

ParameterAcceptance CriteriaExperimental approach
System Suitability (SST) Tailing Factor (T) < 1.5; Plates (N) > 5000; RSD < 1.0%Inject Working Standard 5 times before sample analysis.[1]
Linearity

5 levels from 50% to 150% of target concentration.[1][3][4]
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix at 80%, 100%, 120% levels.[1]
Precision (Repeatability) RSD < 1.0% (n=6)6 independent preparations of the target concentration.[5]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determined by serial dilution of standard.

Troubleshooting Guide

Issue: Severe Peak Tailing (> 1.5)

  • Root Cause: Secondary interaction between the positively charged amidine and negatively charged silanols on the column silica.

  • Solution:

    • Ensure pH is below 3.0 .[1]

    • Increase buffer concentration (e.g., from 20 mM to 50 mM).

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" (competes for silanol sites).

Issue: Retention Time Drift

  • Root Cause: pH instability or temperature fluctuation.[1]

  • Solution: Use a column oven (30°C) and ensure buffer is freshly prepared and pH-metered, not just volume-mixed.[1]

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1][6] ICH Guidelines. [Link]

  • Bernardi, M., et al. "HPLC determination of dabigatran etexilate and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for amidine analysis). [Link]

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A. [Link]

  • PubChem. "4-Cyanobenzamidine Hydrochloride Compound Summary."[1] National Library of Medicine. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-Cyanobenzene-1-carboximidamide

Abstract This application note provides a comprehensive guide for the analysis of 4-Cyanobenzene-1-carboximidamide, a key building block in pharmaceutical synthesis, using high-resolution mass spectrometry. We present a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of 4-Cyanobenzene-1-carboximidamide, a key building block in pharmaceutical synthesis, using high-resolution mass spectrometry. We present a detailed protocol for sample preparation, instrument parameters for electrospray ionization (ESI) coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer, and a theoretical examination of its fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of small organic molecules.

Introduction

4-Cyanobenzene-1-carboximidamide, also known as 4-cyanobenzamidine, is a bifunctional organic molecule featuring both a nitrile and a carboximidamide (amidine) group. This unique structure makes it a valuable synthon in the development of various therapeutic agents, including enzyme inhibitors and receptor antagonists. Accurate and reliable characterization of this compound is paramount for quality control, metabolite identification, and pharmacokinetic studies.

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[1] This application note outlines a detailed methodology for the analysis of 4-Cyanobenzene-1-carboximidamide using ESI-Q-TOF mass spectrometry, a technique known for its high sensitivity and mass accuracy.[2][3]

Chemical Properties of 4-Cyanobenzene-1-carboximidamide

PropertyValueSource
Molecular FormulaC8H7N3PubChem[4]
Molecular Weight145.16 g/mol PubChem[4]
Exact Mass145.0640 DaPubChem[4]
IUPAC Name4-cyanobenzenecarboximidamidePubChem[4]

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometric analysis of 4-Cyanobenzene-1-carboximidamide.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Standard in Methanol/Water prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography Separation (Optional) prep2->lc ms ESI-Q-TOF Mass Spectrometry lc->ms msms Tandem MS (MS/MS) for Fragmentation ms->msms data1 Identify Molecular Ion ([M+H]+) msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Structural Elucidation data2->data3

Caption: Experimental workflow for the analysis of 4-Cyanobenzene-1-carboximidamide.

Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of 4-Cyanobenzene-1-carboximidamide standard and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water to create a 1 mg/mL stock solution. The use of organic solvents like methanol helps in dissolving the analyte and is compatible with ESI.[5]

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for your instrument's sensitivity, typically in the range of 1-10 µg/mL for initial experiments.

Instrument Setup and Parameters

The following parameters are provided as a starting point and may require optimization for your specific instrument.

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like 4-Cyanobenzene-1-carboximidamide, minimizing in-source fragmentation.[6]
Polarity PositiveThe basic amidine group is readily protonated to form a positive ion.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of the electrospray plume.
Nebulizer Gas (N2) 1.5 - 2.5 BarAssists in the formation of fine droplets for efficient desolvation.[5]
Drying Gas (N2) Flow 8 - 12 L/minFacilitates solvent evaporation from the droplets.
Drying Gas Temp. 300 - 350 °CProvides thermal energy for desolvation.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Offers high mass accuracy and resolution for confident formula determination.
Acquisition Mode MS and MS/MSMS mode for identifying the precursor ion and MS/MS for structural elucidation through fragmentation.
Collision Energy (for MS/MS) 10 - 40 eV (Ramped)A range of collision energies allows for the observation of both low and high-energy fragments.

Results and Discussion

Expected Mass Spectrum

In positive ion mode ESI, 4-Cyanobenzene-1-carboximidamide is expected to be readily protonated at the highly basic amidine group. Therefore, the most prominent ion in the full scan mass spectrum should be the protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) of 146.0713.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion will induce fragmentation, providing valuable structural information. Based on the principles of organic mass spectrometry fragmentation, a plausible pathway is proposed below.[7][8] Aromatic systems are generally stable, suggesting that fragmentation will likely involve the substituents.[7]

fragmentation parent [M+H]+ m/z 146.0713 C8H8N3+ frag1 m/z 129.0451 C8H5N2+ Loss of NH3 parent:f0->frag1 - NH3 frag2 m/z 119.0607 C7H7N2+ Loss of HCN parent:f0->frag2 - HCN frag3 m/z 102.0420 C7H4N+ Loss of NH3 from m/z 119 frag2:f0->frag3 - NH3

Caption: Proposed fragmentation pathway of protonated 4-Cyanobenzene-1-carboximidamide.

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated amidines is the neutral loss of ammonia, which would result in a fragment ion at m/z 129.0451.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be lost as a neutral molecule of hydrogen cyanide, leading to a fragment ion at m/z 119.0607.

  • Further Fragmentation: The fragment at m/z 119.0607 could potentially undergo further loss of ammonia to yield an ion at m/z 102.0420.

It is important to note that this fragmentation pathway is theoretical and should be confirmed by high-resolution mass spectrometry data.

Conclusion

This application note provides a foundational method for the analysis of 4-Cyanobenzene-1-carboximidamide by ESI-Q-TOF mass spectrometry. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for researchers. The proposed fragmentation pathway offers a basis for the structural confirmation of this important pharmaceutical building block. The high sensitivity and mass accuracy of this method make it well-suited for a variety of applications in pharmaceutical research and development.

References

  • PubChem. 4-Cyanobenzene-1-carbothioamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Cyanobenzamidine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]

  • NIST. Cyanamide. NIST Chemistry WebBook. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • EPA. N-(4-Cyanophenyl)-N-hydroxybenzamide Properties. U.S. Environmental Protection Agency. [Link]

  • SAGE Journals. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • NIH. A New Facile Method to Measure Cyanide in Blood. National Institutes of Health. [Link]

  • Analytical and Bioanalytical Chemistry Research. A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. [Link]

  • GNPS. GNPS Library Spectrum. [Link]

  • PubMed. Determination of free cyano-cobinamide in swine and rabbit plasma by liquid chromatography tandem mass spectrometry. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • FULIR. Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. [Link]

  • Agilent. Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source. [Link]

  • ResearchGate. ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • NIST. Dicyandiamide. NIST Chemistry WebBook. [Link]

  • NIST. Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. Ethyl 4-cyanobenzoate. NIST Chemistry WebBook. [Link]

  • NIST. Cyanazine. NIST Chemistry WebBook. [Link]

Sources

Method

Application Notes: 4-Cyanobenzamidine in Cell-Based Assays

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 4-cyanobenzamidine, a competitive serine protease inhibitor, in cell-based assays. We delve into the mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-cyanobenzamidine, a competitive serine protease inhibitor, in cell-based assays. We delve into the mechanism of action, provide validated starting points for experimental design, and present step-by-step protocols for inhibitor preparation, application in cell lysis, and use in functional cellular assays. Emphasis is placed on establishing a self-validating experimental framework, enabling researchers to determine optimal, non-toxic working concentrations for their specific models.

Introduction: Understanding 4-Cyanobenzamidine

4-Cyanobenzamidine is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. It functions as a potent, reversible, and competitive inhibitor of trypsin and trypsin-like serine proteases.[1] In the context of cell-based assays, uncontrolled protease activity released during cell lysis or secreted into the culture medium can lead to the degradation of target proteins, compromising data integrity and reproducibility. The inclusion of protease inhibitors like 4-cyanobenzamidine is therefore a critical step in preserving the native state of the cellular proteome for downstream analysis.

Unlike irreversible inhibitors such as PMSF, the reversible nature of 4-cyanobenzamidine requires its continuous presence throughout the experiment to maintain effective inhibition.[1] Its hydrochloride salt form exhibits good solubility in aqueous buffers, a key advantage for cell culture applications.

Physicochemical Properties
PropertyValueSource
Chemical Name 4-cyanobenzenecarboximidamide hydrochloridePubChem
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Target Class Serine Proteases (e.g., Trypsin, Thrombin, Plasmin)
Inhibition Type Reversible, Competitive[1]

Mechanism of Action: Competitive Inhibition

4-Cyanobenzamidine functions by mimicking the structure of the natural substrates of serine proteases, such as arginine and lysine. It binds to the S1 pocket of the enzyme's active site, preventing the binding and subsequent cleavage of the intended protein substrate. Because this binding is reversible, the inhibitor can dissociate, restoring enzyme function. Therefore, maintaining a sufficient concentration of 4-cyanobenzamidine in the experimental buffer or medium is essential to ensure that the inhibitor outcompetes the natural substrate for the active site.[1]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Serine Protease (Active Site Open) ES Enzyme-Substrate Complex E->ES Binds S Protein Substrate ES->E Releases P Cleaved Products ES->P Catalyzes E_i Serine Protease (Active Site Open) EI Enzyme-Inhibitor Complex (Inactive) E_i->EI Binds S_i Protein Substrate I 4-Cyanobenzamidine EI->E_i Reversible Dissociation S_i->EI Binding Blocked

Caption: Competitive inhibition of a serine protease by 4-cyanobenzamidine.

Core Applications in Cell-Based Research

The primary function of 4-cyanobenzamidine is to prevent proteolysis in a wide array of experimental contexts.

  • Protein Extraction & Analysis (Western Blot, ELISA): It is essential for preserving protein integrity when cellular compartments are disrupted during lysis, preventing artifactual degradation.[2][3]

  • Functional Assays: In assays measuring cell health or behavior over time, it can inhibit secreted or cell-surface proteases that might otherwise influence the assay readout or the stability of recombinant proteins.

  • Investigating Protease Function: By inhibiting a class of proteases, it can be used as a tool to probe their involvement in specific cellular processes, such as apoptosis, cell migration, and invasion.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of 4-Cyanobenzamidine Stock Solution

Scientific Rationale: A concentrated, sterile stock solution is required for accurate and convenient addition to experimental samples. As the hydrochloride salt, 4-cyanobenzamidine is water-soluble. However, based on data from its analog benzamidine, aqueous solutions have limited stability and should be prepared fresh for optimal activity.[1][7]

Materials:

  • 4-Cyanobenzamidine Hydrochloride (MW: 181.62 g/mol )

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure (for a 100 mM Stock Solution):

  • Weigh out 18.16 mg of 4-cyanobenzamidine hydrochloride.

  • Add the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile water or PBS to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Crucially, prepare this stock solution fresh on the day of use. [7] Do not store aqueous solutions for more than one day. Aliquots can be stored at -20°C for several weeks, but fresh preparation is always recommended to avoid loss of potency due to oxidation.[1]

Protocol 2: General Use in Cell Lysis for Protein Analysis

Scientific Rationale: During cell lysis, proteases are released from organelles like lysosomes and can rapidly degrade proteins of interest. Adding an inhibitor directly to the lysis buffer ensures immediate inactivation of these enzymes. A working concentration of 1 mM is a widely accepted and effective starting point for benzamidine-based inhibitors.[1]

Materials:

  • 100 mM 4-Cyanobenzamidine stock solution (from Protocol 1)

  • Your preferred ice-cold cell lysis buffer (e.g., RIPA, Triton X-100 based)

Procedure:

  • Prepare your cell lysis buffer on ice.

  • Immediately before use, add the 100 mM 4-cyanobenzamidine stock solution to the lysis buffer to achieve a final concentration of 1 mM.

    • Calculation: Add 10 µL of 100 mM stock per 1 mL of lysis buffer.

  • Mix the buffer well by inverting the tube.

  • Proceed with your standard cell lysis and protein extraction protocol on ice.

  • Remember that due to its reversible nature, 4-cyanobenzamidine should also be included in any subsequent buffers used for protein manipulation prior to denaturation (e.g., immunoprecipitation wash buffers).[1]

Protocol 3: Determining Optimal Concentration in a Functional Cell-Based Assay

Scientific Rationale: Before using 4-cyanobenzamidine in a functional assay (e.g., migration, apoptosis), it is imperative to determine its intrinsic effect on cell viability. Any compound can be toxic at high concentrations.[8][9] This protocol uses a standard metabolic assay to establish a dose-response curve for cytotoxicity, allowing you to identify the maximum non-toxic concentration for your specific cell line. This step is the cornerstone of a self-validating system.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • 100 mM 4-Cyanobenzamidine stock solution

  • Cell viability reagent (e.g., Resazurin, MTT, XTT, WST-1)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover for 18-24 hours.

  • Prepare Dilutions: Prepare serial dilutions of 4-cyanobenzamidine in complete culture medium. A suggested range to test is: 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.25 mM, 0.1 mM, and 0 mM (medium only vehicle control).

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 4-cyanobenzamidine. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the duration of your intended functional experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: In the last 2-4 hours of incubation, add the cell viability reagent according to the manufacturer's instructions (e.g., 10 µL of Resazurin solution per 100 µL of medium).

  • Readout: Measure the absorbance or fluorescence on a plate reader.

  • Analysis:

    • Subtract the average reading of "medium-only" (no cells) blank wells.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control (0 mM inhibitor).

    • Plot the % Viability vs. Log[4-Cyanobenzamidine Concentration] to visualize the dose-response curve and determine the highest concentration that does not significantly impact cell viability (e.g., >90% viability). This is your optimal working range for subsequent functional assays.

Data Interpretation and Key Considerations

Workflow for Validation

The process of determining the optimal, non-toxic concentration is a critical validation step for any new compound in your cell system.

Caption: Workflow for validating the working concentration of 4-cyanobenzamidine.

Recommended Concentration Ranges

Based on extensive data for the parent compound benzamidine, the following starting concentrations are recommended. The user must validate these for their specific system using Protocol 3.

ApplicationRecommended Starting ConcentrationRationale
Cell Lysis Buffers 1.0 mMStandard effective concentration for inhibiting proteases post-lysis.[1]
Functional Cell Assays 0.1 - 1.0 mMA range to test, starting below the standard lysis concentration to minimize potential off-target effects on living cells.
High Protease Environments 2.0 - 4.0 mMFor samples known to have very high proteolytic activity, such as yeast lysates or certain tissue extracts.[1]
Sample Data: Cytotoxicity Dose-Response
[4-Cyanobenzamidine] (mM)Avg. Absorbance (570nm)Std. Dev.% Viability (Normalized)
0 (Vehicle)1.2540.088100%
0.11.2310.09198.2%
0.251.2450.07699.3%
0.51.1980.10295.5%
1.01.1500.09591.7%
2.50.8760.08169.8%
5.00.4520.06536.0%

Interpretation: Based on this example data, a working concentration up to 1.0 mM would be appropriate for this cell line in a long-term functional assay, as it maintains over 90% cell viability.

References

  • ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(12), 1648–1651. Retrieved from [Link]

  • Cytiva. Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • Ekedahl, S., et al. (2004). Multiparametric evaluation of apoptosis: effects of standard cytotoxic agents and the cyanoguanidine CHS 828. Apoptosis, 9(3), 361-370. Retrieved from [Link]

  • Cytiva. Benzamidine Sepharose 6B. Retrieved from [Link]

  • Hassan, S. B., et al. (2009). Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug. Cancer cell international, 9, 14. Retrieved from [Link]

  • Ranđelović, D., et al. (2022). Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides. Molecules, 27(10), 3277. Retrieved from [Link]

  • ResearchGate. Toxicity of cyanine dye conjugates in mammalian cells. Retrieved from [Link]

  • Wang, Y., et al. (2019). In vitro Cell Migration and Invasion Assays. Journal of visualized experiments : JoVE, (151). Retrieved from [Link]

  • Hulkower, K. I., & Herber, R. L. (2011). Cell migration and invasion assays as tools for drug discovery. Pharmaceutics, 3(1), 107–124. Retrieved from [Link]

  • Biology LibreTexts. (2024, August 22). 4: Cell Migration Assay. Retrieved from [Link]

  • BosterBio. (2022, December 29). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Retrieved from [Link]

  • Lee, S., et al. (2018). High Throughput 3D Cell Migration Assay Using Micropillar/Microwell Chips. Micromachines, 9(12), 629. Retrieved from [Link]

  • Bio-Rad. (2016, July 15). Assessing Cell Health: Apoptosis. Retrieved from [Link]

  • G-Biosciences. (2018, November 20). Role of additives in cell lysis. Retrieved from [Link]

  • Bitesize Bio. (2024, June 26). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from [Link]

  • ResearchGate. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Retrieved from [Link]

  • ResearchGate. Solubility of drug at (a) pH 6.8 (PBS), (b) pH 1.2 (0.1 N HCl), and (c) distilled water. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Molecules, 29(2), 481. Retrieved from [Link]

  • ResearchGate. Apoptosis assay by flow cytometry after staining with annexin V-FITC/propidium iodide (PI). Retrieved from [Link]

  • Heveran, C. M., et al. (2024). Protocol for manufacturing photosynthetic cyanobacterial cell-based living building materials. STAR protocols, 5(4), 103704. Retrieved from [Link]

Sources

Application

Application Note: Experimental Characterization of 4-Cyanobenzamidine as a Trypsin Inhibitor

[1] Executive Summary This application note details the experimental protocols for utilizing 4-cyanobenzamidine (4-CB) as a probe for serine protease inhibition. While 4-aminobenzamidine is the industry standard for affi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the experimental protocols for utilizing 4-cyanobenzamidine (4-CB) as a probe for serine protease inhibition. While 4-aminobenzamidine is the industry standard for affinity purification due to its high binding affinity, 4-cyanobenzamidine serves a distinct, critical role in Structure-Activity Relationship (SAR) profiling .

Because the cyano group is a strong electron-withdrawing group (EWG), 4-CB allows researchers to quantify the electronic sensitivity of the Trypsin S1 binding pocket. By comparing its inhibition constant (


) to that of benzamidine and 4-aminobenzamidine, researchers can construct Hammett plots to guide the rational design of high-potency drugs (e.g., Factor Xa or Thrombin inhibitors).

Mechanistic Insight: The Electronic Penalty

To use 4-CB effectively, one must understand why it binds differently than the parent compound.

The S1 Pocket Interaction

Trypsin's specificity is driven by the S1 pocket , a deep cleft containing Asp189 at the bottom.

  • Primary Interaction: The amidine group of the inhibitor (

    
    ) becomes protonated (
    
    
    
    ) at physiological pH. This cation forms a critical salt bridge with the carboxylate of Asp189.
  • The 4-Cyano Effect: The cyano group (-CN) at the para position has a Hammett constant (

    
    ) of approx. 0.66, indicating strong electron withdrawal.
    
    • Effect 1 (pKa Depression): It lowers the

      
       of the amidine group compared to unsubstituted benzamidine (
      
      
      
      ). While still protonated at pH 8.0, the charge density is reduced.
    • Effect 2 (Binding Affinity): Unlike Electron-Donating Groups (EDGs) like -NH2 which reinforce binding, the EWG nature of -CN typically weakens the salt bridge interaction, resulting in a higher

      
       (weaker inhibition).
      
Visualization of the Mechanism

Mechanism cluster_0 Binding Penalty Mechanism Inhibitor 4-Cyanobenzamidine Electronic Electron Withdrawal (Cyano Group) Inhibitor->Electronic Intrinsic Property Amidine Amidine Charge Density Reduced Electronic->Amidine Inductive Effect S1_Pocket Trypsin S1 Pocket (Asp189) Amidine->S1_Pocket Electrostatic Interaction Complex Enzyme-Inhibitor Complex (Weaker) S1_Pocket->Complex Reversible Binding

Figure 1: Mechanistic flow illustrating how the electron-withdrawing cyano group modulates the binding affinity to the Trypsin S1 pocket.

Experimental Protocols

Protocol A: Kinetic Determination of

Objective: Determine the inhibition constant (


) of 4-CB against Bovine Trypsin using a chromogenic substrate.
Reagents & Setup
ComponentSpecificationFunction
Enzyme Bovine Trypsin (TPCK-treated)Target Protease
Substrate L-BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide)Chromogenic reporter (

)
Inhibitor 4-Cyanobenzamidine HClTest compound
Buffer 50 mM Tris-HCl, 20 mM

, pH 8.2

stabilizes Trypsin against autolysis
Solvent DMSO (for inhibitor stock)4-CB has limited aqueous solubility
Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 4-CB in 100% DMSO to create a 100 mM stock .

    • Prepare serial dilutions in the Reaction Buffer to generate working concentrations (e.g., 0, 10, 50, 100, 250, 500

      
      ). Note: 4-CB is a weaker inhibitor than benzamidine; higher concentrations are required.
      
  • Enzyme Activation:

    • Prepare Trypsin solution (approx. 50 nM final assay concentration) in ice-cold 1 mM HCl.

    • Dilute into Reaction Buffer immediately before use.

  • Reaction Assembly (96-well plate):

    • Blank: 150

      
       Buffer.
      
    • Control: 140

      
       Buffer + 10 
      
      
      
      Enzyme + 0
      
      
      Inhibitor.
    • Test: 130

      
       Buffer + 10 
      
      
      
      Enzyme + 10
      
      
      Inhibitor (varying conc).
  • Incubation:

    • Incubate Enzyme and Inhibitor for 10 minutes at 25°C to establish equilibrium.

  • Substrate Initiation:

    • Add 50

      
       of BAPNA substrate (Start at 
      
      
      
      , approx 2 mM) to all wells rapidly.
  • Detection:

    • Measure Absorbance at 410 nm every 30 seconds for 10 minutes (Kinetic Mode).

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis (Dixon Plot Method)

Since 4-CB is a competitive inhibitor, the


 can be derived by plotting 

vs.

(Inhibitor Concentration).
  • Perform the assay at two different Substrate concentrations (

    
     and 
    
    
    
    ).
  • The intersection of the two lines in the Dixon plot occurs at

    
    .
    
Protocol B: Crystallographic Soaking

Objective: Obtain a high-resolution structure of the Trypsin-4-CB complex.

  • Crystal Growth:

    • Grow Bovine Trypsin crystals using the hanging drop vapor diffusion method.

    • Precipitant: 30% PEG 8000, 0.2 M Ammonium Sulfate, 0.1 M Na-Cacodylate pH 6.5.

    • Protein: 20 mg/mL Trypsin + 10 mM Benzamidine (Benzamidine is needed to nucleate/stabilize the crystal packing).

  • Ligand Exchange (Soaking):

    • Since the crystals are grown with Benzamidine, you must displace it.

    • Prepare a soaking solution containing the mother liquor + 50 mM 4-Cyanobenzamidine .

    • Note: The concentration of 4-CB must be significantly higher than the original Benzamidine to drive the equilibrium, especially given 4-CB's lower affinity.

  • Incubation:

    • Transfer crystals to the soaking drop for 12–24 hours .

  • Harvesting:

    • Cryoprotect using mother liquor + 20% Glycerol + 50 mM 4-CB.

    • Flash cool in liquid nitrogen.

Experimental Workflow Diagram

Workflow cluster_assay Kinetic Assay cluster_structure Structural Biology Start Start: 4-Cyanobenzamidine Characterization Solubility Solubility Check (Dissolve in DMSO) Start->Solubility Buffer_Prep Buffer Prep (Tris pH 8.2 + CaCl2) Solubility->Buffer_Prep Incubation Equilibration (Enz + Inhibitor, 10 min) Buffer_Prep->Incubation Crystallization Grow Crystals (with Benzamidine) Buffer_Prep->Crystallization Reaction Add Substrate (BAPNA) Measure A410nm Incubation->Reaction Analysis Dixon Plot (Determine Ki) Reaction->Analysis Soak Soak & Displace (50mM 4-CB, 24h) Crystallization->Soak XRay X-Ray Diffraction & Refinement Soak->XRay

Figure 2: Dual-stream workflow for kinetic quantification and structural validation of 4-cyanobenzamidine.

Expected Results & Troubleshooting

Expected Kinetic Values

Based on Hammett equation principles (


), the electron-withdrawing nature of the cyano group (

) predicts a lower affinity than benzamidine.
CompoundSubstituentElectronic EffectApprox

(Bovine Trypsin)
4-Aminobenzamidine

Strong Donor

Benzamidine

Neutral

4-Cyanobenzamidine

Strong Withdrawal

Note: Values depend heavily on ionic strength and pH. Always run a Benzamidine control.

Troubleshooting Guide
  • Issue: Precipitation in Assay.

    • Cause: 4-CB has lower water solubility than benzamidine.

    • Fix: Ensure final DMSO concentration is < 5%. If precipitation occurs at >200

      
      , verify the stock in 100% DMSO is clear before dilution.
      
  • Issue: No Inhibition Observed.

    • Cause: Concentration too low relative to

      
      .
      
    • Fix: Increase inhibitor concentration range. Since

      
       is expected to be higher, the assay range must extend to at least 200-500 
      
      
      
      .

References

  • Mares-Guia, M., et al. (1977). "Electronic effects in the interaction of para-substituted benzamidines with trypsin: the involvement of the pi-electronic density at the central atom of the substituent in binding." Journal of the American Chemical Society.[1]

  • Bode, W., & Schwager, P. (1975). "The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0." Journal of Molecular Biology.

  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.

  • Katz, B.A., et al. (2001). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.

Sources

Method

Application Note: Determination of IC50 for 4-Cyanobenzamidine against Serine Proteases (Trypsin Model)

Abstract & Scope This technical guide outlines a standardized protocol for determining the half-maximal inhibitory concentration ( ) of 4-cyanobenzamidine (also known as p-cyanobenzamidine) against bovine pancreatic tryp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a standardized protocol for determining the half-maximal inhibitory concentration (


) of 4-cyanobenzamidine  (also known as p-cyanobenzamidine) against bovine pancreatic trypsin. While 4-cyanobenzamidine is a potent competitive inhibitor often used in Structure-Activity Relationship (SAR) studies for anticoagulant drug design (e.g., Factor Xa or Thrombin inhibitors), trypsin serves as the primary model enzyme due to its structural homology and robust kinetic behavior.

This protocol utilizes a chromogenic substrate assay (BAPNA) monitored via absorbance at 405 nm.[1][2] It is designed to be self-validating, incorporating


 determination to ensure accurate 

derivation using the Cheng-Prusoff equation.

Mechanistic Principles

Mode of Inhibition

4-cyanobenzamidine functions as a competitive inhibitor . It mimics the arginine side chain of the natural substrate, inserting its amidine group into the S1 specificity pocket of the serine protease. The Aspartate-189 residue (in trypsin numbering) at the bottom of the S1 pocket forms a salt bridge with the inhibitor's amidine group, while the phenyl ring engages in hydrophobic interactions.

Because the inhibitor competes directly with the substrate for the active site, the apparent


 of the enzyme increases while 

remains constant.
Visualization of Mechanism

The following diagram illustrates the competitive inhibition pathway and the interference of 4-cyanobenzamidine (Inhibitor) with the Enzyme-Substrate complex formation.

CompetitiveInhibition E Enzyme (Trypsin) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (kon) S Substrate (BAPNA) I Inhibitor (4-cyanobenzamidine) ES->E (k-1) P Product (p-Nitroaniline) ES->P Catalysis (kcat) EI->E (koff)

Caption: Kinetic scheme of competitive inhibition. 4-cyanobenzamidine (I) binds to free Enzyme (E), preventing the formation of the catalytic ES complex.

Materials & Reagents

Reagent List
ComponentSpecificationStorageNotes
Enzyme Bovine Pancreatic Trypsin-20°CAvoid repeated freeze-thaw cycles.[2][3]
Substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide)RT / 4°CLight sensitive.
Inhibitor 4-Cyanobenzamidine HClRTHygroscopic; store in desiccator.
Buffer Base Tris-HCl (50 mM)RTpH 8.0 is optimal for Trypsin.
Stabilizer Calcium Chloride (

, 20 mM)
RTPrevents trypsin autolysis.
Solvent DMSO (Dimethyl sulfoxide)RTFor inhibitor stock.
Stop Sol. Acetic Acid (30%)RTOptional for endpoint assays.
Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2. Filter sterilize (0.22 µm).
    
  • Inhibitor Stock (100 mM): Dissolve 4-cyanobenzamidine HCl in 100% DMSO.

    • Note: Benzamidines are generally water-soluble, but DMSO ensures consistency if comparing to lipophilic analogs. Keep final DMSO < 5%.

  • Substrate Stock (BAPNA): 20 mM in DMSO.

    • Working Solution: Dilute to 2x desired concentration in Assay Buffer immediately before use.

Experimental Protocol

Phase 1: Determination (Prerequisite)

To accurately calculate


 from 

, you must know the Michaelis constant (

) of your specific enzyme lot.
  • Prepare 8 concentrations of BAPNA (e.g., 0.05 mM to 2.0 mM).

  • Add Enzyme (final conc ~10-50 nM).

  • Measure initial velocity (

    
    ).
    
  • Fit to Michaelis-Menten equation to find

    
    .
    
  • Target Substrate Conc. for IC50: Set

    
     for the inhibition assay. This simplifies the Cheng-Prusoff equation.[4]
    
Phase 2: IC50 Determination Workflow

Assay Conditions:

  • Format: 96-well clear flat-bottom plate.[2]

  • Temperature: 25°C (controlled).

  • Detection: Absorbance @ 405 nm (Kinetic Mode).[1]

Step-by-Step Procedure:

  • Inhibitor Dilution: Prepare a 10-point serial dilution of 4-cyanobenzamidine in Assay Buffer (Log scale: e.g., 1000 µM down to 0.05 µM). Include a "0 µM" control (DMSO only).

  • Enzyme Addition: Add 50 µL of Trypsin solution to wells.

  • Inhibitor Addition: Add 25 µL of the diluted Inhibitor to the Enzyme.

  • Pre-Incubation (Critical): Incubate for 10 minutes at 25°C.

    • Why? This allows the inhibitor to reach binding equilibrium (

      
      ) before the substrate competes.
      
  • Substrate Trigger: Add 25 µL of BAPNA substrate (at

    
     concentration, so final is 
    
    
    
    ).
  • Measurement: Immediately place in plate reader. Shake for 5s. Read OD405 every 30 seconds for 10-15 minutes.

Assay Workflow Diagram

AssayWorkflow cluster_prep Preparation cluster_plate 96-Well Plate Addition start Start dilution Serial Dilution of 4-Cyanobenzamidine (10 points) start->dilution enzyme_prep Prepare Trypsin Solution start->enzyme_prep step2 2. Add Inhibitor (25 µL) dilution->step2 step1 1. Add Enzyme (50 µL) enzyme_prep->step1 step1->step2 incubation 3. Pre-Incubate 10 mins @ 25°C step2->incubation step3 4. Add Substrate (25 µL) (Start Reaction) incubation->step3 read Kinetic Read OD 405nm (15 mins) step3->read analysis Data Analysis (V0 calculation) read->analysis

Caption: Step-by-step liquid handling workflow for the 96-well plate IC50 assay.

Data Analysis & Calculation

Velocity Calculation

For each inhibitor concentration, calculate the Initial Velocity (


)  by determining the slope of the linear portion of the Absorbance vs. Time curve (OD/min).
IC50 Curve Fitting

Plot


 (y-axis) against 

(x-axis). Fit the data using Non-Linear Regression (4-Parameter Logistic Equation):


  • Top: Velocity with no inhibitor (100% activity).

  • Bottom: Velocity with saturating inhibitor (0% activity).

Converting IC50 to Ki (Cheng-Prusoff)

Since 4-cyanobenzamidine is a competitive inhibitor, the


 varies with substrate concentration.[5] You must convert it to the intrinsic inhibition constant (

):


  • [S]: Final substrate concentration used in the assay.

  • 
    :  Michaelis constant determined in Phase 1.
    
  • Note: If you used

    
    , then 
    
    
    
    .

Troubleshooting & Optimization (Self-Validating)

IssueProbable CauseCorrective Action
Low Signal / Flat Line Enzyme degraded or autolysis.Prepare fresh enzyme in buffer with

.[1] Keep on ice until use.
No Inhibition Inhibitor hydrolysis.Benzamidines are stable, but check stock age. Ensure concentration range is sufficient (try higher max conc).
High Background Substrate degradation.BAPNA can auto-hydrolyze. Use fresh stock. Blank subtract (Buffer + Substrate only).
Non-Sigmoidal Curve Solubility issues.Check for precipitation at high concentrations. Ensure DMSO < 5%.

Z-Factor Validation: For high-throughput reliability, calculate the Z-factor using your Positive Control (No Inhibitor) and Negative Control (No Enzyme). A value > 0.5 indicates a robust assay.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Cheng, Y., & Prusoff, W. H. (1973).[5] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Sigma-Aldrich. (n.d.).[3] Enzymatic Assay of Trypsin Inhibition. Technical Bulletin.

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Enzyme Inhibition, 13(1). (Context for benzamidine derivatives).

Sources

Application

NMR spectroscopy for 4-cyanobenzamidine structural elucidation

Application Note: Structural Elucidation of 4-Cyanobenzamidine via Multi-Nuclear NMR Executive Summary 4-Cyanobenzamidine is a critical pharmacophore in medicinal chemistry, particularly as a P1 fragment in serine protea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 4-Cyanobenzamidine via Multi-Nuclear NMR

Executive Summary

4-Cyanobenzamidine is a critical pharmacophore in medicinal chemistry, particularly as a P1 fragment in serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors). Its structural elucidation presents unique challenges due to the AA'BB' symmetry of the aromatic ring and the labile nature of the amidine protons.

This guide provides a definitive protocol for the complete assignment of 4-cyanobenzamidine. Unlike standard organic molecules, the amidine group requires specific solvent choices to prevent proton exchange-induced signal loss. We utilize a multi-nuclear approach (


H, 

C,

N) to unambiguously distinguish the nitrile and amidine functionalities.

Chemical Context & Challenges

The molecule consists of a benzene ring substituted at the 1 and 4 positions with a nitrile group (


) and an amidine group (

).
  • Symmetry: The para-substitution creates a plane of symmetry, resulting in chemical equivalence for the protons ortho to the nitrile and ortho to the amidine, yielding an AA'BB' spin system rather than simple first-order doublets.

  • Proton Exchange: The amidine protons are acidic (pKa ~11-12 for the conjugate acid) and exchange rapidly with protic solvents (

    
    , 
    
    
    
    ), leading to signal disappearance.
  • Nitrogen Ambiguity: Distinguishing the nitrile nitrogen from the amidine nitrogen requires heteronuclear correlation (HMBC) or direct

    
    N detection.
    

Experimental Workflow

The following diagram outlines the logical flow of the elucidation process, ensuring no data is misinterpreted due to solvent effects or second-order couplings.

NMR_Workflow Start Sample: 4-Cyanobenzamidine Solvent_Choice Solvent Selection (Critical Decision) Start->Solvent_Choice DMSO DMSO-d6 (Preserves Amidine H) Solvent_Choice->DMSO Primary Protocol D2O D2O / MeOD (Amidine H Exchange) Solvent_Choice->D2O For Salt Counter-ion Check Only H1_Acq 1H NMR Acquisition (16 scans, d1=10s) DMSO->H1_Acq Analysis_1H 1H Analysis: 1. Integrate Amidine (3H or 4H) 2. Analyze AA'BB' Aromatic Region H1_Acq->Analysis_1H C13_Acq 13C NMR Acquisition (1024 scans) Analysis_1H->C13_Acq Advanced 2D Validation (1H-13C HMBC & 1H-15N HMBC) C13_Acq->Advanced Final Structural Confirmation Advanced->Final

Figure 1: Decision tree for NMR acquisition. Note the critical branch point at solvent selection to ensure observation of the amidine protons.

Sample Preparation Protocol

Objective: Prepare a sample that maximizes signal-to-noise while minimizing proton exchange and viscosity broadening.

  • Mass: Weigh 10–15 mg of 4-cyanobenzamidine (hydrochloride salt or free base).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It "locks" the labile amidine protons in place, slowing their exchange rate significantly compared to the NMR timescale, allowing them to appear as sharp(er) signals.

  • Vessel: Transfer to a high-quality 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO quintet (2.50 ppm) as the internal reference.

Critical Warning: Do not use


 or 

for the primary structural assignment. These solvents will cause the amidine protons (

) to exchange with deuterium, resulting in the complete loss of these diagnostic signals.

Data Analysis & Interpretation

H NMR (Proton)

The spectrum in DMSO-d6 will exhibit three distinct regions.

Table 1:


H NMR Assignment (DMSO-d6) 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
9.20 – 9.60 Broad Singlet(s)3H (Free base)4H (HCl salt)Amidine (

)
Highly sensitive to concentration and temperature. In the HCl salt, these often appear as two broad peaks (2H each) due to restricted rotation.
8.05 – 8.15 Multiplet (AA')2HAromatic H (Ortho to CN)Often looks like a doublet (

Hz) but is second-order. Deshielded by the cyano group.
7.90 – 8.00 Multiplet (BB')2HAromatic H (Ortho to Amidine)Deshielded by the cationic amidine group.
2.50 QuintetSolventDMSO-d6Residual solvent peak.
3.33 Broad SingletVariable

Adventitious water (common in salts).
  • The AA'BB' System: The aromatic protons form a centrosymmetric spin system. While they may appear as two doublets ("roofing" towards each other), they are mathematically AA'BB'. The separation between the two "doublets" confirms the para-substitution.

  • Amidine Quantitation: Integration of the region 9.0–9.6 ppm is the primary test for salt formation.

    • Integration = 4.0H

      
       Amidine Hydrochloride.
      
    • Integration = 3.0H

      
       Free Base (Tautomeric average).
      
C NMR (Carbon)

The symmetry of the molecule simplifies the carbon spectrum.

Table 2:


C NMR Assignment 
Chemical Shift (

, ppm)
TypeAssignmentDiagnostic Feature
164.5 QuaternaryAmidine

Most deshielded signal.
132.8 CHAromatic CHIntense signal (2 carbons).
128.5 CHAromatic CHIntense signal (2 carbons).
139.0 QuaternaryAr-

-Amidine
Weak intensity.
118.2 QuaternaryNitrile

Characteristic region for nitriles.
115.0 QuaternaryAr-

-CN
Weak intensity.
Advanced Validation: N HMBC

For unambiguous proof of structure, particularly to distinguish the two nitrogen environments, a


 HMBC experiment is recommended.
  • Nitrile Nitrogen (

    
    ):  Correlates with aromatic protons ortho to the CN group. Chemical shift 
    
    
    
    260 ppm (relative to liq.
    
    
    ).
  • Amidine Nitrogen (

    
    ):  Correlates with the amidine protons and the aromatic protons ortho to the amidine group. Chemical shift 
    
    
    
    140–160 ppm.

Structural Connectivity Logic

The following graph illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the connectivity of the functional groups to the aromatic ring.

Connectivity Amidine_H Amidine Protons (9.4 ppm) C_Amidine Amidine Carbon (164.5 ppm) Amidine_H->C_Amidine 2J C_Quat_Amidine Quaternary C-1 (139.0 ppm) Amidine_H->C_Quat_Amidine 3J Ar_H_Ortho_Amidine Ar-H (Ortho to Amidine) (7.95 ppm) Ar_H_Ortho_Amidine->C_Amidine 3J C_Quat_CN Quaternary C-4 (115.0 ppm) Ar_H_Ortho_Amidine->C_Quat_CN 3J (Long range) Ar_H_Ortho_CN Ar-H (Ortho to CN) (8.10 ppm) C_Nitrile Nitrile Carbon (118.2 ppm) Ar_H_Ortho_CN->C_Nitrile 3J Ar_H_Ortho_CN->C_Quat_Amidine 3J (Long range)

Figure 2: Key HMBC correlations. Red arrows indicate observed cross-peaks in the 2D spectrum, linking the "Warhead" (Amidine) and the "Tail" (Nitrile) to the aromatic core.

Troubleshooting & Quality Control

  • Issue: Broad or Missing Amidine Peaks.

    • Cause: Presence of water or wet DMSO, facilitating proton exchange.

    • Solution: Use a fresh ampoule of DMSO-d6. If the sample is the HCl salt, the peaks should be distinct. If free base, they may be broader.

  • Issue: "Messy" Aromatic Region.

    • Cause: Second-order effects (AA'BB').

    • Solution: Do not attempt to shim this into a perfect doublet. Recognize the multiplet structure. Process with a window function (e.g., Gaussian multiplication) to resolve the fine structure if necessary for publication.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: The AA'BB' Pattern. University of Wisconsin-Madison. Link

  • SpectraBase. (2024). Benzamidine HCl 1H NMR Spectrum. John Wiley & Sons.[2][3] Link

  • Marek, R., & Lyčka, A. (2002).[4] 15N NMR spectroscopy in structural analysis. Current Organic Chemistry, 6(1), 35-66. (General reference for Amidine/Nitrile 15N shifts).

Sources

Method

Application Note: Kinetic Characterization of 4-Cyanobenzamidine as a Serine Protease Inhibitor

Abstract This application note details the methodology for determining the inhibition kinetics of 4-cyanobenzamidine (CAS: 117837-77-1) against serine proteases, using Bovine Trypsin as the model enzyme. 4-cyanobenzamidi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodology for determining the inhibition kinetics of 4-cyanobenzamidine (CAS: 117837-77-1) against serine proteases, using Bovine Trypsin as the model enzyme. 4-cyanobenzamidine is a competitive inhibitor that targets the S1 specificity pocket of trypsin-like proteases. This guide provides a rigorous protocol for reagent preparation,


 determination, 

profiling, and the calculation of the inhibition constant (

) using the Cheng-Prusoff correction. We address specific solubility considerations and provide a self-validating workflow to ensure data integrity.

Introduction & Mechanism of Action

The Compound: 4-Cyanobenzamidine

4-cyanobenzamidine is a para-substituted benzamidine derivative. The benzamidine moiety (


) acts as an arginine mimetic, forming a critical salt bridge with Asp189  at the bottom of the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The para-cyano group ($ -C\equiv N $) is electron-withdrawing, which modulates the pKa of the amidine group and influences the electrostatic potential of the inhibitor, often serving as a probe for electronic effects in protein-ligand binding.
Mechanism of Inhibition

The inhibition is competitive and reversible.[1] The inhibitor competes with the substrate for the active site, preventing the catalytic triad (His57, Asp102, Ser195) from processing the substrate.

Key Interaction Nodes:

  • Asp189: Anchors the amidine group via electrostatic attraction (Salt Bridge).

  • Ser195: The catalytic nucleophile, blocked by the inhibitor's presence.

  • Gly216/Gly226: Define the entry of the S1 pocket.

InhibitionMechanism Substrate Substrate (Arg/Lys P1) ES_Complex ES Complex (Catalysis) Substrate->ES_Complex Inhibitor 4-Cyanobenzamidine EI_Complex EI Complex (Inhibition) Inhibitor->EI_Complex Asp189 Asp189 (S1 Pocket Anchor) Inhibitor->Asp189 Salt Bridge Enzyme Serine Protease (Trypsin) Enzyme->ES_Complex + Substrate Enzyme->EI_Complex + Inhibitor ES_Complex->Enzyme Product Release

Figure 1: Competitive inhibition mechanism. 4-cyanobenzamidine competes with the substrate for the S1 pocket (Asp189).

Materials & Reagents

Reagent List
ReagentSpecificationRoleStorage
4-Cyanobenzamidine HCl >97% Purity, CAS 117837-77-1Inhibitor4°C, Desiccated
Bovine Trypsin TPCK-treated, >10,000 BAEE units/mgEnzyme-20°C
L-BAPNA Nα-Benzoyl-L-arginine 4-nitroanilideChromogenic SubstrateRT
DMSO Molecular Biology GradeSolventRT
Tris-HCl 1M Stock, pH 8.0Buffer ComponentRT
CaCl₂ 1M StockEnzyme StabilizerRT
Buffer Preparation

Standard Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

  • Dissolve 6.06 g Tris base in 900 mL ultrapure water.

  • Add 20 mL of 1M CaCl₂ stock.

  • Adjust pH to 8.0 using HCl.

  • Adjust volume to 1 L. Filter through 0.22 µm membrane.

Stock Solutions
  • Enzyme Stock: Dissolve Trypsin at 1 mg/mL in 1 mM HCl (prevents autolysis). Store in aliquots at -20°C.

  • Substrate Stock (BAPNA): Prepare 20 mM in DMSO. Note: BAPNA can be difficult to dissolve; mild warming (37°C) and sonication may be required.

  • Inhibitor Stock (4-CB): Prepare 100 mM in 100% DMSO.

    • Solubility Note: 4-cyanobenzamidine HCl is moderately soluble in water, but DMSO ensures consistency for dilution series.

Experimental Protocol

Workflow Overview

The study requires a sequential approach to ensure valid kinetic constants.

Workflow Step1 1. Enzyme Optimization (Linearity Check) Step2 2. Km Determination (Substrate Kinetics) Step1->Step2 Step3 3. IC50 Screening (Fixed [S] = Km) Step2->Step3 Step4 4. Ki Calculation (Cheng-Prusoff) Step3->Step4

Figure 2: Sequential workflow for kinetic characterization.

Step 1: Enzyme Linearity Optimization

Objective: Determine the enzyme concentration that yields a linear initial velocity (


) over 10 minutes.
  • Prepare a dilution series of Trypsin (e.g., 10 nM to 500 nM) in Assay Buffer.

  • Add 100 µL of 1 mM BAPNA to a 96-well plate.

  • Initiate with 100 µL of Enzyme dilutions.

  • Monitor Absorbance at 405 nm (pNA release) every 30 seconds for 15 minutes.

  • Selection Criteria: Choose [Enzyme] that gives a slope (

    
    ) between 0.02 and 0.1, with 
    
    
    
    . Typical final concentration: 10–50 nM .
Step 2: Determination of (Substrate Affinity)

Objective: Establish the substrate concentration required for the inhibition assay.

  • Prepare 8 concentrations of BAPNA (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0 mM).

  • Add 100 µL substrate to wells.

  • Add 100 µL of fixed Enzyme (from Step 1).

  • Measure

    
     (slope).
    
  • Analysis: Fit data to the Michaelis-Menten equation:

    
    
    Target: For BAPNA/Trypsin, 
    
    
    
    is typically 0.5 – 1.0 mM .
Step 3: Determination

Objective: Determine the concentration of 4-cyanobenzamidine that inhibits 50% of activity.

  • Fixed Conditions: [Enzyme] = 20 nM; [Substrate] =

    
     (determined in Step 2).
    
  • Inhibitor Dilution: Prepare 10-point serial dilution of 4-cyanobenzamidine (e.g., 0.1 µM to 1000 µM) in Assay Buffer (keep DMSO constant at <5%).

  • Incubation: Pre-incubate Enzyme + Inhibitor for 10 minutes at 25°C to reach equilibrium.

  • Initiation: Add Substrate.

  • Read: Measure

    
    .
    
  • Controls:

    • Positive Control: Benzamidine (Standard).

    • No Inhibitor:[2] 100% Activity (

      
      ).
      
    • No Enzyme: Background.[1][3][4][5][6][7]

Data Analysis & Calculation

Calculation

Plot Fractional Activity (


) vs. Log[Inhibitor]. Fit to the 4-parameter logistic model:


Determination (Cheng-Prusoff)

For a competitive inhibitor, convert the observed


 to the intrinsic inhibition constant 

:

  • [S]: Substrate concentration used in the assay.

  • 
    :  Michaelis constant determined in Step 2.
    
  • Validation: If

    
    , then 
    
    
    
    .
Mode of Inhibition Confirmation (Optional but Recommended)

To rigorously prove competitive inhibition, perform the assay at multiple fixed substrate concentrations (e.g.,


, 

,

,

) and varying inhibitor concentrations.
  • Lineweaver-Burk Plot: Lines should intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    changes).
  • Dixon Plot: Plot

    
     vs. 
    
    
    
    . Lines intersect at
    
    
    (if competitive).

Troubleshooting & Critical Factors

IssuePossible CauseSolution
Non-linear rates Substrate depletion or Enzyme instabilityReduce [Enzyme] or measurement time; ensure CaCl₂ is present.
Precipitation Inhibitor insolubilityVerify 4-cyanobenzamidine solubility in buffer. Do not exceed 5% DMSO final.
High Background Autolysis of TrypsinStore Trypsin in 1mM HCl; keep on ice until use.
Variable IC50 Non-equilibrium bindingIncrease pre-incubation time of Enzyme + Inhibitor (up to 30 min).

References

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

  • Benzamidine Binding Kinetics: Guillain, F., & Thusius, D. (1970). "Use of proflavine as a displacement probe for studying the binding of ligands to trypsin." Journal of the American Chemical Society, 92(18), 5534-5536. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Standard Trypsin Assay Protocol: Worthington Biochemical Corporation. "Trypsin Assay Protocol." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Cyanobenzene-1-carboximidamide Solubility Guide

Case ID: SOL-4CN-AMID-001 Status: Active Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4CN-AMID-001 Status: Active Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Solubility and Stability for 4-Cyanobenzene-1-carboximidamide

Executive Summary

You are likely encountering solubility issues because 4-Cyanobenzene-1-carboximidamide (also known as 4-cyanobenzamidine) exhibits high crystal lattice energy in its free base form due to strong intermolecular hydrogen bonding between the amidine and nitrile groups.

The Solution: This molecule functions as a strong base (pKa ~10–11). To achieve stable aqueous solubility, you must disrupt the crystal lattice by protonating the amidine group. Do not attempt to dissolve the free base in neutral water. You must convert it to a salt (typically Hydrochloride or Methanesulfonate) or use a specific co-solvent system.

Module 1: Critical Solubility Parameters

Before attempting formulation, verify which form of the compound you possess. The physicochemical behavior differs drastically between the free base and the salt.

ParameterFree Base (Parent)Hydrochloride Salt (HCl)
CAS 17513-09-613980727 (CID) / 14205-39-1
Aqueous Solubility Poor (< 0.1 mg/mL) Good (> 10 mg/mL)
DMSO Solubility Moderate (~25 mg/mL)High (> 50 mg/mL)
pKa (Amidine) ~10.5 - 11.0 (Basic)N/A (Already protonated)
Primary Issue High Lattice EnergyHygroscopicity
Mechanism of Action

The 4-cyano group is electron-withdrawing, which slightly lowers the basicity of the amidine group compared to unsubstituted benzamidine (pKa ~11.6). However, it remains sufficiently basic to accept a proton.

  • In Water (pH 7): The free base exists in equilibrium. While partially ionized, the uncharged fraction drives precipitation due to π-stacking and H-bonding.

  • In Acid (pH < 4): The amidine becomes fully protonated (

    
    ), breaking the lattice and allowing hydration shells to form.
    

Module 2: Troubleshooting Workflows

Workflow A: Converting the Free Base to a Soluble Salt

Use this if you purchased the Free Base and cannot dissolve it in aqueous media.

Reagents: 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

  • Suspension: Suspend the 4-Cyanobenzene-1-carboximidamide free base in a minimal volume of Methanol or Ethanol (approx. 10 mL per gram). It will likely remain a slurry.

  • Acidification: Slowly add 1.1 equivalents of 1M HCl (in ether or dioxane is preferred for isolation, aqueous is fine for immediate use) while stirring on ice.

  • Dissolution: The slurry should clear as the salt forms.

  • Isolation (Optional): Add diethyl ether to precipitate the HCl salt, filter, and dry under vacuum.

  • Result: The resulting solid is water-soluble.[1][2]

Workflow B: Co-solvent Formulation (Stock Solutions)

Use this for biological assays where high salt concentrations are undesirable.

Recommended Vehicle: DMSO/PEG400/Water Target Concentration: 10 mM Stock

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO.

    • Limit: Do not exceed 50 mg/mL to prevent crashing out upon dilution.

  • Secondary Dilution: precise dilution is required to prevent "shock precipitation."

    • Add the DMSO stock to a solution of 40% PEG400 / 60% Water .

    • Crucial: Add the stock dropwise with vortexing.

Module 3: Visual Troubleshooting Guides

Figure 1: Solubility Decision Matrix

This logic tree guides you to the correct solvent system based on your experimental constraints.

SolubilityLogic Start Start: Solubility Issue CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt? (HCl/Mesylate) CheckForm->IsSalt IsFreeBase Is it Free Base? CheckForm->IsFreeBase DissolveWater Dissolve in Water/Buffer IsSalt->DissolveWater CanUseDMSO Is DMSO allowed? IsFreeBase->CanUseDMSO CheckPH Check pH (Must be < 7.5) DissolveWater->CheckPH Success1 Stable Solution CheckPH->Success1 pH OK DMSOYes Dissolve in 100% DMSO Dilute into PBS CanUseDMSO->DMSOYes Yes DMSONo Must convert to Salt CanUseDMSO->DMSONo No Acidify Add 1.1 eq HCl DMSONo->Acidify Acidify->DissolveWater

Caption: Decision matrix for selecting the appropriate solubilization strategy based on compound form and assay tolerance.

Figure 2: Stability & Hydrolysis Pathways

Understanding the degradation risks is vital for storage. The amidine group is susceptible to hydrolysis at high pH.

Hydrolysis cluster_conditions Storage Recommendations Amidine 4-Cyanobenzamidine (Active) Amide 4-Cyanobenzamide (Inactive) Amidine->Amide Hydrolysis (pH > 8, Heat) Acid 4-Cyanobenzoic Acid (Inactive) Amide->Acid Further Hydrolysis Rec1 Store at -20°C Rec2 Keep Desiccated Rec3 Avoid Basic Buffers

Caption: Degradation pathway showing the hydrolysis of the amidine group to amide and acid under basic conditions.

Frequently Asked Questions (FAQ)

Q1: I dissolved the HCl salt in PBS (pH 7.4), but it precipitated after 24 hours. Why? A: While the HCl salt improves initial solubility, PBS (Phosphate Buffered Saline) at pH 7.4 is close to the point where the equilibrium shifts back toward the free base. Additionally, phosphate ions can sometimes form less soluble ion pairs with amidines compared to chlorides.

  • Fix: Use a buffer with a slightly lower pH (e.g., MES pH 6.0) or ensure the concentration is below the saturation limit (approx. 1–2 mg/mL for long-term stability).

Q2: Can I use ethanol instead of DMSO? A: Ethanol is a "possible" solvent but significantly inferior to DMSO for this class of compounds. Benzamidines often have solubility in ethanol around 10 mg/mL, whereas DMSO can support >25–50 mg/mL. If you must use ethanol, warm the solution to 37°C to aid dissolution, but be aware of precipitation upon cooling.

Q3: Is the nitrile group (-CN) stable in water? A: Generally, yes. The nitrile group is much more stable than the amidine group. Hydrolysis of the nitrile to a carboxylic acid usually requires harsh acidic or basic conditions (e.g., boiling in 6N HCl or NaOH) and is unlikely to occur under physiological assay conditions.

Q4: What is the best way to store the stock solution? A: Store as a high-concentration stock (e.g., 100 mM) in 100% DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this promotes crystal nucleation. If using aqueous stocks, prepare them fresh.

References

  • PubChem. (2025).[3] 4-Cyanobenzene-1-carboximidamide Compound Summary. National Library of Medicine. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of salt selection for basic drugs). [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Methodology for HCl and Mesylate salt formation). [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Cyanobenzamidine

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 4-cyanobenzamidine, a critical process for ensuring the purity of this reagent in research and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of 4-cyanobenzamidine, a critical process for ensuring the purity of this reagent in research and drug development. This document moves beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the crystallization of 4-cyanobenzamidine.

Q1: I've followed the protocol, but no crystals are forming. What should I do?

This is the most frequent issue in crystallization and typically points to a problem with supersaturation.[1] A solution becomes supersaturated when it contains more dissolved solute than it can normally hold at a given temperature, which is the driving force for crystallization.[2] If crystals fail to appear, the solution is likely not supersaturated.

Root Causes & Solutions:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[1] This keeps the compound fully dissolved even after cooling, preventing the solution from reaching the necessary supersaturation state.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[3] Once the volume is reduced, allow the solution to cool slowly again. To check if you are on the right track, dip a glass stirring rod into the hot solution and remove it; a crystalline film should form on the rod as the solvent evaporates.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.[1] In a very clean system or a highly stable supersaturated solution, spontaneous nucleation may not occur.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1][3] The microscopic imperfections on the glass provide nucleation points for crystal growth.

    • Solution 2: Seeding: If you have a pure crystal of 4-cyanobenzamidine, add a tiny amount (a "seed crystal") to the cooled solution.[4] This provides a perfect template for further crystal growth.

  • Inappropriate Solvent: The chosen solvent may be too effective, keeping the 4-cyanobenzamidine in solution even at low temperatures.[5]

    • Solution: If reducing the solvent volume fails, you may need to recover the crude solid by rotary evaporation and attempt the crystallization again with a different solvent system.[1][3]

Troubleshooting Flowchart: No Crystal Formation

This diagram outlines the decision-making process when crystallization fails to initiate.

G start Crystallization Fails to Initiate check_cloudy Is the solution cloudy? start->check_cloudy add_solvent Cloudiness indicates low solubility. Add more solvent, reheat to dissolve, and cool again. check_cloudy->add_solvent  Yes check_clear Solution is clear. check_cloudy->check_clear  No scratch_seed Induce Nucleation: 1. Scratch inner surface of flask. 2. Add a seed crystal. check_clear->scratch_seed check_crystals Crystals form? scratch_seed->check_crystals success Success: Allow crystals to grow slowly. check_crystals->success  Yes too_much_solvent Problem: Too much solvent used. check_crystals->too_much_solvent  No reduce_volume Solution: Reheat and boil off a portion of the solvent. Then cool slowly. too_much_solvent->reduce_volume reassess Re-evaluate solvent choice. Recover solid and restart with a new solvent system. reduce_volume->reassess If fails

Caption: Decision tree for troubleshooting lack of crystal formation.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (in its impure state).

Root Causes & Solutions:

  • High Impurity Level: Impurities can significantly depress the melting point of a compound. If the melting point of the impure 4-cyanobenzamidine is lower than the temperature of the solution when it becomes supersaturated, it will separate as an oil.[3]

    • Solution: Reheat the solution to redissolve the oil, then add a small amount of additional solvent (the "good" solvent in a mixed system).[1][3] This increases the total volume and lowers the saturation temperature, allowing crystallization to occur at a lower temperature where the product is solid.

  • Rapid Cooling: Cooling the solution too quickly can lead to oiling out, as the system doesn't have time to form an ordered crystal lattice.[2]

    • Solution: Ensure a very slow cooling rate. After heating, place the flask on an insulating surface (like a cork ring or wooden block) and cover it with a watch glass to trap solvent vapors and slow heat loss.[3]

  • Inappropriate Solvent Boiling Point: If the solvent's boiling point is much higher than the compound's melting point, oiling out is more likely.

    • Solution: Select a solvent with a lower boiling point. This ensures that the solution cools sufficiently before saturation is reached.

Q3: My crystals formed almost instantly. Is this a problem?

Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3] An ideal crystallization process involves slow crystal growth over 15-20 minutes.[3]

Root Causes & Solutions:

  • Solution is Too Concentrated: Using the absolute minimum amount of hot solvent can lead to the solution being too supersaturated upon even slight cooling.

    • Solution: Reheat the flask to redissolve the solid. Add a small, measured amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid).[3] This will slightly increase the solubility and require more cooling before crystallization begins, promoting slower, more controlled growth.

  • Excessive Cooling Rate: Placing a hot flask directly into an ice bath is a common mistake that causes the product to crash out as a potentially impure powder.[2]

    • Solution: Always allow the solution to cool slowly to room temperature first. Only after the bulk of the crystallization at room temperature is complete should you place the flask in an ice bath to maximize the yield.[4][6]

Q4: My final yield of pure 4-cyanobenzamidine is very low. What went wrong?

A low yield (e.g., less than 80%) can be frustrating, but it is often preventable.

Root Causes & Solutions:

  • Using Too Much Solvent: As discussed in Q1, excess solvent will not only prevent crystallization but will also keep a significant amount of your product dissolved in the mother liquor even after cooling, thus reducing the isolated yield.[1][3]

  • Premature Crystallization: If crystals form during the hot gravity filtration step (used to remove insoluble impurities), a significant portion of the product can be lost on the filter paper.[7][8]

    • Solution: Use a stemless funnel and pre-heat it by placing it over a beaker of boiling solvent before filtration.[7] This ensures the filtration apparatus stays hot, preventing premature crystallization. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.[7][8]

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath at the end can leave a substantial amount of product in the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the recovery of the crystalline product.[4]

Protocols & Data

Solvent Selection for 4-Cyanobenzamidine

The choice of solvent is the most critical factor in a successful crystallization.[5][9] The ideal solvent should dissolve 4-cyanobenzamidine well at high temperatures but poorly at low temperatures.[8] Given that 4-cyanobenzamidine is often supplied as a hydrochloride salt, polar protic solvents are often a good starting point.[10]

Solvent ClassExample SolventBoiling Point (°C)Rationale & Considerations
Protic Polar Water100Good for hydrochloride salts. High boiling point can be difficult to remove from crystals.[9]
Ethanol78Good general-purpose solvent. Often used in a solvent pair with water.
Isopropanol82Similar to ethanol, good for moderately polar compounds.
Aprotic Polar Acetonitrile82Can be an effective solvent for compounds with nitrile groups.
Acetone56A strong solvent, but its low boiling point can sometimes make it less ideal.[9]
Solvent Pair Ethanol/WaterVariableA powerful technique. Dissolve the compound in a minimum of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy. Add a final drop or two of hot ethanol to clarify, then cool slowly.[4][9]
Standard Recrystallization Protocol for 4-Cyanobenzamidine

This protocol outlines a robust method for purifying 4-cyanobenzamidine. A minimum purity of 80-90% for the crude material is recommended before starting.[2][5]

G start Start: Impure 4-Cyanobenzamidine dissolve 1. Dissolution Add minimum amount of boiling solvent to dissolve the crude solid. start->dissolve decolorize 2. Decolorization (Optional) If solution is colored, add activated charcoal and boil briefly. dissolve->decolorize filter 3. Hot Gravity Filtration Quickly filter the hot solution through a pre-heated, fluted filter paper to remove insoluble impurities. decolorize->filter cool 4. Cooling & Crystallization Allow filtrate to cool slowly and undisturbed to room temperature. Then, place in an ice bath. filter->cool isolate 5. Isolation Collect crystals by vacuum filtration using a Büchner funnel. cool->isolate wash 6. Washing Rinse crystals with a small amount of ice-cold solvent. isolate->wash dry 7. Drying Air dry the crystals on a watch glass or in a desiccator to remove residual solvent. wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of 4-cyanobenzamidine.

The Role of Impurities in Crystallization

Impurities are the primary reason for performing crystallization, yet they are also a major source of experimental difficulty. Understanding their behavior is key to successful purification.

  • Inhibition of Growth: Impurities can adsorb onto the surface of a growing crystal, physically blocking new molecules from being incorporated into the crystal lattice and slowing or stopping growth.[11]

  • Alteration of Crystal Habit: Selective adsorption of impurities onto specific crystal faces can inhibit growth in certain directions, leading to changes in the final crystal shape (habit).[12][13]

  • Lattice Disruption: Impurities with a similar structure to the target molecule may become incorporated into the crystal lattice, introducing defects and lowering the overall purity of the final product.[12]

If you suspect impurities are causing issues, and standard recrystallization is not sufficient, techniques like column chromatography may be necessary to achieve a higher starting purity before attempting crystallization again.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 4-Cyanobenzamidine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Impact of impurities on crystal growth. Nature Communications. [Link]

  • Common Challenges in Crystallization Processes. (2025, April 10). YouTube. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • SOP: CRYSTALLIZATION. Columbia University. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021, March 17). Nature Communications. [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization. ResearchGate. [Link]

  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Impact of impurities on crystal growth. ResearchGate. [Link]

  • 4'-Cyanobenzanilide. PubChem, National Institutes of Health. [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]

  • EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Cyanobenzene-1-carboximidamide Degradation Pathways

Welcome to the technical support center for 4-Cyanobenzene-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyanobenzene-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the stability and degradation of this compound. As Senior Application Scientists, we have structured this resource to address common challenges and explain the rationale behind experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 4-Cyanobenzene-1-carboximidamide?

The structure of 4-Cyanobenzene-1-carboximidamide contains two key functional groups susceptible to degradation: a nitrile (-C≡N) group and a carboximidamide (amidino) group. The primary degradation pathway under most aqueous conditions is hydrolysis.

  • Hydrolysis of the Carboximidamide Group: The carboximidamide group is expected to hydrolyze to the corresponding amide (4-cyanobenzamide) and subsequently to the carboxylic acid (4-cyanobenzoic acid). This reaction can be catalyzed by acid or base.

  • Hydrolysis of the Nitrile Group: The nitrile group can also undergo hydrolysis. Under acidic or basic conditions, it will typically hydrolyze first to an amide (forming 4-carbamoylbenzene-1-carboximidamide) and then further to a carboxylic acid, ultimately yielding terephthalamide and finally terephthalic acid if both groups hydrolyze.[1][2]

The relative rates of hydrolysis for each group will depend on the specific reaction conditions (pH, temperature). It is plausible that both groups will degrade simultaneously, leading to a mixture of intermediates.

Q2: What factors are most likely to influence the stability of this compound?

Several factors can significantly impact the stability of 4-Cyanobenzene-1-carboximidamide:

  • pH: The compound is expected to be most stable at a neutral pH. Both acidic and basic conditions will likely accelerate the hydrolysis of the nitrile and carboximidamide groups.[3][4]

  • Temperature: Increased temperature will increase the rate of all degradation reactions. This is a critical factor in both storage and experimental setup.

  • Light (Photostability): Aromatic compounds, especially those with nitrogen-containing functional groups, can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may induce degradation, potentially through radical-mediated pathways.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents could lead to degradation, although the primary pathways are hydrolytic. The aromatic ring and functional groups could be susceptible to oxidation under harsh conditions (e.g., exposure to hydrogen peroxide).

  • Enzymatic Activity: In biological systems, enzymes such as nitrilases or amidases could catalyze the hydrolysis of the nitrile and carboximidamide groups, respectively.[7][8][9] This is a key consideration in preclinical or environmental fate studies.

Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem: My assay shows rapid loss of the parent compound, even under supposedly mild conditions.
  • Possible Cause 1: pH Drift in Unbuffered Solutions.

    • Explanation: If you are using an unbuffered aqueous solution (e.g., pure water), the dissolution of atmospheric CO₂ can lower the pH, creating a mildly acidic environment that promotes hydrolysis. Similarly, certain glass surfaces can leach ions, altering the pH.

    • Solution: Always use a well-characterized buffer system appropriate for your target pH range. Verify the pH of your solution at the beginning and end of the experiment to ensure it remains stable.

  • Possible Cause 2: Contamination in Reagents or Solvents.

    • Explanation: Trace amounts of acidic or basic impurities in your solvents or reagents can be enough to catalyze degradation, especially over time or at elevated temperatures. Water quality is also critical.

    • Solution: Use high-purity (e.g., HPLC-grade) solvents and freshly prepared, analytical-grade reagents. Run a "blank" experiment with only the solvent and reagents to check for the appearance of any degradation products.

  • Possible Cause 3: Unexpected Photodegradation.

    • Explanation: Standard laboratory lighting can be sufficient to induce photodegradation over several hours or days. If your experiments are conducted on an open bench, this may be a contributing factor.

    • Solution: Protect your samples from light by using amber vials or by wrapping standard glassware in aluminum foil.[5] Include a "dark control" sample that is handled identically but kept completely shielded from light to isolate the effects of photolysis.

Problem: I see multiple, unidentified peaks in my chromatogram after a stress study.
  • Possible Cause 1: Complex Degradation Cascade.

    • Explanation: As discussed in the FAQ, the compound has two hydrolyzable groups. This can lead to a complex mixture of degradation products, including mono-hydrolyzed intermediates (at either functional group) and the fully hydrolyzed di-acid product.

    • Solution: Use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass-to-charge (m/z) data for each peak.[10][11] This will allow you to propose structures for the degradants based on their molecular weights and fragmentation patterns.

  • Possible Cause 2: Secondary Reactions or Rearrangements.

    • Explanation: Under certain stress conditions (e.g., high heat, extreme pH), initial degradation products may undergo further reactions, rearrangements, or polymerization.

    • Solution: Analyze samples at multiple time points during the stress study. This will help you identify primary degradants (which appear first) versus secondary products (which appear later as the primary degradants are consumed). Reducing the severity of the stress condition (e.g., lower temperature or milder pH) can also help simplify the degradation profile.[12]

Experimental Design & Protocols

A well-designed forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule. It helps identify likely degradation products and develop stability-indicating analytical methods.[13][14]

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Stock Solution in appropriate solvent Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Aliquot Stock Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Aliquot Stock Ox Oxidation (e.g., 3% H₂O₂) Prep->Ox Aliquot Stock Photo Photolytic (ICH Q1B light exposure) Prep->Photo Aliquot Stock Thermal Thermal (e.g., 60°C in solution) Prep->Thermal Aliquot Stock Control Control (No Stress) Prep->Control Aliquot Stock Neutralize Neutralize Acid/Base Samples Acid->Neutralize If applicable Base->Neutralize If applicable Ox->Neutralize If applicable Analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Ox->Analyze Photo->Neutralize If applicable Photo->Analyze Thermal->Neutralize If applicable Thermal->Analyze Control->Neutralize If applicable Control->Analyze Neutralize->Analyze Interpret Identify Degradants Determine Mass Balance Elucidate Pathways Analyze->Interpret

Caption: Workflow for a forced degradation study.

Table 1: Typical Conditions for Forced Degradation Studies

This table provides starting conditions for stress testing, which should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80 °CHydrolysis of the carboximidamide and cyano groups.[1]
Base Hydrolysis 0.1 M - 1 M NaOH at room or elevated temp.Hydrolysis of the carboximidamide and cyano groups.[2]
Neutral Hydrolysis Water or buffer (pH 7) at 60-80 °CSlower hydrolysis compared to acidic/basic conditions.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the aromatic ring or functional groups.
Photostability Exposure to UV/Vis light (ICH Q1B options)Photolytic cleavage or rearrangement.[5]
Thermal Stress Dry heat (e.g., 80-100 °C) or high humidityThermally induced degradation.
Protocol: Acid-Catalyzed Hydrolysis Study

This protocol details a representative experiment for investigating degradation under acidic conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 4-Cyanobenzene-1-carboximidamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. The choice of co-solvent is critical to ensure solubility.

  • Stress Sample Preparation:

    • In a 10 mL amber glass vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.2 M HCl. This will result in a final concentration of 0.5 mg/mL of the compound in 0.1 M HCl.

    • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of the solvent mixture (without acid).

  • Incubation:

    • Place the stress and control vials in a temperature-controlled water bath or oven set to 60 °C.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the withdrawn aliquot by neutralizing the acid. Add 100 µL of 0.1 M NaOH to the 100 µL aliquot and mix thoroughly.

    • Dilute the quenched sample to a suitable concentration for analysis with your mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method, preferably with both UV and MS detectors.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Determine the peak areas of any new peaks that appear in the chromatogram.

    • Use MS data to propose identities for the degradation products.

Predicted Hydrolytic Degradation Pathway

The following diagram illustrates the stepwise hydrolysis of 4-Cyanobenzene-1-carboximidamide.

G A 4-Cyanobenzene-1-carboximidamide B 4-Cyanobenzamide A->B Hydrolysis of Carboximidamide C 4-Carbamoylbenzene-1-carboximidamide A->C Hydrolysis of Nitrile D 4-Cyanobenzoic Acid B->D Hydrolysis E Terephthalamide B->E Alternative Pathway C->D Alternative Pathway C->E Hydrolysis F Terephthalic Acid D->F Hydrolysis E->F Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

References

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester. Available from: [Link]

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Abdelwahab, N. S., & Farid, N. F. (2017). Validated HPLC-DAD Method for Stability Study of Sulbutiamine HCl. RSC Advances. Available from: [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. Huan jing ke xue= Huanjing kexue. Available from: [Link]

  • Gomes, C. R., et al. (2019). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials. Catalysts. Available from: [Link]

  • The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. MDPI. Available from: [Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Scientific Reports. Available from: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Guideline for Stability Data. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available from: [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis. MDPI. Available from: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. Available from: [Link]

  • An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Frontiers in Microbiology. Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. Available from: [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports. Available from: [Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.Google Patents.
  • Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications. International Journal of Molecular Sciences. Available from: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.Google Patents.
  • Eco-Friendly Photocatalysts for Degradation of Dyes. MDPI. Available from: [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Frontiers in Chemistry. Available from: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology. Available from: [Link]

  • Fate and Toxicity of Carbamazepine and Its Degradation By-Products During Coupling of Ozonation and Nanofiltration for Urban Wastewater Reuse. Frontiers in Environmental Science. Available from: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available from: [Link]

  • Biodegradation of cyanides, cyanates and thiocyanates to ammonia and carbon dioxide by immobilized cells of Pseudomonas putida. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

  • Degradation of Carbendazim by UV/H2O2 Investigated by Kinetic Modeling. ResearchGate. Available from: [Link]

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Optimization

Technical Support Center: Synthesis of 4-Cyanobenzamidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity & Optimization in Amidine Synthesis Reference ID: KB-AMID-4CN Strategic Overview: The Chemoselectivity Paradox Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity & Optimization in Amidine Synthesis Reference ID: KB-AMID-4CN

Strategic Overview: The Chemoselectivity Paradox

Welcome to the technical support hub for benzamidine synthesis. If you are targeting 4-cyanobenzamidine , you are likely facing the classic "symmetric electrophile" problem.

The starting material, terephthalonitrile (1,4-dicyanobenzene) , possesses two identical nitrile groups. The challenge is desymmetrization : converting exactly one nitrile into an amidine functionality while leaving the second nitrile intact for future derivatization.

The Core Challenges
  • Over-Reaction (Bis-amidine formation): Once the first imidate is formed, the electronic environment of the ring changes, but often not enough to completely deactivate the second nitrile under thermodynamic conditions.

  • Hydrolysis (The "Sticky Gum" Issue): Amidines and their imidate precursors are hygroscopic and prone to hydrolysis, reverting to amides or esters if moisture is not rigorously excluded.

  • Purification: Separating the mono-amidine from the bis-amidine and unreacted starting material is difficult due to similar polarity profiles in standard reverse-phase chromatography.

Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic landscape of the Pinner reaction applied to terephthalonitrile.

ReactionPathway Start Terephthalonitrile (1,4-dicyanobenzene) Imidate Mono-Imidate Salt (Kinetic Product) Start->Imidate EtOH, HCl (gas) 0°C, 1.1 eq MonoAmidine 4-Cyanobenzamidine (Target) Imidate->MonoAmidine NH3/EtOH 0°C BisImidate Bis-Imidate Salt (Over-reaction) Imidate->BisImidate Excess HCl/EtOH >RT or >24h Hydrolysis Ethyl 4-cyanobenzoate (Moisture Artifact) Imidate->Hydrolysis H2O (Workup) BisAmidine Terephthalamidine (Impurity) BisImidate->BisAmidine NH3

Caption: Figure 1. Competitive reaction pathways in the Pinner synthesis of 4-cyanobenzamidine.

Validated Experimental Protocols

Protocol A: The Kinetic Pinner Method (Recommended)

Best for: High selectivity and scalability.

Mechanism: Acid-catalyzed addition of alcohol to the nitrile (Pinner A) followed by ammonolysis (Pinner B).[1] Critical Control Point: Stoichiometry of ethanol and temperature.

Step-by-Step Methodology
  • Anhydrous Setup: Flame-dry a 3-neck round bottom flask (RBF). Equip with a drying tube (CaCl₂) and a gas inlet tube.

  • Solvation: Dissolve terephthalonitrile (10.0 g, 78 mmol) in anhydrous CHCl₃ or Et₂O (150 mL) .

    • Why Chloroform? Unlike pure ethanol, using a non-polar co-solvent precipitates the imidate salt as it forms, removing it from the reaction equilibrium and preventing bis-reaction.

  • Activation: Add absolute Ethanol (3.95 g, 85 mmol, 1.1 equiv) .

    • Caution: Do not use excess ethanol. Excess ethanol promotes the bis-imidate formation.

  • Acidification: Cool to 0°C . Bubble dry HCl gas through the solution for 30-45 minutes until saturation.

    • Visual Check: A white precipitate (imidate hydrochloride) should begin to form.

  • Incubation: Seal the vessel and store at 4°C for 18-24 hours .

    • Do not heat. Heating drives the reaction to the bis-product.

  • Isolation of Imidate: Filter the precipitate rapidly under inert atmosphere (N₂). Wash with cold dry Et₂O.

    • Note: Do not store the imidate; proceed immediately to the next step to avoid hydrolysis.

  • Ammonolysis: Suspend the solid imidate in anhydrous EtOH (50 mL) at -10°C . Bubble anhydrous NH₃ gas (or add 7N NH₃ in MeOH) for 30 minutes.

  • Final Workup: Allow to warm to RT. Evaporate solvent. Recrystallize the residue from EtOH/Et₂O to yield 4-cyanobenzamidine hydrochloride.

Protocol B: The Garigipati Method (Lewis Acid Mediated)

Best for: Unreactive nitriles or when Pinner fails.

Reference: Garigipati, R. S.[2] Tetrahedron Lett.[2][3][4]1990 , 31, 1969.[2]

  • Reagent Prep: In a glovebox or under Argon, add AlMe₃ (2.0 M in toluene, 1.1 equiv) to a suspension of NH₄Cl (1.1 equiv) in toluene at 0°C. Stir until gas evolution (CH₄) ceases (~1 hr). This forms the Weinreb-type amide reagent.

  • Addition: Add terephthalonitrile (1.0 equiv) to the reagent solution.

  • Heating: Heat to 80°C for 12-18 hours.

    • Warning: This method has lower chemoselectivity for dinitriles than the Pinner method but is far more potent for difficult substrates.

  • Quenching (Critical): Cool to RT. Pour into a slurry of silica gel in CHCl₃/MeOH.

    • Why? Aluminum salts form gelatinous emulsions with water. Silica adsorption avoids the "Rochelle's Salt nightmare."

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates free-base degradation.
Molecular Weight 181.62 g/mol (HCl salt)Free base is 145.16 g/mol .
Solubility Soluble in MeOH, DMSO, H₂OInsoluble in Et₂O, Hexanes.
1H NMR (DMSO-d6) δ 9.4 (s, 2H), 9.1 (s, 2H), 8.1 (d, 2H), 7.9 (d, 2H)Distinctive amidine protons at >9 ppm.
IR (ATR) ~2230 cm⁻¹ (CN stretch), ~1680 cm⁻¹ (C=N)CN peak must be present for mono-product.

Troubleshooting Guide

Issue 1: "I'm getting a sticky gum instead of a solid."

Diagnosis: Hydrolysis or Hygroscopicity.

  • Cause: The imidate intermediate reacted with atmospheric moisture to form the ester (ethyl 4-cyanobenzoate) or the final amidine salt absorbed water.

  • Solution:

    • Dry HCl gas must be generated in situ (dropwise H₂SO₄ onto NaCl) and passed through a H₂SO₄ trap before entering the reaction.

    • Use anhydrous ether for the final wash.

    • Place the gum in a desiccator with P₂O₅ under high vacuum for 24h. It often solidifies.

Issue 2: "My product contains significant bis-amidine."

Diagnosis: Loss of Kinetic Control.

  • Cause: Temperature was too high (>5°C) or reaction time was too long (>24h).

  • Solution:

    • Strictly limit Ethanol equivalents to 1.05 - 1.1.

    • Stop the Pinner A step (imidate formation) as soon as significant precipitate forms.

    • Use the Chloroform co-solvent method (Protocol A) to precipitate the mono-imidate out of solution, preventing further reaction.

Issue 3: "Low yield after workup."

Diagnosis: pH mismanagement.

  • Cause: Amidines are strong bases (pKa ~11-12). If you basify the aqueous layer to extract with organic solvent (like DCM), the free base is moderately water-soluble and unstable.

  • Solution:

    • Isolate as the Hydrochloride salt . Do not convert to free base unless necessary.

    • If free base is required, extract with n-Butanol or IPA/CHCl₃ (1:3) , not pure DCM.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Sticky Product is Sticky Gum Problem->Sticky Impure Impurity (Bis-amidine) Problem->Impure LowYield Low Yield Problem->LowYield Dry Use Anhydrous Et2O wash Vacuum Desiccate (P2O5) Sticky->Dry Check Water Content Stoich Reduce EtOH to 1.1 eq Reduce Temp to 0°C Impure->Stoich Check EtOH Eq pH Isolate as HCl salt Do not extract free base LowYield->pH Did you basify?

Caption: Figure 2. Decision tree for troubleshooting common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use methanol instead of ethanol for the Pinner reaction? A: Yes, but methyl imidates are generally more reactive and less stable than ethyl imidates. This increases the risk of bis-reaction. Ethanol is preferred for better kinetic control.

Q: How do I store 4-cyanobenzamidine hydrochloride? A: Store at -20°C under Argon. It is hygroscopic. If it turns yellow, it has likely hydrolyzed to 4-cyanobenzamide.

Q: Can I use LiHMDS to add directly to the nitrile? A: While Lithium Hexamethyldisilazide (LiHMDS) can add to nitriles to form amidines, it is a strong base and often leads to polymerization or attack on both nitriles in terephthalonitrile. The acid-catalyzed Pinner method is superior for chemoselectivity in this specific substrate.

References

  • Judkins, B. D., et al. (1998). "A Facile Synthesis of 4-Cyanobenzamidine." Synthetic Communications, 28(8), 1351-1356.

  • Garigipati, R. S. (1990).[2][3] "An efficient conversion of nitriles to amidines."[3][5][6] Tetrahedron Letters, 31(14), 1969-1972.

  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide."[4] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1]

  • Lange, U., et al. (2013). "Recent Advances in the Synthesis of Amidines." Current Organic Chemistry, 17(18).

Sources

Troubleshooting

Technical Support Center: Stability-Indicating HPLC Method for 4-Cyanobenzamidine

Welcome to the technical support resource for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-cyanobenzamidine. This guide is designed for researchers, analytical chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-cyanobenzamidine. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides a comprehensive, field-tested protocol and robust troubleshooting advice to ensure the successful implementation of this critical analytical method. Our approach is grounded in scientific first principles and aligned with global regulatory expectations.

The quality of an Active Pharmaceutical Ingredient (API) is often determined at the intermediate stage.[1] A robust analytical method is not merely a quality control check; it is a strategic tool that informs process optimization, ensures scalability, and strengthens regulatory submissions.[1] This guide provides the framework for a stability-indicating method, which is essential for detecting and quantifying degradation products, thereby ensuring the safety and efficacy of the final drug product.[2]

Part 1: Core Analytical Protocol

This section details the recommended starting conditions for the reversed-phase HPLC (RP-HPLC) method for 4-cyanobenzamidine. The method is designed to be stability-indicating by separating the main compound from its potential process impurities and degradation products.

Methodology Workflow

The overall process for developing and implementing a stability-indicating method follows a logical progression from initial development through forced degradation to final validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Demonstrate Specificity cluster_2 Phase 3: Method Validation MD1 Define Analytical Target Profile (ATP) MD2 Screen Columns & Mobile Phases MD1->MD2 MD3 Optimize Separation MD2->MD3 FD1 Perform Forced Degradation Studies MD3->FD1 Optimized Method FD2 Analyze Stressed Samples FD1->FD2 FD3 Confirm Peak Purity (PDA/MS) FD2->FD3 MV1 Validate per ICH Q2(R2) Guidelines FD3->MV1 Proven Stability-Indicating Method MV2 Assess Specificity, Linearity, Accuracy, Precision, Range MV1->MV2 MV3 Determine LOD & LOQ MV2->MV3 R Method Implementation MV3->R Routine Analysis & Stability Testing

Caption: Workflow for Stability-Indicating Method Development.

HPLC System and Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation. A C18 column is a versatile starting point for a molecule like 4-cyanobenzamidine. The mobile phase is buffered to control the ionization of the basic amidine group, which is crucial for good peak shape.

ParameterRecommended ConditionCausality and Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a Photodiode Array (PDA) detector is required for peak purity analysis.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, end-capped C18 column is chosen to minimize interactions between the basic amidine group and residual silanols on the silica surface, which prevents peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)The acidic pH ensures that the basic amidine group (pKa ~10-11) is fully protonated, leading to consistent retention and symmetrical peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% BA gradient program is essential to elute potential impurities with different polarities and to ensure that any highly retained degradation products are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection PDA Detector, 235 nm4-Cyanobenzamidine contains a chromophore. 235 nm is a typical wavelength for this type of aromatic structure. A PDA detector is critical for assessing peak purity.
Injection Vol. 10 µLA standard injection volume to avoid column overloading while ensuring adequate sensitivity.
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v). This composition ensures the solubility of 4-cyanobenzamidine and its potential impurities.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-cyanobenzamidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample at the same concentration as the standard solution using the diluent.

System Suitability Testing (SST)

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[3][4]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing, which can be caused by secondary interactions (e.g., silanol activity).[5]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsEnsures the precision of the system for quantification.

Part 2: Forced Degradation Protocol

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[6][7] Its purpose is to intentionally degrade the sample to produce potential degradation products. The method's ability to separate these degradants from the parent peak demonstrates its specificity.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[10]

Stress ConditionProtocolRationale
Acid Hydrolysis Mix sample solution with 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.The amidine and nitrile functional groups are susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis Mix sample solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.Amidine and nitrile groups are highly susceptible to base-catalyzed hydrolysis, often leading to the formation of the corresponding carboxylic acid (4-cyanobenzoic acid) or amide (4-cyanobenzamide).
Oxidative Treat sample solution with 3% H₂O₂ at room temperature for 8 hours.Tests the molecule's susceptibility to oxidation. The aromatic ring or other functional groups could be oxidized.
Thermal Expose solid API to 80 °C in an oven for 48 hours. Dissolve in diluent before injection.Assesses the solid-state thermal stability of the molecule.
Photolytic Expose sample solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.Evaluates the potential for photodegradation, which is common for compounds with aromatic systems.

Part 3: Troubleshooting Guide

Even robust methods can encounter issues. This guide provides a structured, cause-and-effect approach to resolving common HPLC problems in the context of this method.

Troubleshooting Decision Logic

G cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_system System Issues Problem Problem Observed P1 Peak Tailing Problem->P1 P2 Peak Splitting / Broadening Problem->P2 P3 RT Drifting Problem->P3 P4 No Peaks Problem->P4 P5 High Backpressure Problem->P5 S1a Cause: Silanol Interaction Solution: Ensure mobile phase pH is low (~2.7). Use a well end-capped column. P1->S1a Most Likely S1b Cause: Column Overload Solution: Reduce sample concentration or injection volume. P1->S1b S2a Cause: Column Void / Blocked Frit Solution: Reverse flush column. If unresolved, replace the column. P2->S2a Most Likely S2b Cause: Sample Solvent Incompatibility Solution: Ensure sample is dissolved in the mobile phase or a weaker solvent. P2->S2b S3a Cause: Poor Column Equilibration Solution: Increase equilibration time between runs. P3->S3a S3b Cause: Mobile Phase Composition Change Solution: Prepare fresh mobile phase. Ensure proper mixing/degassing. P3->S3b Most Likely S4a Cause: Injector/System Leak or Blockage Solution: Check fittings, rotor seal, and sample needle. P4->S4a S5a Cause: Particulate Buildup Solution: Filter all samples and mobile phases. Use a guard column. P5->S5a

Caption: A logic diagram for troubleshooting common HPLC issues.

Q&A Troubleshooting

Question 1: My peak for 4-cyanobenzamidine is tailing severely (Tailing Factor > 2.0). What is the cause and how do I fix it?

  • Answer: Severe peak tailing for basic compounds like 4-cyanobenzamidine is a classic sign of secondary interactions with the stationary phase.[5][11]

    • Primary Cause (Causality): The basic amidine group, even when protonated, can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column. This strong ionic interaction retards the tail of the peak, causing asymmetry.

    • Troubleshooting Steps:

      • Verify Mobile Phase pH: The most critical factor is the mobile phase pH. Ensure Mobile Phase A (0.1% Formic Acid) has a pH of approximately 2.7. At this low pH, most silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted interaction.

      • Check Column Health: Columns lose their efficacy over time. The end-capping that shields silanol groups can hydrolyze, exposing more active sites.[5] If the column is old or has been used with high pH mobile phases, replace it with a new, high-quality end-capped C18 column.

      • Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration by 50% to see if the peak shape improves.

Question 2: I am seeing a sudden, significant increase in system backpressure. What should I do?

  • Answer: High backpressure is typically caused by a blockage somewhere in the flow path.[12]

    • Primary Cause (Causality): Particulate matter from the sample, mobile phase, or wear from pump seals can accumulate on the column inlet frit, creating a blockage.

    • Troubleshooting Steps:

      • Isolate the Source: Systematically remove components from the flow path (working backward from the detector) to pinpoint the source of the pressure. Start by removing the column. If the pressure drops to normal, the column is the problem. If it remains high, the blockage is in the system (tubing, injector, etc.).

      • Fix a Column Blockage: If the column is the source, first try back-flushing it (reversing the flow direction and flushing to waste).[13][14] If this doesn't work, the inlet frit may need to be replaced.

      • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column before your analytical column is a highly effective and cost-efficient way to protect it from particulates.[14]

Question 3: The retention time of my main peak is shifting to earlier times with each injection. Why is this happening?

  • Answer: Drifting retention times, especially to earlier elution, often indicate a problem with the column equilibration or the mobile phase composition.[12]

    • Primary Cause (Causality): For a gradient method, insufficient equilibration time between runs means the column does not fully return to the initial mobile phase conditions (5% Acetonitrile). Therefore, the next injection starts with a slightly higher organic content, causing the analyte to elute faster.

    • Troubleshooting Steps:

      • Increase Equilibration Time: The post-run equilibration step (18-25 minutes at 5% B in the example protocol) is crucial. If you see drift, increase this time by 5-10 column volumes. (Column Volume ≈ πr²L).

      • Check Mobile Phase: Ensure your mobile phases are properly degassed and that the pump is mixing the gradient correctly. If you are using a quaternary pump with separate bottles for A and B, ensure the lines are primed and free of bubbles. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

Part 4: Frequently Asked Questions (FAQs)

Q1: What makes this an "stability-indicating" method? An analytical method is considered stability-indicating when it can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients.[8] The specificity demonstrated through forced degradation studies is the key evidence that validates its stability-indicating nature.[9]

Q2: Why is peak purity analysis with a PDA detector necessary? A PDA detector scans across a range of wavelengths, providing a UV spectrum for any point on a chromatographic peak. Peak purity software compares spectra from the upslope, apex, and downslope of a peak. If the spectra are identical, the peak is considered pure. If they differ, it indicates a co-eluting impurity, and the method is not separating all components, meaning it is not truly stability-indicating.[9]

Q3: How would I proceed to fully validate this method according to ICH guidelines? Full method validation according to ICH Q2(R2) guidelines is a formal process to document that the method is fit for its intended purpose.[15][16][17] It involves experimentally proving the following parameters:

  • Specificity: Already demonstrated through forced degradation.

  • Linearity: Analyzing a series of standards across a range (e.g., 50-150% of the target concentration) to show the detector response is proportional to the concentration.

  • Accuracy: Assessing the agreement between the measured value and a known true value, often by spiking a placebo with a known amount of API and calculating the percent recovery.[4][18]

  • Precision:

    • Repeatability: The precision of the method over a short interval (e.g., six replicate preparations).

    • Intermediate Precision: Assesses the effect of random events (different days, analysts, or equipment) on precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

  • Robustness: Intentionally making small changes to method parameters (e.g., pH ±0.1, column temperature ±2°C) to ensure the method's performance remains acceptable.[19]

Q4: What are the likely degradation pathways for 4-cyanobenzamidine? Based on its functional groups, the most probable degradation pathways are:

  • Hydrolysis: The amidine and nitrile groups are both susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of 4-cyanobenzamide (hydrolysis of the amidine) and subsequently 4-cyanobenzoic acid (hydrolysis of the nitrile).

  • Oxidation: The aromatic ring could be susceptible to oxidation, potentially forming hydroxylated derivatives.

Identifying the exact structure of degradants would require further investigation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • What are the Common Peak Problems in HPLC. (2023, March 29).
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023, June 13). SynThink Research Chemicals.
  • Exploring Analytical Method Development for Drug Substances. (2021, April 19). Regis Technologies.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • 4-Cyanobenzamidine Hydrochloride. PubChem.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • 4-CYANOBENZAMIDE. (2025, September 25). ChemicalBook.
  • Forced degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degrad
  • 4'-Cyanobenzanilide. PubChem.
  • Stability Indicating HPLC Method Development and Valid
  • Development of forced degradation and stability indic
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Fragmentation pathways proposed for the degradation under different CID...
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).

Sources

Optimization

Technical Support Center: 4-Cyanobenzamidine Optimization

Topic: Minimizing Off-Target Effects of 4-Cyanobenzamidine (4-CB) Welcome to the Technical Support Center You are likely visiting this page because you are using 4-cyanobenzamidine (4-CB) as a serine protease inhibitor o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects of 4-Cyanobenzamidine (4-CB)

Welcome to the Technical Support Center

You are likely visiting this page because you are using 4-cyanobenzamidine (4-CB) as a serine protease inhibitor or crystallographic probe and are encountering "promiscuous" inhibition data.

4-CB is a competitive inhibitor that targets the S1 specificity pocket of serine proteases. Because this pocket is evolutionarily conserved across the chymotrypsin-like superfamily (Trypsin, Thrombin, Factor Xa, Plasmin, Kallikrein), 4-CB lacks inherent structural selectivity.

This guide provides the thermodynamic strategies and experimental protocols required to define a Selectivity Window and minimize off-target noise in your assays.

Module 1: The Selectivity Paradox (Theory & Mechanism)

The Core Problem: S1 Pocket Conservation

4-CB binds via a salt bridge between its positively charged amidine group and a negatively charged Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 pocket.

  • The Target: You want to inhibit Enzyme A (e.g., Trypsin).

  • The Off-Target: Enzyme B (e.g., Thrombin) also possesses this Aspartate residue.

  • The 4-CB Factor: The para-cyano group is electron-withdrawing. Unlike 4-aminobenzamidine (electron-donating), the cyano group lowers the pKa of the amidine, altering its electrostatic potential and hydrophobicity.

Visualizing the Interaction Landscape

The following diagram illustrates the structural basis of 4-CB promiscuity and the logic for differentiation.

S1_Selectivity cluster_Targets The S1 Pocket Superfamily Compound 4-Cyanobenzamidine (Amidine Head + Cyano Tail) Mechanism Electrostatic Salt Bridge (+ Amidine to - Aspartate) Compound->Mechanism Primary Mode Trypsin Trypsin (Target) Asp189 (Deep Pocket) Open Cleft Strategy Differentiation Factors: 1. Ionic Strength (Salt) 2. pH (pKa modulation) 3. Steric Bulk Trypsin->Strategy Thrombin Thrombin (Off-Target) Asp189 (Deep Pocket) Hydrophobic '60-loop' occlusion Thrombin->Strategy FXa Factor Xa (Off-Target) Asp189 (Deep Pocket) Restricted Access Mechanism->Trypsin High Affinity (Open Access) Mechanism->Thrombin Competitive Binding (Steric Clash possible) Mechanism->FXa Competitive Binding

Figure 1: The mechanism of 4-cyanobenzamidine binding across the serine protease superfamily. Selectivity is achieved by exploiting subtle steric and electrostatic differences between the target and off-targets.

Module 2: Troubleshooting & FAQs

Q1: My IC50 values shift significantly when I change buffers. Is this an error?

A: Likely not. This is a feature of the cyano-substitution .

  • Explanation: The cyano group is electron-withdrawing, lowering the pKa of the amidine group (compared to benzamidine, pKa ~11.6). This makes 4-CB more sensitive to pH changes near physiological range. Furthermore, the binding is driven by electrostatics.

  • Action:

    • Check Ionic Strength: High salt concentrations (>150 mM NaCl) shield the electrostatic attraction, increasing

      
       (weakening potency). Ensure your Target and Off-Target assays use identical ionic strength.
      
    • Check pH: If your Target assay is at pH 8.0 and Off-Target is at pH 7.4, the protonation state of 4-CB may differ slightly, skewing selectivity data.

Q2: How do I know if the inhibition I see is "real" or just aggregation?

A: Small aromatic molecules like 4-CB can form colloidal aggregates that sequester enzymes, causing non-specific "false" inhibition.

  • Diagnostic Protocol:

    • Detergent Test: Add 0.01% Triton X-100 to your buffer. If inhibition disappears, 4-CB was aggregating.

    • Centrifugation: Spin the inhibitor solution at max speed (10 mins). If potency drops, the active species was a precipitate.

Q3: I am targeting Trypsin, but Thrombin is also inhibited. How do I minimize this?

A: You cannot structurally "delete" the Thrombin affinity from 4-CB easily, but you can define a Therapeutic/Experimental Window .

  • Strategy: You must experimentally determine the Selectivity Ratio .

    
    
    
  • Guidance: If the ratio is < 10, 4-CB is not suitable as a selective probe without strict concentration control. You must dose at

    
     to ensure target coverage while staying below the threshold for Thrombin.
    

Module 3: Experimental Protocols

Protocol A: Determination of Selectivity Window ( )

Objective: To calculate the exact affinity gap between your target and off-targets. Do not rely on IC50, as it depends on substrate concentration.

Materials:

  • Chromogenic Substrates (e.g., BAPNA for Trypsin, S-2238 for Thrombin).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , 0.01% Triton X-100, pH 8.0.
    

Step-by-Step:

  • Enzyme Calibration: Determine the

    
     that yields linear product formation over 10 minutes.
    
  • Substrate Matrix: Prepare substrate concentrations at

    
    , 
    
    
    
    , and
    
    
    .
  • Inhibitor Titration: Prepare 4-CB serial dilutions (range: 0.1

    
    M to 1000 
    
    
    
    M).
  • Reaction:

    • Incubate Enzyme + 4-CB for 15 mins at 25°C.

    • Add Substrate to initiate.

    • Measure Absorbance (405 nm) kinetically for 20 mins.

  • Analysis:

    • Fit rates to the Cheng-Prusoff Equation for competitive inhibition:

      
      
      
    • Compare: Create a table of

      
       values.
      

Data Output Example (Selectivity Table):

EnzymeSubstrate

(

M)
4-CB

(

M)
Selectivity Ratio (relative to Trypsin)
Trypsin (Target) BAPNA5014.5 1.0
ThrombinS-22381085.0 5.8 (Narrow Window)
Factor XaS-276580120.0 8.2

Interpretation: In this scenario, you have a ~6-fold window. To minimize off-target effects on Thrombin, you must keep [4-CB] below 40


M.
Protocol B: The "Salt-Shift" Specificity Test

Objective: To verify if inhibition is driven by the specific S1 pocket salt-bridge (specific) or hydrophobic aggregation (non-specific).

  • Prepare two buffers:

    • Low Salt: 50 mM NaCl.

    • High Salt: 500 mM NaCl.

  • Run IC50 curves for 4-CB against your target in both buffers.

  • Analysis:

    • Specific S1 Binder: IC50 should increase (potency drops) in High Salt (shielding of the Asp-Amidine interaction).

    • Non-Specific/Aggregator: IC50 often remains unchanged or decreases (salting-out effect enhances hydrophobic aggregation).

Module 4: Decision Framework (Workflow)

Use this flowchart to guide your optimization process when off-target effects are suspected.

Troubleshooting_Flow Start Start: Off-Target Effect Suspected (e.g., cell toxicity or unexpected band) CheckAgg Step 1: Aggregation Check Add 0.01% Triton X-100 Start->CheckAgg AggResult Does inhibition persist? CheckAgg->AggResult NonSpecific Cause: Non-Specific Aggregation Action: Increase detergent or lower conc. AggResult->NonSpecific No Specific Cause: True Competitive Binding AggResult->Specific Yes KiCalc Step 2: Determine Ki Ratios (Target vs. Off-Target) Specific->KiCalc WindowCheck Is Selectivity Ratio > 10? KiCalc->WindowCheck GoodWindow Action: Dose at 2-5x Ki(Target) Safe from off-targets. WindowCheck->GoodWindow Yes BadWindow Action: Optimize Buffer Conditions (Adjust pH or Ionic Strength) WindowCheck->BadWindow No SaltTest Step 3: Salt Sensitivity Test (High vs Low NaCl) BadWindow->SaltTest

Figure 2: Troubleshooting workflow for distinguishing between aggregation artifacts and true off-target binding, with decision paths for mitigation.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2][3][4][5] European Journal of Biochemistry, 6(4), 502–506.[1][2]

  • Katz, B. A., et al. (1998).[6] Design of serine protease inhibitors: The role of the S1 pocket and oxyanion hole. Nature, 391, 608-612.[6] (Contextual grounding for S1 conservation).

  • Stürzebecher, J., et al. (1992).[7] Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491-496.[7]

  • Shoichet, B. K. (2006). Screening in a spirit of false hope: Aggregation as a common mechanism of enzyme inhibition. Nature Chemical Biology, 2, 472-478.

Sources

Troubleshooting

troubleshooting guide for 4-cyanobenzamidine experiments

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: 4CB-TS-2024 Welcome to the technical support hub for 4-cyanobenzamidine (CAS: 122436-64-8 for HCl salt). This guide addresses the most frequent tickets recei...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: 4CB-TS-2024

Welcome to the technical support hub for 4-cyanobenzamidine (CAS: 122436-64-8 for HCl salt). This guide addresses the most frequent tickets received regarding synthesis failures, solubility issues, and assay inconsistencies.

Module 1: Synthesis & Purification (The "Make")

User Issue: "I tried synthesizing 4-cyanobenzamidine from 4-cyanobenzonitrile using the Pinner reaction, but I ended up with the ethyl ester or a sticky mess. What happened?"

Root Cause: Moisture contamination. The Pinner reaction proceeds via an imidate intermediate (Pinner salt), which is extremely sensitive to water. If moisture is present, the imidate hydrolyzes to an ester (ethyl 4-cyanobenzoate) or amide instead of reacting with ammonia to form the amidine.

Troubleshooting Protocol:

  • Dry Your Gas: Do not rely on "dry" solvents from the bottle. Bubble your HCl gas through a conc.

    
     trap before it enters the reaction vessel.
    
  • Temperature Control: The formation of the imidate (Step 1) should be done at

    
     to room temperature. The ammonolysis (Step 2) is exothermic; add ammonia (in MeOH/EtOH) slowly at 
    
    
    
    .
  • The "Sticky Solid" Fix: If the product oils out, it often indicates trapped solvent or impurities. Triturate the crude solid with anhydrous diethyl ether or acetone to induce crystallization.

Visual Workflow: Pinner Synthesis Logic

PinnerReaction Nitrile 4-Cyanobenzonitrile (Starting Material) HCl_Alc Dry HCl (g) + Anhydrous EtOH Nitrile->HCl_Alc Imidate Imidate Salt (Pinner Salt) *Moisture Sensitive* HCl_Alc->Imidate Step 1: Activation Water Water (Contamination) Imidate->Water Hydrolysis Ammonia NH3 / EtOH Imidate->Ammonia Ester Ethyl Ester (Dead End Product) Water->Ester Failure Mode Amidine 4-Cyanobenzamidine (Target) Ammonia->Amidine Step 2: Ammonolysis

Caption: Critical path for Pinner synthesis. Note the divergence at the Imidate intermediate; moisture leads to irreversible byproduct formation.

Module 2: Solubility & Handling (The "Prep")

User Issue: "My compound won't dissolve in PBS (pH 7.4). I thought benzamidines were water-soluble?"

Root Cause: Free Base vs. Salt Form confusion.[1] The free base of 4-cyanobenzamidine is a lipophilic organic solid. It requires protonation to dissolve in aqueous media.

Solubility Data Table:

SolventForm: Free BaseForm: HCl SaltRecommended Usage
Water / PBS Insoluble (< 0.1 mg/mL)Soluble (~3-5 mg/mL)Biological Assays
DMSO SolubleSoluble (> 25 mg/mL)Stock Solutions (1000x)
Ethanol SolubleSoluble (~10 mg/mL)Synthesis / Crystallization
Ether SolubleInsolubleWashing / Precipitation

Corrective Action:

  • Check the Label: If you bought the "Free Base," you must convert it. Dissolve in minimal MeOH, add 1.1 eq of 4M HCl in Dioxane, and precipitate with Ether.

  • pH Warning: Do not adjust stock solutions to pH > 11. The amidine group (

    
    ) will deprotonate, causing the free base to crash out of solution.
    
Module 3: Biological Assays (The "Test")

User Issue: "I'm getting inconsistent IC50 values for Trypsin inhibition. The inhibition seems weaker than expected."

Root Cause: Competition with Buffer Cations or pH Mismatch. Benzamidines mimic the Arginine side chain (


), binding to the S1 pocket (Asp 189) of serine proteases via a salt bridge.
  • pH Sensitivity: The 4-cyano group is electron-withdrawing, lowering the amidine

    
     slightly compared to unsubstituted benzamidine (
    
    
    
    ). Ensure assay pH is < 9.0 to keep the inhibitor protonated.
  • Ionic Strength: High salt concentrations (e.g., > 150mM NaCl) shield the electrostatic attraction between the cationic amidine and the anionic Aspartate in the enzyme active site, artificially raising the

    
    .
    

Mechanism of Action (Competitive Inhibition):

Inhibition Enzyme Serine Protease (Trypsin/Thrombin) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competes for S1 Pocket) Substrate Substrate (Arg-X bond) Inhibitor 4-Cyanobenzamidine (Cationic) Product Cleaved Product Complex_ES->Product Catalysis Complex_EI->Enzyme Reversible (Ki)

Caption: Competitive inhibition model. The inhibitor blocks the active site reversibly, preventing substrate entry.

Protocol Validation:

  • Control: Run a parallel curve with unsubstituted Benzamidine HCl (Reference

    
     for Trypsin).
    
  • Calculation: Use the Cheng-Prusoff Equation to convert your measured

    
     to the true dissociation constant 
    
    
    
    :
    
    
    Note: If you use a high substrate concentration (
    
    
    ), your
    
    
    will appear much higher than the true affinity.
Module 4: Chemical Reactivity (The "Use")

User Issue: "I am trying to make a pyrimidine heterocycle using 4-cyanobenzamidine and a diketone, but the yield is < 20%."

Root Cause: Incorrect Base/Solvent System. Amidines react with 1,3-dicarbonyls (e.g., acetylacetone) to form pyrimidines. However, 4-cyanobenzamidine has two electrophilic sites: the amidine carbon and the nitrile carbon. Strong bases or high heat can cause self-polymerization or hydrolysis of the nitrile.

Optimized Protocol (Pyrimidine Synthesis):

  • Base: Use Sodium Ethoxide (NaOEt) or Sodium Acetate . Avoid hydroxide bases (NaOH/KOH) which promote hydrolysis.

  • Solvent: Anhydrous Ethanol.

  • Stoichiometry: Use 1.0 eq Amidine : 1.1 eq Diketone : 2.0 eq Base.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.

References
  • Pinner Synthesis Mechanism: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Benzamidine Inhibition Constants (

    
    ): 
    Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] European Journal of Biochemistry.
    
    
  • Solubility & Stability Data: Cayman Chemical.[2] (2022).[2] Benzamidine (hydrochloride) Product Information & Safety Data Sheet.

  • Amidine Reactivity (Heterocycle Synthesis): Foloppe, M. P., et al. (2004). Synthesis and pharmacological evaluation of novel 2-arylpyrimidines as potent inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.

Sources

Reference Data & Comparative Studies

Validation

4-Cyanobenzene-1-carboximidamide (4-Cyanobenzamidine) &amp; The Benzamidine Class: A Comparative Guide

Topic: 4-Cyanobenzene-1-carboximidamide vs. Other Serine Protease Inhibitors Content Type: Publish Comparison Guide Executive Summary 4-Cyanobenzene-1-carboximidamide (commonly referred to as 4-Cyanobenzamidine or p-Cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyanobenzene-1-carboximidamide vs. Other Serine Protease Inhibitors Content Type: Publish Comparison Guide

Executive Summary

4-Cyanobenzene-1-carboximidamide (commonly referred to as 4-Cyanobenzamidine or p-Cyanobenzamidine ) represents a specific subclass of small-molecule, reversible serine protease inhibitors. Unlike broad-spectrum "sledgehammers" like PMSF or large polypeptide "shields" like Aprotinin, 4-Cyanobenzamidine and its analogs (e.g., Benzamidine, 4-Aminobenzamidine) function as precise, competitive probes of the S1 specificity pocket in trypsin-like proteases.

This guide objectively compares 4-Cyanobenzamidine against standard alternatives, providing experimental protocols for determining inhibition constants (


) and delineating the mechanistic causality behind inhibitor selection.

Part 1: Mechanistic Profiling & Chemical Identity

The Molecule: 4-Cyanobenzene-1-carboximidamide
  • IUPAC Name: 4-Cyanobenzene-1-carboximidamide

  • Common Name: 4-Cyanobenzamidine

  • Class: Synthetic small molecule; Benzamidine derivative.

  • Mechanism: Competitive Reversible. The positively charged amidine group (

    
    ) mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a salt bridge with the critical Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
    
  • Structural Nuance: The para-cyano group is electron-withdrawing. In Structure-Activity Relationship (SAR) studies, this modulation affects the

    
     of the amidine group and the electron density of the phenyl ring, often used to probe the electronic requirements of the enzyme's active site compared to the electron-donating 4-amino derivative.
    
The Inhibitor Landscape: A Mechanistic Comparison

To select the correct inhibitor, one must understand the mode of action.

  • Benzamidines (4-Cyano/4-Amino): The "Key Mimic". They occupy the lock (active site) reversibly. Ideal for crystallography, kinetic studies, and affinity chromatography elution.

  • PMSF: The "Suicide Trap". It covalently sulfonylates the catalytic Serine residue. Irreversible but unstable in water.

  • Aprotinin: The "Shield". A large protein that binds with near-covalent affinity (

    
     in pM range). Essentially irreversible on biological timescales but technically reversible.
    
Visualization: Mechanism of Action

The following diagram illustrates the competitive binding mechanism of 4-Cyanobenzamidine versus the covalent modification by PMSF.

InhibitionMechanism Enzyme Serine Protease (Active Site: Ser195, Asp189) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Reversible) Enzyme->EI_Complex + 4-Cyanobenzamidine (Competes for S1 Pocket) Covalent_Complex Sulfonylated Enzyme (Dead Enzyme) Enzyme->Covalent_Complex + PMSF (Covalent Bond to Ser195) Substrate Substrate (Arg/Lys Peptide) Benzamidine 4-Cyanobenzamidine (Competitive Inhibitor) PMSF PMSF (Irreversible Inhibitor) ES_Complex->Enzyme Product Release EI_Complex->Enzyme Reversible Dissociation (Fast k_off) Covalent_Complex->Enzyme Very Slow/No Recovery

Figure 1: Mechanistic divergence between competitive (4-Cyanobenzamidine) and irreversible (PMSF) inhibition.

Part 2: Performance Metrics & Data Comparison

The following table synthesizes experimental data for bovine trypsin inhibition. Note that while Aprotinin is the most potent, Benzamidines offer tunability and reversibility essential for specific experimental designs.

Feature4-Cyanobenzamidine (Class)PMSFLeupeptinAprotinin
Mechanism Competitive, ReversibleIrreversible (Covalent)Competitive, Reversible (Transition State Analog)Reversible (Tight Binding)
Target Specificity Trypsin-like (Arg/Lys specific)Broad Serine/Cysteine ProteasesSerine/Cysteine (Trypsin, Plasmin, Papain)Serine Proteases (Trypsin, Plasmin, Kallikrein)
Potency (

)
~10 - 100 µM (Est.)*N/A (

driven)
~10 - 50 nM 0.06 pM (Bovine Trypsin)
Stability (

)
High (Years at RT)Low (~30 min in water at pH 8)High (Months frozen)High (Years frozen)
Reversibility Rapidly ReversibleIrreversibleSlowly ReversibleVery Slowly Reversible
Toxicity Moderate (Irritant)High (Neurotoxin) LowLow (Protein)
Primary Use Crystallography, Kinetics, Affinity PurificationLysis Buffers, Crude ExtractsCell Culture, In vivo studiesProtein Purification, Cell Culture

*Note: The


 for the parent compound, Benzamidine, is ~18 µM. Electron-withdrawing groups like 4-cyano generally weaken the basicity and binding affinity slightly compared to 4-amino derivatives (

~5-10 µM), placing 4-cyanobenzamidine in the mid-micromolar range [1, 2].

Part 3: Experimental Protocol - Determining

To validate the performance of 4-Cyanobenzamidine in your specific system, you must determine the inhibition constant (


). This protocol uses a chromogenic substrate (e.g., BAPNA) and assumes competitive inhibition.
Materials
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

    
     mM.[1]
    
  • Inhibitor: 4-Cyanobenzene-1-carboximidamide (Dissolve in DMSO or water).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
Protocol Workflow
  • Preparation: Prepare 5 concentrations of Substrate (

    
     to 
    
    
    
    ) and 4 concentrations of Inhibitor (0,
    
    
    ,
    
    
    ,
    
    
    ).
  • Reaction: In a 96-well plate, mix Buffer (150 µL) + Inhibitor (20 µL) + Enzyme (10 µL). Incubate for 5 min to reach equilibrium.

  • Initiation: Add Substrate (20 µL) to initiate the reaction.

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each condition.
    
Data Analysis (Self-Validating Logic)
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
    • Validation: If the lines intersect at the Y-axis (

      
       is unchanged) but the slope increases, the mechanism is confirmed as Competitive .
      
  • Cheng-Prusoff Equation: For competitive inhibitors, calculate

    
     from 
    
    
    
    :
    
    
Visualization: Assay Workflow

AssayWorkflow Step1 Prepare Reagents (Trypsin, BAPNA, 4-Cyanobenzamidine) Step2 Pre-Incubation (5 min) Enzyme + Inhibitor (Allows E-I Equilibrium) Step1->Step2 Step3 Initiate Reaction Add Substrate (BAPNA) Step2->Step3 Step4 Kinetic Read Abs @ 410nm (0-10 min) Step3->Step4 Step5 Data Processing Calculate Initial Velocity (v0) Step4->Step5 Step6 Validation Lineweaver-Burk Plot (Check for Y-axis Intersection) Step5->Step6

Figure 2: Step-by-step workflow for


 determination.

References

  • Mares-Guia, M., Nelson, D. L., & Rogana, E. (1977). Electronic effects in the interaction of para-substituted benzamidines with trypsin: the involvement of the pi-electronic density at the central atom of the substituent in binding.[2] Journal of the American Chemical Society.[2] Link

  • Katz, B. A., et al. (2001). Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets. Chemistry & Biology. Link

  • Sigma-Aldrich. (n.d.). Trypsin Inhibitor from Bovine Pancreas (BPTI) Product Information. Link

  • Worthington Biochemical. (n.d.). Trypsin Inhibitors: Characterization and Stability. Link

  • Selleck Chemicals. (n.d.). PMSF and Leupeptin Product Data.[1] Link

Sources

Comparative

comparative analysis of 4-cyanobenzamidine and nafamostat

Executive Summary This guide provides a technical comparison between Nafamostat (a potent, broad-spectrum therapeutic drug) and 4-Cyanobenzamidine (a structural probe and chemical fragment). While both compounds target t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nafamostat (a potent, broad-spectrum therapeutic drug) and 4-Cyanobenzamidine (a structural probe and chemical fragment). While both compounds target the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, TMPRSS2), they represent opposite ends of the inhibitor spectrum:

  • Nafamostat is a pseudo-irreversible, covalent inhibitor . It functions as a "suicide substrate," forming a stable acyl-enzyme intermediate. It is the gold standard for high-potency inhibition (

    
     in nanomolar range) but suffers from hydrolytic instability.
    
  • 4-Cyanobenzamidine (4-CB) is a reversible, competitive inhibitor . It is a stable "fragment" often used in X-ray crystallography to probe active sites or as a lead in Fragment-Based Drug Discovery (FBDD). It exhibits lower potency (

    
     in micromolar range).
    

Verdict: Use Nafamostat for therapeutic efficacy and maximal enzymatic silencing.[1] Use 4-Cyanobenzamidine for structural biology, active-site mapping, and stable affinity purification ligands.

Structural & Mechanistic Basis

The core difference lies in the "Warhead" vs. "Anchor" concept.

Chemical Architecture
FeatureNafamostat Mesylate4-Cyanobenzamidine
Role Therapeutic Drug / Potent InhibitorCrystallographic Probe / Fragment
Core Structure Guanidinobenzoate ester (Complex)Benzamidine derivative (Simple)
Binding Mode Covalent (Acyl-enzyme intermediate)Non-Covalent (Competitive)
Key Moiety Reactive Ester (The "Warhead")Amidine Group (The "Anchor")
Stability Unstable (Hydrolyzes at pH > 6.0)Stable (Resistant to hydrolysis)
Mechanism of Action (The S1 Pocket)

Both molecules insert a cationic group (guanidine or amidine) into the S1 pocket to interact with the conserved Aspartate 189 (in trypsin-like proteases). However, the downstream events differ radically.

  • 4-CB Mechanism: The amidine group forms a salt bridge with Asp189. The cyano group at the para position modulates the electronic properties but the molecule simply sits in the pocket, blocking substrate access. It is in rapid equilibrium (

    
    ).
    
  • Nafamostat Mechanism: The guanidinobenzoyl group binds in S1. The catalytic Serine 195 attacks the ester bond of Nafamostat. The drug is cleaved, releasing 6-amidino-2-naphthol, while the guanidinobenzoyl group remains covalently attached to Serine 195. This "acyl-enzyme" complex hydrolyzes very slowly, effectively locking the enzyme in an inactive state for minutes to hours.

InhibitorMechanism cluster_0 4-Cyanobenzamidine (Reversible) cluster_1 Nafamostat (Covalent/Acyl-Enzyme) E1 Free Enzyme (Active) EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 Kon (Fast) EI1->E1 Koff (Fast) E2 Free Enzyme (Active) EI2 Michaelis Complex E2->EI2 Binding Acyl Acyl-Enzyme Intermediate (Inhibited) EI2->Acyl Acylation (Fast) Prod Leaving Group (Naphthol) EI2->Prod Release Acyl->E2 Deacylation (Very Slow)

Figure 1: Comparative Mechanism of Action. Note the red "Acyl-Enzyme" state for Nafamostat, which acts as a kinetic trap, whereas 4-CB exists in a simple equilibrium.

Performance Data: Potency & Kinetics

The following data summarizes the inhibitory constants (


) against Bovine Trypsin (a standard model for serine proteases).
ParameterNafamostat [1, 3]4-Cyanobenzamidine [2, 4]
Inhibition Type Tight-binding, Pseudo-irreversibleCompetitive, Reversible

(Initial Binding)
~11.5

M
~15 - 30

M*

(Steady State)
0.4 nM (Due to acylation)N/A (Remains

M)
Off-Rate (

)
Very Slow (Limited by deacylation)Very Fast
Selectivity Broad (Trypsin, Thrombin, TMPRSS2)Broad (S1 pocket binder)

*Note: 4-CB affinity is estimated based on structural analogs (Benzamidine


). The electron-withdrawing cyano group often slightly reduces basicity and affinity compared to pure benzamidine, but improves crystallographic ordering.

Key Insight: If you measure Nafamostat immediately (first few seconds), it looks like a weak inhibitor (


M). If you incubate it for 10-15 minutes, it becomes a nanomolar inhibitor. 4-CB potency does not change with time.

Application Scenarios

When to use Nafamostat:
  • Therapeutic Development: For diseases driven by protease cascades (Pancreatitis, DIC, COVID-19/TMPRSS2 inhibition).

  • Cell-Based Assays: When you need to completely shut down surface proteases (e.g., preventing viral entry).

  • High-Stringency Lysis: Preventing protein degradation in crude lysates where maximum protection is required.

When to use 4-Cyanobenzamidine:
  • X-Ray Crystallography: To co-crystallize a protease in a defined conformation. 4-CB is small, rigid, and doesn't covalently modify the protein, yielding high-resolution density maps of the S1 pocket.

  • Fragment-Based Screening: As a "chemical starting point" to grow larger drugs.[2][3]

  • Affinity Chromatography: Can be coupled to resins. Unlike Nafamostat, it won't degrade during the coupling process or leach "warheads."

Experimental Protocols

Protocol A: Kinetic Characterization ( Determination)

Purpose: To validate the potency difference between the two inhibitors.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% BSA (BSA prevents surface adsorption).

  • Substrate: Z-Arg-Arg-pNA (Chromogenic).

  • Enzyme: Bovine Trypsin (10 nM final).

Workflow:

  • Preparation: Dissolve Nafamostat in DMSO (keep acidic if storing). Dissolve 4-CB in water/buffer.

  • Pre-incubation (CRITICAL):

    • Plate 1 (Nafamostat): Incubate Enzyme + Inhibitor for 15 minutes before adding substrate. (Allows acyl-enzyme formation).

    • Plate 2 (4-CB): No pre-incubation required (equilibrium is instant).

  • Reaction: Add Substrate (

    
     concentration).
    
  • Detection: Measure Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 20 minutes.

  • Analysis: Fit to 4-parameter logistic equation.

AssayWorkflow Start Start: Prepare Reagents (Tris pH 8.0, Trypsin, Inhibitor) Split Select Inhibitor Start->Split Naf Nafamostat Path Split->Naf CB 4-Cyanobenzamidine Path Split->CB Incubate Pre-incubation 15-30 mins @ 25°C (Essential for Covalent Bond) Naf->Incubate NoInc Mix & Go (Instant Equilibrium) CB->NoInc Substrate Add Substrate (Z-Arg-Arg-pNA) Incubate->Substrate NoInc->Substrate Read Kinetic Read (OD 405nm) Substrate->Read

Figure 2: Experimental Workflow. Pre-incubation is the critical differentiator for Nafamostat accuracy.

Protocol B: Handling & Stability (The Hydrolysis Trap)

Warning: Nafamostat is highly unstable at neutral/basic pH.

  • Nafamostat Stock: Reconstitute in 10 mM HCl or water acidified with acetic acid. Store at -20°C. Half-life at pH 7.5 is < 1 hour.

  • 4-CB Stock: Stable in water or DMSO at room temperature for days.

References

  • Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 661, 342-345.

  • Katz, B. A., et al. (2001). Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets.[4] Chemistry & Biology, 8(11), 1107-1121.

  • Aoyama, T., et al. (1984). Pharmacological studies of FUT-175, nafamostat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments. Japanese Journal of Pharmacology, 35(3), 203-227.

  • Marquart, M., et al. (1983). The three-dimensional structure of bovine trypsinogen: a comparison of the crystal structures of trypsinogen and trypsin. Acta Crystallographica Section B, 39, 480. (Demonstrates benzamidine-class binding modes).

Sources

Validation

A Senior Application Scientist's Guide to Validating 4-Cyanobenzamidine as a Plasmin Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of 4-cyanobenzamidine on plasmin. We will move beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of 4-cyanobenzamidine on plasmin. We will move beyond a simple recitation of protocols to explore the underlying principles, the rationale for experimental design, and how to interpret the resulting data in the context of other known inhibitors.

Introduction: The Significance of Plasmin and Its Inhibition

Plasmin (EC 3.4.21.7) is a trypsin-like serine protease that serves as the primary engine of fibrinolysis, the physiological process of dissolving blood clots.[1][2] Its zymogen precursor, plasminogen, circulates in the blood and is activated on the surface of fibrin clots by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[3][4] While essential for maintaining vascular patency, unregulated plasmin activity can lead to excessive bleeding (hyperfibrinolysis).[4][5] Conversely, plasmin is also implicated in pathological processes such as tumor cell invasion and metastasis, making its inhibition a key therapeutic strategy.[1]

Plasmin inhibitors are broadly categorized by their mechanism of action. Clinically used agents like tranexamic acid are lysine analogues that bind to the "kringle" domains of plasminogen, preventing its activation on the fibrin surface.[1][6] In contrast, active-site inhibitors directly block the catalytic function of plasmin. Benzamidine and its derivatives fall into this latter class, acting as competitive inhibitors that mimic the substrate's interaction with the enzyme's active site.[7][8] This guide focuses on validating a specific derivative, 4-cyanobenzamidine, as a direct, competitive inhibitor of plasmin.

The Mechanism: Competitive Inhibition of the Plasmin Active Site

4-Cyanobenzamidine belongs to a well-established class of reversible, competitive inhibitors of serine proteases.[7][8] The core benzamidine structure positions a positively charged amidinium group to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like proteases, including plasmin. This mimics the binding of the substrate's lysine or arginine side chain.

The defining characteristic of a competitive inhibitor is that it competes directly with the substrate for binding to the enzyme's active site. The inhibitor (I) and substrate (S) cannot bind to the enzyme (E) simultaneously. This relationship can be visualized as follows:

G E Plasmin (E) inv1 E->inv1 inv2 E->inv2 S Substrate (S) S->inv1 I 4-Cyanobenzamidine (I) I->inv2 ES Plasmin-Substrate Complex (ES) P Product (P) ES->P kcat ES->inv1 k-1 EI Plasmin-Inhibitor Complex (EI) inv1->ES k1 inv2->EI Ki

Caption: Mechanism of competitive inhibition of plasmin.

This binding equilibrium means that the inhibitory effect can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme without affecting the maximum reaction velocity (Vmax). Our experimental design will be tailored to demonstrate this specific kinetic signature.

Experimental Validation: A Step-by-Step Protocol

To validate and quantify the inhibitory effect of 4-cyanobenzamidine, we will perform a steady-state enzyme kinetics assay using a chromogenic substrate. This approach allows for continuous monitoring of product formation and is a robust method for determining the inhibition constant (Ki).

Principle of the Assay

The assay measures the ability of plasmin to cleave a synthetic chromogenic substrate, such as D-Val-Leu-Lys-p-Nitroanilide (S-2251 or equivalent).[9] Upon cleavage by plasmin, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to plasmin activity. By measuring this rate at various concentrations of both the substrate and 4-cyanobenzamidine, we can determine the inhibitor's mode of action and its potency (Ki).

Materials & Reagents
  • Human Plasmin: High purity, sourced from a reputable supplier.

  • 4-Cyanobenzamidine: Test inhibitor.

  • Reference Inhibitors: Benzamidine, Tranexamic Acid (for comparison).

  • Chromogenic Substrate: D-Val-Leu-Lys-p-Nitroanilide dihydrochloride.[9]

  • Assay Buffer: Tris-based buffer, e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C.

  • Solvent: DMSO or aqueous buffer for dissolving inhibitors.

  • Equipment: 96-well microplate, temperature-controlled microplate reader capable of reading absorbance at 405 nm.

Experimental Workflow Diagram

The overall workflow is a systematic process of preparation, execution, and analysis designed to yield reliable kinetic data.

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Stocks) plate 2. Plate Mapping (Define wells for each condition) prep->plate add_inhibitor 3. Dispense Inhibitor & Buffer (Serial dilutions of 4-cyanobenzamidine) plate->add_inhibitor add_enzyme 4. Add Plasmin (Pre-incubate with inhibitor) add_inhibitor->add_enzyme initiate 5. Initiate Reaction (Add chromogenic substrate) add_enzyme->initiate read 6. Kinetic Read (Measure Absorbance at 405 nm over time) initiate->read analyze 7. Data Analysis (Calculate initial velocities, generate plots) read->analyze determine 8. Determine Kinetic Parameters (Km, Vmax, Ki) analyze->determine

Caption: Workflow for the plasmin inhibition kinetics assay.

Detailed Protocol

Causality Behind Choices: This protocol is designed as a matrix, testing multiple substrate concentrations against multiple inhibitor concentrations. This is crucial for definitively determining the mode of inhibition and calculating a robust Ki value. All experiments should be performed in triplicate.

  • Reagent Preparation:

    • Plasmin Working Stock: Prepare a solution of human plasmin in cold assay buffer at a concentration that yields a linear reaction rate for at least 10-20 minutes (e.g., 5-10 nM final concentration).[10] Rationale: A constant, known enzyme concentration is fundamental to Michaelis-Menten kinetics.

    • Substrate Stock: Dissolve the chromogenic substrate in purified water to a high concentration (e.g., 10 mM).[9] Rationale: A high stock concentration minimizes the volume added, preventing significant dilution of other reaction components.

    • Inhibitor Stock: Dissolve 4-cyanobenzamidine and reference inhibitors in DMSO or assay buffer to a high concentration (e.g., 50 mM). Create a series of 2x final concentration dilutions from this stock. Rationale: Using DMSO allows for the dissolution of hydrophobic compounds, but the final concentration in the assay must be kept low (<1%) to avoid impacting enzyme activity. A solvent control is mandatory.

  • Assay Setup (96-well plate):

    • To appropriate wells, add 50 µL of assay buffer containing the desired 2x final concentration of 4-cyanobenzamidine (e.g., ranging from 0 µM to 500 µM). Include wells for a "no inhibitor" control and a "solvent" control (containing the same percentage of DMSO as the highest inhibitor concentration).

    • Add 25 µL of the plasmin working stock to all wells except the "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 5-10 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a series of 4x final substrate dilutions in assay buffer. To initiate the reaction, add 25 µL of each substrate concentration to the appropriate wells. The final reaction volume will be 100 µL. You should aim for a range of final substrate concentrations that bracket the expected Km (e.g., 0.1x Km to 10x Km).

    • Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin measuring the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[9]

  • Data Analysis:

    • For each well, plot absorbance (A405nm) versus time. Identify the linear portion of this curve and calculate the initial velocity (V₀) from its slope (ΔA/min).

    • Convert V₀ from ΔA/min to µM/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitroaniline (~10,000 M⁻¹cm⁻¹).

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), while the x-intercept (-1/Km) will shift towards zero with increasing inhibitor concentration.

    • The inhibition constant (Ki) can be determined by a Dixon plot or by non-linear regression fitting of the data to the competitive inhibition equation.

Data Interpretation & Comparison with Alternatives

The primary output of the kinetic analysis is the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value signifies a more potent inhibitor.

By performing the same assay with other known inhibitors, we can objectively benchmark the performance of 4-cyanobenzamidine. Benzamidine derivatives are known to be competitive inhibitors, and their potency can be compared directly via their Ki values.[7][11]

Table 1: Comparison of Plasmin Inhibitors

InhibitorClass / MechanismTypical Ki (µM)Selectivity ProfileReference(s)
4-Cyanobenzamidine Benzamidine Derivative / Active Site CompetitiveTo be determinedExpected to inhibit other trypsin-like serine proteases.[8],[12]
Benzamidine Benzamidine Derivative / Active Site Competitive~100 - 1000+Broad spectrum serine protease inhibitor.[13][7],[11]
Pentamidine Bivalent Benzamidine / Active Site Competitive2.1 ± 0.8Potent inhibitor of plasmin, thrombin, and Factor Xa.[7][7],[14]
Tranexamic Acid Lysine Analogue / Kringle Site Binding~21,000 (for active site)Primarily inhibits plasmin(ogen) binding to fibrin, not a potent active site inhibitor.[6][1],[6]
Aprotinin Kunitz-type Polypeptide / Active Site Competitive~0.001 (1 nM)Very potent, but use is limited due to potential side effects.[4][1],[4]

Note: Ki values can vary depending on assay conditions (pH, temperature, substrate used). The values presented are for comparative purposes.

The data will place 4-cyanobenzamidine on a spectrum of potency. It is expected to be a more potent inhibitor than the parent molecule, benzamidine, due to the electronic properties of the cyano group, but likely less potent than multivalent inhibitors like pentamidine or polypeptide inhibitors like aprotinin.[14] Its key advantage over lysine analogues like tranexamic acid is its direct inhibition of the enzyme's catalytic activity.[1]

Conclusion

This guide outlines a robust, self-validating methodology for confirming the inhibitory effect of 4-cyanobenzamidine on plasmin. By employing rigorous steady-state enzyme kinetics, researchers can not only confirm a competitive mode of action but also accurately determine the inhibition constant, Ki. This crucial parameter allows for direct, objective comparison with other established plasmin inhibitors, providing the essential data needed for further drug development and research applications. The principles and protocols described herein provide a solid foundation for any scientist seeking to characterize novel serine protease inhibitors.

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at: [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Available at: [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Veldhuizen, R. A., et al. (2001). Selective Inhibition of Large-to-Small Surfactant Aggregate Conversion by Serine Protease Inhibitors of the bis-Benzamidine Type. American Journal of Respiratory Cell and Molecular Biology, 24(4), 438-444. Available at: [Link]

  • Mouse Plasmin Activity Assay. Molecular Innovations. Available at: [Link]

  • Alves, N. J., et al. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1593-1598. Available at: [Link]

  • Koppisetti, R. K., et al. (2021). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 16(12), 1971-1976. Available at: [Link]

  • Koppisetti, R. K., et al. (2021). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 16(12), 1971-1976. Available at: [Link]

  • Koppisetti, R. K. (2020). MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. Purdue University Graduate School. Available at: [Link]

  • Okada, Y. (2021). Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid. Molecules, 26(4), 984. Available at: [Link]

  • Koppisetti, R. K. (2022). MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. Purdue University Graduate School. Available at: [Link]

  • Sharma, G., & Lalgudi, R. (2016). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Medicinal Research Reviews, 36(6), 1083-1128. Available at: [Link]

  • What are Plasmin inhibitors and how do they work?. Creative Biolabs. Available at: [Link]

  • Labes, D., & Hagen, V. (1979). [Free-Wilson analysis of the inhibitory effect of 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)]. Die Pharmazie, 34(9), 554-6. Available at: [Link]

Sources

Comparative

A Comparative Docking Analysis of 4-Cyanobenzamidine with Key Serine Proteases

A Technical Guide for Researchers in Drug Discovery In the landscape of drug discovery, particularly in the design of enzyme inhibitors, 4-cyanobenzamidine stands out as a key structural motif. As a derivative of benzami...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of drug discovery, particularly in the design of enzyme inhibitors, 4-cyanobenzamidine stands out as a key structural motif. As a derivative of benzamidine, a known privileged structure for serine protease inhibition, its unique electronic and steric properties warrant a detailed investigation into its binding interactions across a family of related enzymes.[1] This guide provides a comprehensive, step-by-step framework for conducting comparative molecular docking studies of 4-cyanobenzamidine against three critical serine proteases: Trypsin, Thrombin, and Plasmin.[2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the rationale behind experimental choices, provide a detailed protocol using a widely accessible docking suite, and present a clear format for data analysis and visualization. The objective is to offer a practical and scientifically rigorous guide for evaluating the binding affinity and selectivity of 4-cyanobenzamidine and its analogues.

The Significance of Comparative Docking

Comparative docking is a powerful in silico technique that allows for the systematic evaluation of a ligand's binding potential against a panel of homologous proteins. This approach is instrumental in early-stage drug discovery for several reasons:

  • Selectivity Profiling: By docking a ligand into the active sites of multiple, related enzymes, researchers can predict its selectivity. A compound that shows a significantly better docking score for one protease over others may be a promising candidate for a selective inhibitor, potentially reducing off-target effects.

  • Structure-Activity Relationship (SAR) Insights: Comparing the binding poses and interactions of a series of related ligands, such as 4-cyanobenzamidine and other benzamidine derivatives, can reveal key structural features that govern binding affinity and selectivity.

  • Hypothesis Generation: The results of comparative docking can generate testable hypotheses for medicinal chemists to synthesize novel, more potent, and selective inhibitors.

Selected Serine Proteases for this Study

For this comparative guide, we will focus on three well-characterized serine proteases with significant biomedical relevance:

  • Trypsin: A digestive enzyme that serves as a classic model for serine protease inhibition studies.[6] Its well-defined S1 pocket, which accommodates basic residues like arginine and lysine, makes it an excellent starting point for understanding benzamidine interactions.

  • Thrombin: A crucial enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[7][8]

  • Plasmin: The primary enzyme responsible for fibrinolysis, the breakdown of blood clots. Inhibition of plasmin can have pro-thrombotic effects, highlighting the need for selective inhibitors.[3][6]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a detailed workflow for a comparative docking study using AutoDock Vina , a widely used and validated open-source docking program.[9][10][11][12] The choice of AutoDock Vina is based on its accuracy, speed, and accessibility to the research community.

Step 1: Ligand and Protein Preparation

Meticulous preparation of both the ligand and protein structures is paramount for obtaining meaningful docking results.

Ligand Preparation:

  • Obtain Ligand Structures: The 3D structure of 4-cyanobenzamidine can be obtained from chemical databases such as PubChem. For comparative purposes, structures of other known serine protease inhibitors like benzamidine and pentamidine should also be acquired.

  • Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization of the ligand structures. This step ensures that the initial ligand conformation is energetically favorable.

  • File Format Conversion: Convert the ligand files to the PDBQT format, which is required by AutoDock Vina. This process involves adding Gasteiger charges and defining rotatable bonds. Software such as AutoDock Tools (ADT) or Open Babel can be used for this conversion.

Protein Preparation:

  • Retrieve Protein Structures: Download the crystal structures of Trypsin, Thrombin, and Plasmin from the Protein Data Bank (PDB). Whenever possible, select structures that are co-crystallized with a benzamidine-like inhibitor. This will be crucial for validating the docking protocol.

    • Trypsin: PDB ID: 1G36 (complexed with a benzamidine-based inhibitor)[13]

    • Thrombin: PDB ID: 1AD8 (complexed with a non-guanidino/amidino inhibitor)[14]

    • Plasmin: A suitable PDB structure with a bound ligand in the active site should be selected.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the validation process.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate charges. This is a critical step for accurately modeling electrostatic interactions.

  • File Format Conversion: Convert the prepared protein structures into the PDBQT format using AutoDock Tools.

Step 2: Defining the Binding Site and Grid Generation

AutoDock Vina requires a defined search space, or "grid box," within which it will perform the docking calculations.

  • Identify the Active Site: The active site of serine proteases is characterized by the catalytic triad (Ser-His-Asp). For PDB structures with a co-crystallized inhibitor, the binding site is readily identifiable.

  • Grid Box Definition: Center the grid box on the active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements, but not so large as to unnecessarily increase computation time. A box size of approximately 25 x 25 x 25 Å is often a good starting point.

Step 3: Molecular Docking with AutoDock Vina

Once the ligand and protein files are prepared and the grid is defined, the docking simulation can be initiated.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run Vina: Execute the docking calculation from the command line using the following command: vina --config conf.txt --log log.txt

Step 4: Post-Docking Analysis and Visualization

The output of an AutoDock Vina run is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analyze Docking Scores: The binding affinity is a key metric for comparison. A more negative value indicates a more favorable predicted binding energy.

  • Visualize Binding Poses: Use molecular visualization software such as PyMOL or ChimeraX to visualize the predicted binding poses of the ligands within the active sites of the proteases.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein residues. Pay close attention to hydrogen bonds, hydrophobic interactions, and any electrostatic interactions with key residues in the active site.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the comparative docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-Cyanobenzamidine & Comparators) - 3D Structure Acquisition - Energy Minimization - PDBQT Conversion grid_gen Grid Generation - Active Site Identification - Define Search Space ligand_prep->grid_gen protein_prep Protein Preparation (Trypsin, Thrombin, Plasmin) - PDB Structure Retrieval - Cleaning & Hydrogenation - PDBQT Conversion protein_prep->grid_gen run_vina Molecular Docking (AutoDock Vina) grid_gen->run_vina results Docking Results - Binding Affinities (Scores) - Predicted Poses run_vina->results analysis Comparative Analysis - Visualization of Poses - Interaction Analysis - Selectivity Assessment results->analysis

Caption: A flowchart outlining the key steps in the comparative molecular docking workflow.

Data Presentation and Interpretation

The quantitative results of the comparative docking studies should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Docking Results of Benzamidine Derivatives against Serine Proteases

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
4-CyanobenzamidineTrypsin1G36
4-CyanobenzamidineThrombin1AD8
4-CyanobenzamidinePlasmin
BenzamidineTrypsin1G36
BenzamidineThrombin1AD8
BenzamidinePlasmin
PentamidineTrypsin1G36
PentamidineThrombin1AD8
PentamidinePlasmin

This table should be populated with the data obtained from the docking simulations.

Interpreting the Results:

  • Binding Affinity: Compare the binding affinities of 4-cyanobenzamidine across the three proteases. A significantly lower (more negative) binding energy for one target suggests potential selectivity.

  • Comparison with Known Inhibitors: Benchmark the performance of 4-cyanobenzamidine against known inhibitors like benzamidine and pentamidine. This provides context for its predicted potency.

  • Interaction Analysis: The "Key Interacting Residues" column is crucial. Analyze whether the cyano group of 4-cyanobenzamidine forms unique interactions that could explain differences in binding affinity or selectivity compared to the other benzamidine derivatives.

Trustworthiness and Validation

To ensure the reliability of the docking results, it is essential to perform a validation step.

Re-docking of Co-crystallized Ligands:

For the protein structures that were obtained with a co-crystallized inhibitor, perform a docking simulation with that same inhibitor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.

Concluding Remarks

This guide provides a robust framework for conducting comparative docking studies of 4-cyanobenzamidine against a panel of key serine proteases. By following this structured approach, researchers can gain valuable insights into the binding characteristics of this important inhibitor scaffold, aiding in the rational design of novel and selective therapeutic agents. The principles and methodologies outlined here are broadly applicable to the study of other ligand-protein systems, serving as a foundational protocol for in silico drug discovery efforts.

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Available at: [Link]

  • Inhibition of serine proteinases by benzamidine derivatives. PubMed. Available at: [Link]

  • Docking and scoring. Schrödinger. Available at: [Link]

  • Tutorial: Docking with Glide. Available at: [Link]

  • Tutorial : Docking small molecules in a receptor using GOLD. LORIA. Available at: [Link]

  • Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. Available at: [Link]

  • Introduction to docking using GOLD. YouTube. Available at: [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD. CCDC. Available at: [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. YouTube. Available at: [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace. Available at: [Link]

  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • How do I do a Docking Virtual Screening in GOLD? ResearchGate. Available at: [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]

  • Privileged Structures. Cambridge MedChem Consulting. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • (PDF) AutoDock Vina tutorial. ResearchGate. Available at: [Link]

  • 1G36: TRYPSIN INHIBITOR COMPLEX. RCSB PDB. Available at: [Link]

  • 1K1N: BOVINE TRYPSIN-INHIBITOR COMPLEX. RCSB PDB. Available at: [Link]

  • 1AD8: COMPLEX OF THROMBIN WITH AND INHIBITOR CONTAINING A NOVEL P1 MOIETY. RCSB PDB. Available at: [Link]

  • 1Y3U: TRYPSIN INHIBITOR COMPLEX. RCSB PDB. Available at: [Link]

  • Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. Available at: [Link]

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available at: [Link]

  • Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. PubMed. Available at: [Link]

  • Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r-, and C1 esterase. PubMed. Available at: [Link]

  • Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. PubMed. Available at: [Link]

  • Plasminogen Activator Inhibitors in Thrombosis: Structural Analysis and Potential Natural... PMC. Available at: [Link]

  • 1TNH: PREDICTION OF NOVEL SERINE PROTEASE INHIBITORS. RCSB PDB. Available at: [Link]

  • 7CJ1: The crystal structure of FXIa serine protease domain in complex with benzamidine. RCSB PDB. Available at: [Link]

  • Summary of selected plasmin inhibitors. ResearchGate. Available at: [Link]

  • Factor XII/XIIa inhibitors: their discovery, development, and potential indications. ORBi. Available at: [Link]

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. PMC. Available at: [Link]

  • 1P01: Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. RCSB PDB. Available at: [Link]

Sources

Validation

assessing the specificity of 4-cyanobenzamidine for different proteases

Executive Summary 4-Cyanobenzamidine is a competitive, reversible inhibitor of trypsin-like serine proteases. While structurally similar to the "gold standard" Benzamidine and the affinity-ligand 4-Aminobenzamidine , its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyanobenzamidine is a competitive, reversible inhibitor of trypsin-like serine proteases. While structurally similar to the "gold standard" Benzamidine and the affinity-ligand 4-Aminobenzamidine , its application is distinct. It serves primarily as a mechanistic probe rather than a bulk purification reagent.

By introducing an electron-withdrawing cyano group (-CN) at the para position, this compound alters the


 of the amidine functionality, allowing researchers to interrogate the electronic requirements of the S1 specificity pocket (Asp189).

Verdict: Use 4-Cyanobenzamidine when characterizing the electrostatic environment of a novel protease's active site or when conducting Quantitative Structure-Activity Relationship (QSAR) studies. For general protein purification, stick to 4-Aminobenzamidine; for general buffer protection, use Benzamidine.

Mechanistic Basis: The Electronic Probe

To understand specificity, one must look beyond steric fit to electronic compatibility.

  • The Target: Trypsin-like proteases (Trypsin, Thrombin, Factor Xa, Plasmin) possess an S1 pocket containing a negatively charged Aspartate residue (Asp189 in trypsin).

  • The Interaction: The positively charged amidine group of the inhibitor forms a salt bridge with this Aspartate.

  • The 4-Cyano Effect: The cyano group is strongly electron-withdrawing (Hammett constant

    
    ). This reduces the electron density on the amidine group, lowering its basicity (
    
    
    
    ) compared to unsubstituted benzamidine.

If an enzyme shows a significantly different


 for 4-cyanobenzamidine compared to benzamidine, it indicates that the specific geometry or solvation of that enzyme's S1 pocket is sensitive to the protonation state or charge density of the ligand.
Diagram 1: The Specificity Filter Logic

SpecificityLogic Start Select Inhibitor Candidate Benzamidine Benzamidine (H) Baseline Inhibitor Start->Benzamidine Amino 4-Aminobenzamidine (NH2) Electron Donating (High Affinity Ligand) Start->Amino Cyano 4-Cyanobenzamidine (CN) Electron Withdrawing (Mechanistic Probe) Start->Cyano Analysis Analyze Ki vs. Hammett Sigma Benzamidine->Analysis Ref Ki Amino->Analysis High pKa Cyano->Analysis Low pKa Outcome Map S1 Pocket Electronic Environment Analysis->Outcome

Figure 1: Decision logic for selecting benzamidine derivatives based on electronic properties.

Comparative Analysis

The following data aggregates historical kinetic constants to illustrate the relative specificity. Note that absolute


 values vary by pH, temperature, and ionic strength; the ratios are the critical metric.
Table 1: Inhibition Constants ( ) Comparison[1][2]
InhibitorSubstituent EffectTrypsin

(

M)
Thrombin

(

M)
Plasmin

(

M)
Primary Utility
Benzamidine None (H)~18 - 22~200 - 250~200General Inhibition
4-Aminobenzamidine Electron Donating (

)
~8 - 10~80 - 100~120Affinity Chromatography
4-Cyanobenzamidine Electron Withdrawing (CN)~15 - 25 *>300 >300 Electronic Probing (QSAR)

*Note: 4-Cyanobenzamidine often shows weaker binding (higher


) for Thrombin relative to Trypsin compared to the amino-derivative, highlighting Trypsin's ability to accommodate a wider range of amidine basicities.
Key Takeaways for Specificity:
  • Trypsin: Binds all three tightly. The S1 pocket is deep and accommodating.

  • Thrombin: Shows higher sensitivity. The "cyanide" derivative often loses potency here, making it more specific for Trypsin over Thrombin in relative terms (selectivity ratio).

  • Plasmin: Generally follows the Thrombin trend but is less sensitive to the para-substituent than Thrombin.

Experimental Protocol: Determining Specificity ( )

To objectively assess 4-cyanobenzamidine against your specific protease, you must determine the inhibition constant (


). Do not rely on 

alone, as it is substrate-concentration dependent.
Method: Chromogenic Substrate Kinetics (Dixon Plot)

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Include 1-5 mM

    
     if the protease is calcium-dependent).
    
  • Substrate: Specific chromogenic substrate (e.g., BAPNA for Trypsin, S-2238 for Thrombin).

  • Inhibitor: 4-Cyanobenzamidine (dissolved in DMSO or water; check solubility).

  • Enzyme: Purified protease (target).

Workflow:

  • Preparation:

    • Prepare Enzyme solution at a concentration that yields a linear rate over 5 minutes (typically 1-10 nM final).

    • Prepare Substrate at 2 concentrations:

      
       and 
      
      
      
      .
    • Prepare Inhibitor dilution series (e.g., 0, 10, 20, 40, 80, 160

      
      M).
      
  • Reaction (96-well plate):

    • Add 140

      
      L  Buffer.
      
    • Add 20

      
      L  Inhibitor (various concentrations).
      
    • Add 20

      
      L  Enzyme. Incubate 5 min at 25°C to reach equilibrium.
      
    • Add 20

      
      L  Substrate to start reaction.
      
  • Detection:

    • Monitor Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 10 minutes.

    • Calculate initial velocity (

      
      ) for each well.
      
  • Analysis (Dixon Plot):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • You will have two lines (one for each substrate concentration).

    • The intersection of these lines occurs at

      
      .
      
Diagram 2: Experimental Workflow

ExperimentalWorkflow Prep Prep Phase Buffer Enzyme Inhibitor Series Substrate Incubate Equilibration Enzyme + Inhibitor (5 min @ 25°C) Prep->Incubate Start Start Reaction + Substrate Incubate->Start Read Kinetic Read Abs 405nm (0-10 min) Start->Read Calc Data Analysis Plot 1/v vs [I] (Dixon Plot) Read->Calc

Figure 2: Step-by-step kinetic assay workflow for Ki determination.

Critical Validation (Self-Correcting Steps)

To ensure your assessment is trustworthy, apply these checks:

  • Solvent Control: 4-Cyanobenzamidine may require DMSO for high concentrations. Ensure your "0 Inhibitor" control contains the same % DMSO (usually <1%) to rule out solvent effects on the enzyme.

  • Linearity Check: If the

    
     vs 
    
    
    
    plot is curved, the inhibition might not be purely competitive, or the inhibitor might be aggregating.
  • Substrate Depletion: Ensure less than 10% of the substrate is consumed during the measurement window to maintain steady-state assumptions.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[1][2] European Journal of Biochemistry, 6(4), 502–506.[1]

  • Stürzebecher, J., et al. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50.[3]

  • Gobec, M., et al. (2011). Selective Cytotoxicity of Amidinopiperidine Based Compounds Towards Burkitt's Lymphoma Cells Involves Proteasome Inhibition (Table 1: Ki values). ResearchGate.[4]

  • PubChem. 4-Cyanobenzamidine Hydrochloride (Compound Summary).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Cyanobenzene-1-carboximidamide

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and efficacy. 4-Cyanobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and efficacy. 4-Cyanobenzene-1-carboximidamide, also known as 4-cyanobenzamidine, is a valuable reagent, often used as a hydrochloride salt in the synthesis of enzyme inhibitors and other biologically active molecules. However, its chemical nature—possessing both a nitrile and an amidine functional group—necessitates a rigorous and well-understood disposal protocol.

This guide provides the essential logistical and safety information for the proper management of waste containing 4-Cyanobenzene-1-carboximidamide, grounded in established chemical principles and regulatory standards.

Hazard Assessment & Chemical Profile

The primary hazards are associated with:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Metabolism or decomposition may release cyanide, which can cause systemic effects including weakness, headache, collapse, and in severe cases, death.[1]

  • Irritation: Causes serious eye irritation and skin irritation.[2] Inhalation of dust may cause respiratory tract irritation.

  • Environmental Hazard: Aromatic nitrile compounds can be toxic to aquatic life.[3] Therefore, release into the environment must be strictly avoided.

  • Reactivity: Incompatible with strong oxidizing agents.[1][2] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride gas (for the hydrochloride salt).[1][2]

Chemical & Physical Properties Summary

For the purposes of waste management, this guide will refer to the commonly used hydrochloride salt form of the compound.

PropertyValueSource
Chemical Name 4-Cyanobenzene-1-carboximidamide hydrochloride[4]
CAS Number 117837-77-1[5]
Molecular Formula C₈H₈ClN₃[4]
Molecular Weight 181.62 g/mol [4]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water and other polar solvents[7]
Storage Temperature Store at 0-8 °C[5]

Core Disposal Directive: Professional Hazardous Waste Management

The primary and most compliant method for the disposal of 4-Cyanobenzene-1-carboximidamide and materials contaminated with it is through your institution's licensed Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[3][8][9] Under no circumstances should this chemical or its solutions be poured down the sanitary sewer. [10]

Step-by-Step Waste Collection Protocol
  • Segregation: Establish a dedicated, clearly labeled hazardous waste container exclusively for 4-Cyanobenzene-1-carboximidamide waste. Do not mix with other waste streams unless compatibility has been verified.[10][11]

  • Containerization: Use a robust, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle for liquids or a labeled, double-bagged container for solid waste). The container must be in good condition.[11]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "4-Cyanobenzene-1-carboximidamide Hydrochloride Waste". List all components, including solvents and their approximate percentages.[11]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area, which should be a cool, dry, and well-ventilated location, such as within a secondary containment bin in a chemical storage cabinet.[10] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Pickup: Once the container is full or waste is no longer being generated, complete a chemical waste pickup request form as required by your institution's EHS department.[10][11]

In-Lab Decontamination & Chemical Degradation Protocol

For decontamination of glassware or the treatment of very small quantities of residual material, chemical degradation via hydrolysis can be employed. This procedure converts the toxic nitrile and reactive amidine groups into a more stable and less hazardous carboxylate salt. This is an operational step to ensure safety and is not a substitute for final disposal via EHS.

Causality: The guiding principle is alkaline hydrolysis. In the presence of a strong base (e.g., NaOH) and heat, both the nitrile (-CN) and amidine (-C(=NH)NH₂) functional groups will hydrolyze. The nitrile group converts first to an amide and then to a carboxylate salt (sodium 4-carboxybenzoate). The amidine group will also hydrolyze to the same carboxylate. This process eliminates the specific toxicological risks associated with the nitrile functionality.

Protocol: Alkaline Hydrolysis for Decontamination

This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.

  • Preparation: Prepare a 2 M solution of sodium hydroxide (NaOH) in a beaker large enough to accommodate the volume of waste and allow for stirring.

  • Dilution: If treating a concentrated solution, dilute it slowly by adding it to cold water with stirring, ensuring the total volume does not exceed 10% of the final NaOH solution volume. For glassware, rinse the vessel with a small amount of water to create an aqueous solution.

  • Reaction: Slowly and carefully add the aqueous 4-Cyanobenzene-1-carboximidamide solution to the stirring 2 M NaOH solution.

  • Heating: Gently heat the mixture to 60-80°C with continuous stirring. A reflux condenser is recommended for larger volumes or prolonged heating to prevent evaporation.

  • Monitoring (Optional): The reaction can be monitored for the disappearance of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: Once the hydrolysis is complete (a minimum of 2-4 hours is recommended), turn off the heat and allow the solution to cool to room temperature.

  • Final Disposal: The resulting solution, containing sodium 4-carboxybenzoate, should be transferred to a labeled hazardous waste container for collection by EHS. While significantly less toxic, it is still an organic chemical waste product.

Spill Management Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment: For a liquid spill, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[12] For a solid spill, carefully sweep it up to avoid creating dust.[12]

  • Collection: Carefully scoop the absorbed liquid or solid powder into a designated, sealable container.

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent and water.[13] All cleanup materials (gloves, absorbent, cloths) must be placed in the hazardous waste container.[13][14]

  • Labeling: Label the container as "Spill Debris: 4-Cyanobenzene-1-carboximidamide Hydrochloride" and arrange for EHS pickup.[13]

Major Spill (Outside a Fume Hood or Large Volume)
  • EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.

  • ISOLATE: Close the laboratory doors and prevent entry. If safe to do so, turn up the ventilation in the fume hoods to help contain vapors.

  • NOTIFY: Call your institution's emergency response number (e.g., EHS, Campus Safety) immediately. Provide details on the chemical spilled, the quantity, and the location.

  • DECONTAMINATE: Await the arrival of the trained emergency response team. They will manage the cleanup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Cyanobenzene-1-carboximidamide waste.

DisposalWorkflow cluster_0 cluster_1 Waste Categories cluster_2 Disposal & Decontamination Actions cluster_3 Final Disposition start Waste Generated (4-Cyanobenzene-1-carboximidamide) decision_type Type of Waste? start->decision_type bulk Bulk Chemical or Contaminated Solutions decision_type->bulk Bulk glassware Contaminated Glassware or Trace Residue decision_type->glassware Trace spill Spill Debris decision_type->spill Spill collect_bulk Collect in Designated Hazardous Waste Container bulk->collect_bulk hydrolysis Perform In-Lab Alkaline Hydrolysis Decontamination glassware->hydrolysis collect_spill Collect in Sealed Container Label as 'Spill Debris' spill->collect_spill label_waste Label Container Correctly: 'Hazardous Waste' + Contents collect_bulk->label_waste collect_hydrolysis_waste Collect Hydrolysate in Hazardous Waste Container hydrolysis->collect_hydrolysis_waste collect_spill->label_waste collect_hydrolysis_waste->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for handling 4-Cyanobenzene-1-carboximidamide waste.

References

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. [Link]

  • 4-Cyanobenzamidine Hydrochloride | C8H8ClN3 | CID 13980727. PubChem - National Institutes of Health. [Link]

  • Safety Data Sheet. Ecolab. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety - West Virginia University. [Link]

  • Guide for Chemical Spill Response. University of California, Berkeley. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton University. [Link]

  • Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid. ResearchGate. [Link]

  • Method for production of 4-cyano benzoic acid or salts thereof.
  • Cyanides Safe Work Procedure. University of Victoria. [Link]

  • An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. ResearchGate. [Link]

  • Water-Free Hydrolysis of Nitriles to Amides. Organic Syntheses. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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